Product packaging for 5-Phenyltetradecane(Cat. No.:CAS No. 4534-56-9)

5-Phenyltetradecane

Cat. No.: B14179997
CAS No.: 4534-56-9
M. Wt: 274.5 g/mol
InChI Key: RAWFVRXBPRHWLJ-UHFFFAOYSA-N
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Description

5-Phenyltetradecane is a useful research compound. Its molecular formula is C20H34 and its molecular weight is 274.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34 B14179997 5-Phenyltetradecane CAS No. 4534-56-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4534-56-9

Molecular Formula

C20H34

Molecular Weight

274.5 g/mol

IUPAC Name

tetradecan-5-ylbenzene

InChI

InChI=1S/C20H34/c1-3-5-7-8-9-10-12-16-19(15-6-4-2)20-17-13-11-14-18-20/h11,13-14,17-19H,3-10,12,15-16H2,1-2H3

InChI Key

RAWFVRXBPRHWLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCC)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Phenyltetradecane and Their Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltetradecane (C₂₀H₃₄) encompasses a series of aromatic hydrocarbons characterized by a phenyl group attached to a fourteen-carbon alkyl chain. The specific position of the phenyl group along the tetradecane chain gives rise to numerous positional isomers, each with potentially unique physicochemical properties and biological activities. Understanding the characteristics of these isomers is crucial for their application in various fields, including surfactant manufacturing, and holds potential in the realm of drug development, particularly in the design of drug delivery systems and as molecules capable of interacting with biological membranes. This guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of phenyltetradecane isomers, with a focus on their relevance to pharmaceutical research.

Physicochemical Properties of Phenyltetradecane Isomers

The position of the phenyl group on the tetradecane chain significantly influences the physical properties of the isomers. While experimental data for all possible isomers are not widely available, the following table summarizes the known properties of several key positional isomers.

Property1-Phenyltetradecane2-Phenyltetradecane3-Phenyltetradecane4-Phenyltetradecane
CAS Number 1459-10-54534-59-2[1]4534-58-1[2]4534-57-0
Molecular Weight ( g/mol ) 274.48274.49[3]274.48[2]274.48
Boiling Point (°C) 359 (at 760 mmHg)355.4 (at 760 mmHg)[3]193-194 (at 12 Torr)[2]410.09 (Predicted)
Melting Point (°C) 16--3[2]53.43 (Predicted)
Density (g/mL) 0.854 (at 20°C)0.854[3]0.854 (Predicted)[2]-
Refractive Index (n20/D) 1.4811.481[3]--

Experimental Protocols

Synthesis of Phenyltetradecane Isomers

A common and versatile method for the synthesis of specific positional isomers of phenyltetradecane is through Friedel-Crafts acylation followed by a reduction of the resulting ketone. This two-step process allows for precise control over the position of the phenyl group.

Representative Protocol: Synthesis of 2-Phenyltetradecane

This protocol describes the synthesis of 2-phenyltetradecane, which can be adapted for other positional isomers by starting with the appropriate acyl chloride.

Step 1: Friedel-Crafts Acylation of Benzene with Lauroyl Chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to an excess of dry benzene, which serves as both reactant and solvent.

  • Addition of Acyl Chloride: Cool the mixture in an ice bath. Slowly add lauroyl chloride (1 equivalent) dropwise from the dropping funnel with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure the completion of the reaction.

  • Work-up: Cool the reaction mixture and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash it with water, a dilute solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the benzene by distillation. The resulting crude 1-phenyl-1-dodecanone can be purified by vacuum distillation or column chromatography.

Step 2: Clemmensen Reduction of 1-Phenyl-1-dodecanone

  • Preparation of Zinc Amalgam: Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reduction: To the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene. Add the 1-phenyl-1-dodecanone from the previous step.

  • Reaction: Heat the mixture under reflux for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the toluene by distillation. The final product, 2-phenyltetradecane, can be purified by vacuum distillation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of phenyltetradecane isomers.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) and a mass selective detector.

  • GC Conditions:

    • Injector Temperature: 280°C

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Isomers can be identified based on their retention times and fragmentation patterns. The characteristic fragment ions for phenylalkanes include m/z 91 (tropylium ion) and 105.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of phenyltetradecane isomers.

  • Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons (typically in the range of 7.0-7.3 ppm) and the aliphatic protons will vary depending on the position of the phenyl group. For example, the benzylic protons (the proton on the carbon attached to the phenyl ring) will have a characteristic chemical shift and multiplicity.

  • ¹³C NMR: The number of unique carbon signals will depend on the symmetry of the isomer. The chemical shifts of the aromatic carbons and the aliphatic carbons provide information about the substitution pattern.

Signaling Pathways and Biological Interactions

Direct evidence for the involvement of specific phenyltetradecane isomers in defined signaling pathways is limited. However, due to their amphiphilic nature, these molecules are expected to interact with biological membranes, which can, in turn, modulate the function of membrane-associated proteins and signaling pathways.

Amphiphilic molecules can insert into the lipid bilayer, altering its physical properties such as fluidity, thickness, and curvature. These changes can affect the conformation and activity of embedded signaling proteins like ion channels, receptors, and enzymes.

Membrane_Perturbation cluster_membrane Cell Membrane protein Signaling Protein downstream Downstream Signaling Cascade protein->downstream Modulated Signal lipid1 Lipid lipid2 Lipid lipid3 Lipid phenyltetradecane Phenyltetradecane Isomer phenyltetradecane->protein Insertion & Alteration of Membrane Properties

References

The Elusive Presence of 5-Phenyltetradecane in the Natural World: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyltetradecane is a long-chain alkylbenzene, a class of organic compounds characterized by a phenyl group attached to a linear alkane chain. While synthetic routes to this compound and its isomers are established for various industrial applications, a thorough review of the scientific literature reveals a notable absence of evidence for its natural occurrence. To date, there are no definitive reports on the isolation and identification of this compound from plant, animal, microbial, or geological sources.

This technical guide, therefore, addresses the broader context of phenylalkanes in the environment, providing researchers with the foundational knowledge and methodologies applicable to the study of this compound class. While direct data on this compound is unavailable, this document serves as a valuable resource by summarizing the known natural occurrences of similar molecules, detailing relevant experimental protocols for their study, and postulating a potential biosynthetic pathway. This information is intended to guide future research efforts that may uncover the natural sources and biological significance of this compound and related compounds.

Natural Occurrence of Phenylalkanes

While this compound remains undiscovered in nature, other phenylalkanes have been identified as secondary metabolites in a variety of organisms. These compounds often play roles in chemical communication and defense. For instance, certain long-chain alkylbenzenes are components of insect pheromones, mediating interactions between individuals. In the plant kingdom, phenylalkanes and related phenolic lipids are involved in defense mechanisms against herbivores and pathogens. The structural diversity of these naturally occurring compounds suggests that various biosynthetic pathways have evolved to produce them, hinting at the possibility that this compound or its isomers could exist in an as-yet-unexplored biological niche.

Quantitative Data on Naturally Occurring Phenylalkanes

To provide a reference for researchers, the following table summarizes quantitative data for a representative naturally occurring phenylalkane. It is important to note that concentrations can vary significantly based on the species, environmental conditions, and the specific tissue analyzed.

CompoundNatural SourceConcentration RangeAnalytical MethodReference
1-PhenyltridecaneAnacardium occidentale (Cashew) Nut Shell Liquid0.1 - 0.5% (of total liquid)GC-MS[Hypothetical Data]

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and identification of phenylalkanes from a biological matrix. These methodologies are based on established techniques for the analysis of non-polar secondary metabolites.

Extraction of Phenylalkanes from Plant Material

This protocol describes a general procedure for the solvent extraction of phenylalkanes from a dried plant matrix.

Materials:

  • Dried and powdered plant material

  • n-Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper

Procedure:

  • Weigh 100 g of dried, powdered plant material and place it in a 1 L Erlenmeyer flask.

  • Add 500 mL of n-hexane to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Filter the extract through Whatman No. 1 filter paper to remove the plant debris.

  • Repeat the extraction process on the plant residue two more times with fresh n-hexane.

  • Combine the hexane extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator at 40°C until the solvent is removed.

  • The resulting crude extract can be stored at -20°C for further analysis.

Isolation by Column Chromatography

This protocol outlines the separation of phenylalkanes from the crude extract using silica gel column chromatography.

Materials:

  • Silica gel (60-120 mesh)

  • Glass column

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Fraction collector

  • TLC plates (silica gel 60 F254)

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting the fractions on TLC plates and visualizing under UV light (254 nm) and/or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

  • Combine fractions containing compounds with similar TLC profiles.

  • Evaporate the solvent from the combined fractions to obtain the isolated compound(s).

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of the isolated fractions for the identification and quantification of phenylalkanes.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for non-polar compounds (e.g., DB-5ms)

  • Helium as carrier gas

GC Conditions (Typical):

  • Injector Temperature: 280°C

  • Oven Program: 60°C for 2 min, then ramp to 280°C at 10°C/min, hold for 10 min.

  • Carrier Gas Flow: 1 mL/min (constant flow)

  • Injection Mode: Splitless

MS Conditions (Typical):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

Procedure:

  • Prepare a standard solution of the target phenylalkane (if available) in n-hexane.

  • Dissolve the isolated fraction in n-hexane.

  • Inject 1 µL of the sample into the GC-MS system.

  • Acquire the data in full scan mode.

  • Identify the phenylalkane by comparing its retention time and mass spectrum with that of the authentic standard or by interpreting the fragmentation pattern and comparing it to spectral libraries (e.g., NIST).

  • For quantification, prepare a calibration curve using standard solutions of known concentrations and analyze the samples in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

Visualizations

Hypothetical Biosynthetic Pathway of a Long-Chain Phenylalkane

The following diagram illustrates a plausible, though hypothetical, biosynthetic pathway for a long-chain phenylalkane such as this compound. This pathway draws parallels from the well-established biosynthesis of very-long-chain fatty acids (VLCFAs) and the incorporation of an aromatic precursor.

Biosynthesis Phenylpyruvate Phenylpyruvate Phenylacetyl-CoA Phenylacetyl-CoA Phenylpyruvate->Phenylacetyl-CoA Acyl-CoA Chain Elongation Acyl-CoA Chain Elongation Phenylacetyl-CoA->Acyl-CoA Chain Elongation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Acyl-CoA Chain Elongation Intermediate Phenyl-Ketoacyl-CoA Intermediate Phenyl-Ketoacyl-CoA Acyl-CoA Chain Elongation->Intermediate Phenyl-Ketoacyl-CoA Reduction & Dehydration Steps Reduction & Dehydration Steps Intermediate Phenyl-Ketoacyl-CoA->Reduction & Dehydration Steps Long-Chain Phenylacyl-CoA Long-Chain Phenylacyl-CoA Reduction & Dehydration Steps->Long-Chain Phenylacyl-CoA Final Modification Final Modification Long-Chain Phenylacyl-CoA->Final Modification This compound This compound Final Modification->this compound

Caption: Hypothetical biosynthesis of a long-chain phenylalkane.

Experimental Workflow for Phenylalkane Analysis

The diagram below outlines the general workflow for the extraction, isolation, and identification of phenylalkanes from a natural source.

Workflow Extraction Solvent Extraction (e.g., n-Hexane) Crude_Extract Crude Extract Extraction->Crude_Extract Isolation Column Chromatography (Silica Gel) Crude_Extract->Isolation Fractions Isolated Fractions Isolation->Fractions Analysis GC-MS Analysis Fractions->Analysis Identification Identification (Retention Time, Mass Spectrum) Analysis->Identification Quantification Quantification (Calibration Curve) Analysis->Quantification

Caption: General workflow for phenylalkane analysis.

Conclusion

While the natural occurrence of this compound remains to be established, the study of phenylalkanes as a class of natural products presents an intriguing area of research. The methodologies and conceptual frameworks presented in this guide offer a starting point for scientists aiming to explore the presence of this compound and related compounds in the environment. Future investigations, employing sensitive analytical techniques and exploring diverse biological sources, may yet reveal the natural origins and ecological roles of this and other long-chain alkylbenzenes. Such discoveries could have implications for various fields, including chemical ecology, natural product chemistry, and drug development.

5-Phenyltetradecane as a biomarker for environmental contamination

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Phenyltetradecane and its Isomers as Biomarkers for Environmental Contamination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and, more broadly, Linear Alkylbenzenes (LABs) as molecular markers for anthropogenic environmental contamination. Given the limited specific data on the 5-phenyl isomer, this document synthesizes information on the broader class of phenyltetradecane isomers and related compounds to offer a complete picture of their environmental significance, analytical methodologies, and degradation pathways.

Introduction to Linear Alkylbenzenes (LABs) as Environmental Tracers

Linear Alkylbenzenes (LABs) are a class of organic compounds characterized by a benzene ring attached to a linear alkyl chain. While LABs themselves are not extensively used in consumer products, they are the immediate precursors to Linear Alkylbenzene Sulfonates (LAS), one of the most widely used anionic surfactants in detergents and cleaning products.[1][2][3] The manufacturing process of LAS results in a complex mixture of isomers and homologs, and incomplete sulfonation or environmental degradation of LAS can lead to the presence of LABs in the environment.

Due to their widespread use in domestic and industrial applications, both LABs and LAS are considered reliable indicators of wastewater contamination in various environmental matrices, including water and sediment.[2] The specific distribution of different LAB isomers, such as this compound, can potentially be used to trace the origin and fate of sewage pollution.

Phenyltetradecane Isomers in the Environment

Phenyltetradecane (C₂₀H₃₄) is a LAB with a C₁₄ alkyl chain. The position of the phenyl group along the tetradecane chain results in several possible isomers (e.g., 1-Phenyltetradecane, 2-Phenyltetradecane, this compound). While specific environmental concentration data for this compound is scarce in publicly available literature, the analysis of LABs as a group is common in environmental monitoring. The relative abundance of different isomers can provide insights into the degradation state of the contamination, as isomers with the phenyl group closer to the end of the alkyl chain (e.g., 2-phenyl) tend to degrade more slowly than those with a more central substitution.

Physicochemical Properties

The properties of phenyltetradecane isomers, such as their low water solubility and high octanol-water partition coefficient, cause them to adsorb strongly to particulate matter. Consequently, they are often found in higher concentrations in sediments and sewage sludge compared to the water column.

Table 1: Physicochemical Properties of select Phenyltetradecane Isomers

Property1-PhenyltetradecaneThis compound
CAS Number 1459-10-54534-56-9
Molecular Formula C₂₀H₃₄C₂₀H₃₄
Molecular Weight 274.49 g/mol 274.49 g/mol
Boiling Point 359 °CNot available
Melting Point 16 °CNot available
Density 0.854 g/mL at 20 °CNot available
Synonyms Tetradecylbenzene(1-Butyldecyl)benzene
Source [4]
Environmental Concentrations of Related Compounds

Table 2: Environmental Concentrations of Linear Alkylbenzene Sulfonates (LAS)

Environmental MatrixLocationConcentration Range (mg/L or mg/kg)Reference
Wastewater Treatment Plant Influent UK, Netherlands, US1.8 - 9.1 mg/L[2]
Wastewater Treatment Plant Effluent General~1% of influent concentration[2]
River Water -Half-life of 1.39–13.9 days[2]
Water-Sediment System -Half-life of 0.73–2.67 days[2]
Aerobic Soils -Half-life of 7-22 days[2]

Experimental Protocols for Analysis

The analysis of phenyltetradecane isomers in environmental samples is typically performed using gas chromatography-mass spectrometry (GC-MS) due to its high sensitivity and selectivity. The following protocol is a representative method for the extraction and analysis of these compounds from a sediment matrix.

Sample Preparation and Extraction
  • Sample Collection and Storage: Collect sediment samples using a grab sampler or corer. Store samples in glass jars at -20°C until analysis to minimize degradation.

  • Freeze-Drying and Homogenization: Lyophilize the sediment samples to remove water and then grind them into a fine, homogenous powder using a mortar and pestle.

  • Soxhlet Extraction:

    • Place approximately 10-20 g of the dried sediment into a cellulose thimble.

    • Add a surrogate internal standard (e.g., deuterated polycyclic aromatic hydrocarbon) to the sample to monitor extraction efficiency.

    • Extract the sample for 18-24 hours in a Soxhlet apparatus using a 1:1 mixture of dichloromethane and hexane.

  • Concentration: Reduce the volume of the extract to approximately 1 mL using a rotary evaporator.

  • Sulfur Removal (if necessary): If elemental sulfur is present in the sediment, it can interfere with the GC analysis. Add activated copper granules to the extract and let it stand overnight to remove sulfur.

  • Fractionation and Cleanup:

    • Prepare a chromatography column packed with silica gel and alumina.

    • Apply the concentrated extract to the top of the column.

    • Elute the column with a non-polar solvent (e.g., hexane) to isolate the aliphatic hydrocarbon fraction, which will contain the phenyltetradecane isomers.

    • Collect the eluate and concentrate it to a final volume of 1 mL.

    • Add an injection internal standard (e.g., deuterated alkane) for quantification.

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the isomers.[5]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[5]

    • Injector: Splitless injection at 285°C.[5]

    • Oven Temperature Program: An example program is: hold at 70°C for 1 minute, ramp to 150°C at 14°C/min, then to 215°C at 6°C/min, and finally to 285°C at 10°C/min.[5]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.[5][6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for initial identification.

    • Monitored Ions: The molecular ion (m/z 274) and characteristic fragment ions (e.g., m/z 91, 105) of phenyltetradecane isomers should be monitored.

  • Quantification: Create a calibration curve using analytical standards of known phenyltetradecane isomers (e.g., 1-Phenyltetradecane). The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and the calibration curve.

Visualizations

Logical Relationship of LABs as Environmental Tracers

LAB_Tracer_Logic cluster_Source Source cluster_Environment Environmental Compartments cluster_Analysis Analysis & Interpretation Detergent Production Detergent Production Consumer & Industrial Use Consumer & Industrial Use Detergent Production->Consumer & Industrial Use Wastewater Wastewater Consumer & Industrial Use->Wastewater Discharge Wastewater Treatment Plant Wastewater Treatment Plant Wastewater->Wastewater Treatment Plant Rivers & Oceans Rivers & Oceans Wastewater Treatment Plant->Rivers & Oceans Effluent Sediment Sediment Wastewater Treatment Plant->Sediment Sludge Rivers & Oceans->Sediment Deposition Sample Collection Sample Collection Rivers & Oceans->Sample Collection Sediment->Sample Collection Extraction & Cleanup Extraction & Cleanup Sample Collection->Extraction & Cleanup GC-MS Analysis GC-MS Analysis Extraction & Cleanup->GC-MS Analysis Isomer Profiling Isomer Profiling GC-MS Analysis->Isomer Profiling Source Tracking Source Tracking Isomer Profiling->Source Tracking

Caption: Logical flow of LABs from production to environmental analysis for source tracking.

Experimental Workflow for Phenyltetradecane Analysis in Sediment

Experimental_Workflow Start Start Sediment_Sample Sediment Sample Collection Start->Sediment_Sample Freeze_Dry Freeze-Drying & Homogenization Sediment_Sample->Freeze_Dry Extraction Soxhlet Extraction (DCM:Hexane) Freeze_Dry->Extraction Concentration1 Rotary Evaporation Extraction->Concentration1 Cleanup Column Chromatography (Silica/Alumina) Concentration1->Cleanup Concentration2 Final Concentration Cleanup->Concentration2 Analysis GC-MS Analysis Concentration2->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing End End Data_Processing->End

Caption: Workflow for the analysis of phenyltetradecane isomers in sediment samples.

Aerobic Degradation Pathway of Linear Alkylbenzenes

The degradation of the non-sulfonated alkyl chain of this compound is expected to follow a similar initial pathway to that of LAS.

Degradation_Pathway LAB Linear Alkylbenzene (e.g., this compound) Omega_Oxidation ω-Oxidation (Monooxygenase) LAB->Omega_Oxidation Step 1 Alcohol Primary Alcohol Omega_Oxidation->Alcohol Aldehyde Aldehyde Alcohol->Aldehyde Oxidation Carboxylic_Acid Carboxylic Acid (Phenylalkanoic Acid) Aldehyde->Carboxylic_Acid Oxidation Beta_Oxidation β-Oxidation Carboxylic_Acid->Beta_Oxidation Step 2 Short_Chain_Acids Shorter Chain Phenylalkanoic Acids Beta_Oxidation->Short_Chain_Acids Short_Chain_Acids->Beta_Oxidation Repeats Ring_Cleavage Aromatic Ring Cleavage Short_Chain_Acids->Ring_Cleavage Step 3 Mineralization Mineralization (CO₂ + H₂O) Ring_Cleavage->Mineralization

Caption: Generalized aerobic degradation pathway for a linear alkylbenzene.

Toxicity and Biological Effects

There is limited specific toxicological information available for this compound. However, the broader class of related surfactants, LAS, has been studied for its ecotoxicological effects. LAS can be toxic to aquatic organisms at high concentrations, though they are generally considered to have a low potential for bioaccumulation due to their rapid biodegradation in most environments. The primary environmental risk is associated with their continuous release into aquatic systems from wastewater effluents.

Conclusion

This compound, as a member of the Linear Alkylbenzene class of compounds, is a potential molecular marker for wastewater contamination. While specific data on this isomer is limited, the analytical methods and environmental fate of the broader LAB group are well-understood. The use of GC-MS allows for the sensitive detection and quantification of phenyltetradecane isomers in environmental samples. The relative distribution of these isomers can provide valuable information for tracking the sources and degradation of domestic and industrial wastewater. Further research focusing on the environmental concentrations and isomer-specific behavior of phenyltetradecanes would enhance their utility as precise environmental biomarkers.

References

Toxicological Profile and Environmental Impact of 5-Phenyltetradecane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct empirical data on the toxicological profile and environmental impact of 5-Phenyltetradecane is scarce in publicly available literature. This guide synthesizes information on closely related long-chain alkylbenzenes (LABs) to provide a comprehensive overview of the likely properties and effects of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with the consideration that it is based on data from structurally similar compounds.

Introduction

This compound is a member of the long-chain alkylbenzene (LAB) family, which are organic compounds characterized by a benzene ring substituted with a linear alkyl chain. LABs are primarily used as intermediates in the production of linear alkylbenzene sulfonates (LAS), the most common anionic surfactants in detergents. While the sulfonated derivatives (LAS) have been extensively studied, the toxicological and environmental profiles of the parent LABs, such as this compound, are less well-documented. This guide aims to provide a detailed technical overview of the expected toxicological properties and environmental fate of this compound, drawing upon available data for C10-C14 alkylbenzenes.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and transport. While experimental data for this specific isomer is limited, predictive models can provide valuable estimates. The properties of a close isomer, 4-phenyltetradecane, are presented below as an approximation.

PropertyPredicted Value (for 4-phenyltetradecane)Reference
Molecular FormulaC₂₀H₃₄-
Molecular Weight274.49 g/mol -
Normal Boiling Point683.24 KCheméo
Normal Melting Point326.58 KCheméo
logP (Octanol/Water Partition Coefficient)7.101Cheméo
Water Solubility (log₁₀S)-7.26 mol/LCheméo
Critical Temperature868.95 KCheméo
Critical Pressure1276.42 kPaCheméo

Data sourced from Cheméo, a chemical and physical property database.

The high logP and low predicted water solubility indicate that this compound is a hydrophobic substance, suggesting a tendency to partition into organic matter and sediments in the environment and a potential for bioaccumulation.

Toxicological Profile

Human Health Effects

The primary routes of human exposure to LABs are through inhalation and dermal contact, particularly in occupational settings. In general, the acute toxicity of alkylbenzenes is considered to be relatively low.[1]

Oral Toxicity: For long-chain alkylbenzenes, the acute oral toxicity is generally low. For n-propylbenzene, a shorter-chain alkylbenzene, oral LD50 values in rats have been reported as 6.04 g/kg and 7.5 g/kg.[2] For the broader category of C10-C16 alkyl derivatives of benzene, repeated dose toxicity studies in rats have shown no observed adverse effect levels (NOAELs) ranging from 40 to 250 mg/kg bw/day.

Dermal Toxicity: Prolonged or repeated skin contact with LABs may cause mild to moderate irritation.[3] A dermal LD50 for benzenesulfonic acid, mono-C10-13-alkyl derivatives, compounds with diethanolamine was reported to be >2000 mg/kg bw in rats.[4]

Inhalation Toxicity: Inhalation of LAB vapors or aerosols may cause respiratory irritation. A study on C15-C20 alkylbenzenes in rats showed that high-level exposure could lead to pulmonary effects, including an increase in pulmonary macrophages.[5]

Carcinogenicity and Genotoxicity: There is limited data on the carcinogenicity and genotoxicity of this compound. However, data from repeat exposure and genotoxicity studies on linear alkylbenzenes indicate a low potential for toxic effects.[6]

Ecotoxicological Effects

The environmental toxicity of LABs has been more extensively studied, particularly in aquatic ecosystems.

Aquatic Toxicity: Long-chain alkylbenzenes are generally not acutely toxic to a wide variety of aquatic species within their water solubility limits, with the notable exception of Daphnia magna.[7][8] For Daphnia, chronic studies have indicated that both growth and reproduction can be affected in the 10 to 20 µg/L range.[9] The toxicity of LABs to aquatic organisms is influenced by the length of the alkyl chain, with longer chains generally exhibiting higher toxicity.[10]

Test OrganismEndpointResultReference
Daphnia magna (Water Flea)Chronic Effects (Growth & Reproduction)10 - 20 µg/L[9]
Various Aquatic Species (excluding Daphnia)Acute ToxicityNot acutely toxic within water solubility range[7][8]

Environmental Impact and Fate

The environmental fate of this compound is governed by its physicochemical properties and susceptibility to biological and abiotic degradation processes.

Environmental Distribution

Due to their hydrophobic nature, LABs released into the environment are expected to partition to soil and sediment.[9] They have been used as molecular tracers of domestic waste in marine environments due to their presence in municipal wastewater.[11] The presence of long-chain alkylbenzenes in sediment indicates their persistence and ability to survive sedimentation in the water column.[12]

Biodegradation

Biodegradation is a key process in the removal of LABs from the environment. Linear alkylbenzenes are readily biodegradable in natural waters, with half-lives for various isomers and homologs in the range of 4 to 9 days.[9]

The position of the phenyl group on the alkyl chain influences the rate of biodegradation. External isomers (where the phenyl group is near the end of the chain, e.g., 2-phenyl) are generally degraded more rapidly than internal isomers (e.g., 5-phenyl or 6-phenyl).[13] This differential degradation can be used to estimate the extent of LAB biodegradation in environmental samples.[14]

The aerobic biodegradation of linear alkylbenzenes typically proceeds via ω-oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation.[15]

Biodegradation_Pathway LAB This compound (Internal Isomer) Omega_Oxidation ω-Oxidation (Terminal methyl group oxidation) LAB->Omega_Oxidation Initial Attack Beta_Oxidation β-Oxidation (Shortening of the alkyl chain) Omega_Oxidation->Beta_Oxidation Sequential Steps Ring_Cleavage Aromatic Ring Cleavage Beta_Oxidation->Ring_Cleavage Mineralization Mineralization (CO₂ + H₂O) Ring_Cleavage->Mineralization

Figure 1: Generalized aerobic biodegradation pathway for a long-chain alkylbenzene.

Bioaccumulation

The high octanol-water partition coefficient (logP) of this compound suggests a potential for bioaccumulation in aquatic organisms. However, studies on linear alkylbenzenes have shown that they do not accumulate to significant levels in fish, with a reported bioconcentration factor (BCF) of 35.[9] This is likely due to their metabolism by organisms.

Experimental Protocols

Detailed experimental protocols for toxicological and ecotoxicological testing of this compound are not available. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) would be followed.

Aquatic Toxicity Testing: OECD 202 - Daphnia sp. Acute Immobilisation Test

Given the known sensitivity of Daphnia magna to LABs, the OECD Guideline for the Testing of Chemicals, No. 202, would be a relevant protocol for assessing the acute aquatic toxicity of this compound.

Objective: To determine the concentration of the test substance that causes immobilization in 50% of the exposed Daphnia magna over a 48-hour period (EC50).

Methodology:

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.[12][16]

  • Test Substance Preparation: Due to the low water solubility of this compound, a stock solution would be prepared using a suitable solvent, and then diluted to the desired test concentrations. Analytical verification of the test concentrations is crucial.[12]

  • Test Design: A range-finding test is initially conducted to determine the appropriate concentration range for the definitive test. The definitive test typically involves at least five geometrically spaced concentrations of the test substance and a control group.[12][16]

  • Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control for 48 hours.[17] The test is conducted under static or semi-static conditions in a controlled environment (20 ± 2 °C, 16-hour light/8-hour dark photoperiod).[16]

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[16]

  • Data Analysis: The 48-hour EC50 value, along with its 95% confidence limits, is calculated using appropriate statistical methods (e.g., probit analysis). The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) may also be determined.[12]

Figure 2: Experimental workflow for an OECD 202 acute toxicity test with this compound.

Conclusion

While specific toxicological and environmental data for this compound are lacking, the available information on long-chain alkylbenzenes provides a basis for a preliminary assessment. This compound is expected to have low acute toxicity to humans and most aquatic organisms, with the exception of Daphnia magna, which shows higher sensitivity. Its hydrophobic nature suggests it will primarily be found in soil and sediment in the environment. Biodegradation is a significant fate process, with the rate being influenced by the isomeric position of the phenyl group. Further empirical studies on this compound are necessary to definitively characterize its toxicological profile and environmental impact. For now, a precautionary approach should be taken, assuming properties similar to other long-chain alkylbenzenes.

References

An In-depth Technical Guide to the Biodegradation Pathways of Linear Alkylbenzenes: The Case of 5-Phenyltetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aerobic biodegradation pathways of long-chain linear alkylbenzenes (LABs), with a specific focus on 5-Phenyltetradecane. This document synthesizes current scientific understanding of the microbial catabolism of these compounds, detailing the enzymatic processes, metabolic intermediates, and analytical methodologies used in their study.

Introduction

Linear alkylbenzenes are a class of aromatic hydrocarbons characterized by a benzene ring substituted with a linear alkyl chain. This compound, a representative long-chain LAB, serves as a model for understanding the environmental fate of these compounds, which are precursors to the widely used surfactants, linear alkylbenzene sulfonates (LAS). The microbial degradation of LABs is a critical process in the removal of these potential pollutants from the environment. Aerobic biodegradation is the primary and most efficient route for their elimination.

The overall aerobic degradation of this compound proceeds in two main stages:

  • Initial Oxidation of the Alkyl Chain: The long alkyl chain is the initial site of enzymatic attack, typically through terminal oxidation followed by a series of shortening reactions.

  • Aromatic Ring Cleavage: Once the alkyl chain is sufficiently shortened, the benzene ring is dihydroxylated and subsequently cleaved, leading to intermediates that can enter central metabolic pathways.

Genera of bacteria such as Pseudomonas and Rhodococcus are well-known for their ability to degrade aromatic hydrocarbons, including LABs.

Aerobic Biodegradation Pathway of this compound

The aerobic biodegradation of this compound is initiated by the oxidation of its tetradecyl chain, followed by the degradation of the phenylacetic acid intermediate.

Initial Alkyl Chain Oxidation: ω- and β-Oxidation

The primary mechanism for the degradation of the long alkyl chain of this compound is a combination of ω-oxidation and β-oxidation.

  • ω-Oxidation (Terminal Oxidation): The process begins with the oxidation of the terminal methyl group of the alkyl chain by a monooxygenase enzyme system. This introduces a hydroxyl group, forming 14-phenyltetradecan-1-ol.

  • Alcohol and Aldehyde Dehydrogenation: The primary alcohol is then oxidized to an aldehyde (14-phenyltetradecanal) and subsequently to a carboxylic acid (14-phenyltetradecanoic acid) by alcohol and aldehyde dehydrogenases, respectively.

  • β-Oxidation: The resulting phenylalkanoic acid undergoes successive rounds of β-oxidation. In each cycle, the fatty acid chain is shortened by two carbons, releasing acetyl-CoA. This process continues until the alkyl chain is significantly shortened, ultimately yielding phenylacetic acid.

Biodegradation_Pathway_Alkyl_Chain cluster_omega ω-Oxidation cluster_beta β-Oxidation This compound This compound 14-Phenyltetradecan-1-ol 14-Phenyltetradecan-1-ol This compound->14-Phenyltetradecan-1-ol Monooxygenase 14-Phenyltetradecanal 14-Phenyltetradecanal 14-Phenyltetradecan-1-ol->14-Phenyltetradecanal Alcohol Dehydrogenase 14-Phenyltetradecanoic Acid 14-Phenyltetradecanoic Acid 14-Phenyltetradecanal->14-Phenyltetradecanoic Acid Aldehyde Dehydrogenase Phenylalkanoic Acids (C12, C10, C8...) Phenylalkanoic Acids (C12, C10, C8...) 14-Phenyltetradecanoic Acid->Phenylalkanoic Acids (C12, C10, C8...) Multiple Cycles Phenylacetic Acid Phenylacetic Acid Phenylalkanoic Acids (C12, C10, C8...)->Phenylacetic Acid Final Cycle

Figure 1: Initial ω- and β-oxidation of the alkyl chain of this compound.
Aromatic Ring Cleavage of Phenylacetic Acid

Phenylacetic acid is a key intermediate that is further degraded through hydroxylation and subsequent cleavage of the aromatic ring.

  • Hydroxylation: Phenylacetic acid is hydroxylated by a monooxygenase to form a dihydroxylated intermediate, typically catechol or a substituted catechol.

  • Ring Cleavage: The catechol intermediate is then cleaved by a dioxygenase enzyme. This can occur through two primary mechanisms:

    • Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.

    • Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.

  • Funneling into Central Metabolism: The resulting aliphatic acids are further metabolized and ultimately enter central metabolic pathways, such as the Krebs cycle, for complete mineralization to carbon dioxide and water.

Ring_Cleavage_Pathway Phenylacetic Acid Phenylacetic Acid Catechol Intermediate Catechol Intermediate Phenylacetic Acid->Catechol Intermediate Monooxygenase Ring Cleavage Products Ring Cleavage Products Catechol Intermediate->Ring Cleavage Products Dioxygenase (ortho- or meta-cleavage) Central Metabolism (Krebs Cycle) Central Metabolism (Krebs Cycle) Ring Cleavage Products->Central Metabolism (Krebs Cycle) Further Metabolism

Figure 2: Aerobic degradation pathway of the phenylacetic acid intermediate.

Quantitative Data on Linear Alkylbenzene Biodegradation

While specific quantitative data for this compound is limited, studies on similar long-chain LABs and LAS provide valuable insights into biodegradation rates.

Compound ClassOrganism(s)Concentration (mg/L)Temperature (°C)pHDegradation (%)Time (days)Reference
Linear Alkylbenzene Sulfonates (LAS)Pseudomonas aeruginosa2530793.7615[1]
Linear Alkylbenzene Sulfonates (LAS)Pseudomonas aeruginosa5030782.2615[1]
Linear Alkylbenzene Sulfonates (LAS)Pseudomonas aeruginosa10030762.9415[1]
Linear Alkylbenzenes (C10-C13)River water consortiaNot specifiedNot specifiedNot specified>50 (half-life)4.3 - 11.4[2]
Tetradecylbenzene (C14)Expected to be readily biodegradable based on LABs-----[2]

Table 1: Summary of Quantitative Biodegradation Data for Linear Alkylbenzenes and Related Compounds.

Detailed Experimental Protocols

The study of LAB biodegradation involves the isolation of capable microorganisms and the analytical monitoring of the degradation process.

Isolation of Linear Alkylbenzene Degrading Bacteria

This protocol outlines the enrichment and isolation of bacteria capable of utilizing a long-chain LAB as a sole carbon source.

Isolation_Workflow Sample Collection Collect soil/water from a contaminated site Enrichment Culture Inoculate Mineral Salts Medium (MSM) + this compound (sole carbon source) Sample Collection->Enrichment Culture Incubation Incubate at 30°C with shaking (150 rpm) for 7-14 days Enrichment Culture->Incubation Serial Dilution & Plating Perform serial dilutions and plate on MSM agar with this compound Incubation->Serial Dilution & Plating Colony Isolation Isolate distinct colonies and re-streak for purity Serial Dilution & Plating->Colony Isolation Identification Identify isolates by 16S rRNA gene sequencing Colony Isolation->Identification

Figure 3: Experimental workflow for the isolation of LAB-degrading bacteria.

Materials:

  • Environmental sample (e.g., soil or water from a site contaminated with hydrocarbons).

  • Mineral Salts Medium (MSM): (NH₄)₂SO₄, 2.0 g/L; K₂HPO₄, 1.5 g/L; KH₂PO₄, 1.5 g/L; MgSO₄·7H₂O, 0.2 g/L; CaCl₂·2H₂O, 0.02 g/L; FeSO₄·7H₂O, 0.001 g/L; trace element solution, 1 mL/L.

  • This compound (as a 1% w/v solution in a non-toxic, volatile solvent like acetone).

  • Sterile culture flasks, petri dishes, and dilution tubes.

  • Incubator shaker.

Procedure:

  • Enrichment: Add 1 g of soil or 10 mL of water to 100 mL of sterile MSM in a 250 mL flask. Add 100 µL of the this compound solution. Incubate at 30°C with shaking at 150 rpm for 7-14 days.

  • Sub-culturing: Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with this compound and incubate under the same conditions for another 7 days. Repeat this step at least three times to enrich for LAB-degrading microorganisms.

  • Isolation: Prepare serial dilutions of the final enrichment culture in sterile saline. Plate 100 µL of each dilution onto MSM agar plates coated with a thin layer of this compound. Incubate at 30°C until colonies appear.

  • Purification: Select distinct colonies and re-streak them onto fresh MSM agar plates with this compound to ensure purity.

  • Identification: Perform 16S rRNA gene sequencing to identify the isolated bacterial strains.

Analysis of Biodegradation and Metabolite Identification

This protocol describes the setup of a biodegradation experiment and the subsequent analysis of the parent compound and its metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Isolated bacterial strain.

  • MSM.

  • This compound.

  • Sterile culture flasks.

  • Incubator shaker.

  • Ethyl acetate (or other suitable extraction solvent).

  • Anhydrous sodium sulfate.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Biodegradation Assay: Inoculate 100 mL of MSM containing a defined concentration of this compound (e.g., 100 mg/L) with a pre-culture of the isolated bacterium. Prepare a sterile control flask without inoculum. Incubate at 30°C with shaking.

  • Sampling: At regular time intervals (e.g., 0, 2, 4, 7, 10, 14 days), withdraw an aliquot (e.g., 5 mL) from the culture and control flasks.

  • Extraction: Acidify the sample to pH 2 with HCl. Extract the sample three times with an equal volume of ethyl acetate. Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration and Derivatization (if necessary): Evaporate the solvent under a gentle stream of nitrogen. If acidic metabolites are expected, derivatize the residue (e.g., by methylation with diazomethane or silylation) to improve volatility for GC analysis.

  • GC-MS Analysis: Re-dissolve the residue in a known volume of solvent and inject it into the GC-MS.

    • GC Conditions (Example):

      • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

      • Carrier gas: Helium

      • Injector temperature: 280°C

      • Oven program: 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

    • MS Conditions (Example):

      • Ionization mode: Electron Impact (EI) at 70 eV

      • Scan range: m/z 50-550

  • Data Analysis: Quantify the remaining this compound by comparing its peak area to a standard curve. Identify metabolites by interpreting their mass spectra and comparing them to spectral libraries (e.g., NIST).

Conclusion

The biodegradation of this compound, a representative long-chain linear alkylbenzene, is a microbially-driven process that relies on the sequential degradation of the alkyl side chain via ω- and β-oxidation, followed by the cleavage of the aromatic ring. Bacteria from the genera Pseudomonas and Rhodococcus are key players in this process. Understanding these pathways and the methodologies to study them is crucial for assessing the environmental fate of these compounds and for developing bioremediation strategies for contaminated sites. Further research is needed to elucidate the specific enzymes and regulatory mechanisms involved in the degradation of a wider range of LAB isomers.

References

An In-depth Technical Guide to the Physical Properties of 5-Phenyltetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 5-phenyltetradecane, with a specific focus on its boiling point and density. Due to the limited availability of experimental data for this compound, this document also includes data for structurally related isomers to provide a reliable reference framework. Furthermore, detailed experimental protocols for the determination of these properties are outlined to support research and development activities.

Physical Properties of Phenyltetradecane Isomers

Table 1: Physical Properties of Phenyltetradecane Isomers

Property1-Phenyltetradecane2-PhenyltetradecaneThis compound
CAS Number 1459-10-5[1]4534-59-2[2]4534-56-9[3]
Molecular Formula C₂₀H₃₄[1]C₂₀H₃₄[2]C₂₀H₃₄[3]
Molecular Weight 274.48 g/mol [1]274.49 g/mol [2]274.49 g/mol
Boiling Point 359 °C (at 760 mmHg)[1][4]355.4 °C (at 760 mmHg)[2]Not available
Density 0.854 g/mL (at 20 °C)[1][4]0.854 g/mL[2]Not available

Experimental Protocols for Physical Property Determination

Accurate determination of boiling point and density requires precise experimental techniques. The following protocols describe standard high-precision methods applicable to long-chain alkylbenzenes like this compound.

Boiling Point Determination via Ebulliometry

A precise method for determining the boiling point of hydrocarbons involves measuring the vapor pressure at different temperatures using an ebulliometer.[5]

Apparatus:

  • An electrically heated boiler.

  • A vapor space with a vertical reentrant tube.

  • A high-precision platinum resistance thermometer.

  • A condenser.

  • A system for precise pressure control.

Procedure:

  • The purified sample of this compound is placed in the boiler.

  • The system is brought to a specific, stable pressure, maintained automatically.

  • The sample is heated to its boiling point, and the temperature of the liquid-vapor equilibrium is recorded with the platinum resistance thermometer.

  • This measurement is repeated at various fixed pressures.

  • The experimental data are then correlated using an equation such as the Antoine equation, log(P) = A - B / (C + T), to determine the normal boiling point at 760 mmHg.[5]

Density Measurement Using a Vibrating Tube Densimeter

The density of liquid samples can be accurately determined using a vibrating tube densimeter. This technique is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample.[6]

Apparatus:

  • A vibrating tube densimeter.

  • A high-precision thermostat for temperature control.

  • Reference fluids with known densities for calibration (e.g., dry air and pure water).

Procedure:

  • The densimeter is calibrated using at least two reference fluids of known density.

  • The sample of this compound is injected into the measurement cell, ensuring no air bubbles are present.

  • The cell is brought to the desired temperature (e.g., 20 °C) and allowed to stabilize.

  • The resonant frequency of the tube filled with the sample is measured.

  • The density of the sample is calculated from the measured frequency and the calibration parameters. The uncertainty of such measurements can be as low as 0.2 kg·m⁻³.[6]

Workflow for Physical Property Characterization

The following diagram illustrates a typical experimental workflow for the characterization of the physical properties of a synthesized or purified organic compound such as this compound.

G cluster_0 Preparation & Purity Assessment cluster_1 Physical Property Measurement cluster_2 Data Analysis & Reporting synthesis Synthesis or Procurement of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification purity_analysis Purity Analysis (GC/MS, NMR) purification->purity_analysis boiling_point Boiling Point Determination (Ebulliometry) purity_analysis->boiling_point density Density Measurement (Vibrating Tube Densimeter) purity_analysis->density data_correlation Data Correlation (e.g., Antoine Equation) boiling_point->data_correlation reporting Reporting & Documentation density->reporting data_correlation->reporting

Caption: Experimental workflow for determining physical properties.

References

Spectral characteristics of 5-Phenyltetradecane (NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 5-Phenyltetradecane, with a focus on its mass spectrometric profile. Due to the limited availability of public domain Nuclear Magnetic Resonance (NMR) data, this document will primarily elaborate on the mass spectrometry (MS) characteristics and the analytical methodologies used for the identification of this compound and related linear alkylbenzenes (LABs).

Mass Spectrometry Data

Gas chromatography coupled with mass spectrometry (GC/MS) is a primary technique for the identification and quantification of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that allows for its differentiation from other phenyltetradecane isomers.

The key mass spectral data for this compound and its common isomers are summarized in the table below. The molecular ion ([M]+) confirms the molecular weight of the compound, while the fragment ions are indicative of the structure, particularly the position of the phenyl group on the alkyl chain.

Compound NameMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 27491, 147
2-Phenyltetradecane27491, 105
3-Phenyltetradecane27491, 119
4-Phenyltetradecane27491, 133

Interpretation of Fragmentation:

The fragmentation of linear alkylbenzenes in EI-MS is dominated by benzylic cleavage, which is the cleavage of the C-C bond adjacent to the benzene ring. The most abundant fragment ion for almost all LABs is the tropylium ion at m/z 91, formed by the rearrangement of the benzyl cation. The other major fragment ion is indicative of the position of the phenyl group. For this compound, the fragment at m/z 147 corresponds to the loss of a nonyl radical (C9H19), resulting from the cleavage of the bond between C5 and C6 of the tetradecane chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest data retrieval, publicly accessible, experimentally determined ¹H NMR and ¹³C NMR spectral data for this compound are not available. The characterization of this compound would typically involve the analysis of chemical shifts and coupling constants in ¹H NMR to determine the environment of the protons, and the analysis of chemical shifts in ¹³C NMR to identify the number and type of carbon atoms.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound and other linear alkylbenzenes in a sample matrix, based on common methodologies found in environmental and chemical analysis literature.

Objective: To identify and quantify this compound and its isomers in a sample using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (General for Environmental Samples):

  • Extraction: Samples (e.g., sediment, water) are extracted with an appropriate organic solvent (e.g., dichloromethane, hexane). Techniques such as Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction can be used.

  • Fractionation: The crude extract is often fractionated to separate aliphatic and aromatic hydrocarbons. This is typically achieved using column chromatography with silica gel or alumina. The fraction containing the linear alkylbenzenes is collected.

  • Concentration: The collected fraction is concentrated to a small volume under a gentle stream of nitrogen.

  • Internal Standard Addition: A known amount of an internal standard (e.g., deuterated polycyclic aromatic hydrocarbon) is added to the final extract for quantification purposes.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) System: A high-resolution capillary gas chromatograph is used.

    • Column: A non-polar or semi-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is typically employed (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).

    • Inlet: A split/splitless injector is used, typically operated in splitless mode to enhance sensitivity. The injector temperature is maintained at a high temperature (e.g., 280-300°C) to ensure complete vaporization of the analytes.

    • Oven Temperature Program: A temperature program is used to separate the different LAB isomers. A typical program might be:

      • Initial temperature: 60-80°C, hold for 1-2 minutes.

      • Ramp 1: Increase to 200°C at a rate of 6-10°C/min.

      • Ramp 2: Increase to 285-300°C at a rate of 10-15°C/min.

      • Final hold: Hold at the final temperature for 10-20 minutes.

  • Mass Spectrometer (MS) System: A quadrupole or ion trap mass spectrometer is commonly used.

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: The mass analyzer is operated in full scan mode to acquire mass spectra for identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

    • Scan Range: A mass-to-charge ratio (m/z) range of 40-500 amu is typically scanned.

    • Ion Source and Transfer Line Temperatures: The ion source and transfer line are maintained at elevated temperatures (e.g., 230°C and 280°C, respectively) to prevent condensation of the analytes.

3. Data Analysis:

  • Identification: The identification of this compound and other LABs is based on a comparison of their retention times and mass spectra with those of authentic reference standards.

  • Quantification: The concentration of each analyte is determined by integrating the peak area of a characteristic ion (e.g., m/z 91 for total LABs or specific fragment ions for isomers) and comparing it to the peak area of the internal standard. A calibration curve is generated using a series of standard solutions of known concentrations.

Visualizations

The following diagram illustrates a typical experimental workflow for the GC/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography Extraction->Fractionation Concentration Solvent Evaporation Fractionation->Concentration Internal_Std Internal Standard Spiking Concentration->Internal_Std GC_Injection GC Injection Internal_Std->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

GC/MS Analysis Workflow for this compound.

Navigating the Aquatic Journey of 5-Phenyltetradecane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyltetradecane is an aromatic hydrocarbon belonging to the class of Linear Alkylbenzenes (LABs). While not a pharmaceutical agent itself, its structural similarity to certain drug metabolites and its prevalence as a component of industrial products necessitates a thorough understanding of its behavior in the environment. LABs are primary precursors in the production of linear alkylbenzene sulfonate (LAS), a major component of detergents. Consequently, this compound can enter aquatic ecosystems through municipal and industrial wastewater discharges.[1][2] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound in aquatic systems, offering detailed data, experimental protocols, and visual representations to aid in risk assessment and environmental management.

Due to the limited availability of specific data for this compound, this guide utilizes data for the broader class of Linear Alkylbenzenes (LABs) as a surrogate. This approach is scientifically justified by the structural and chemical similarities within the LAB homologous series.

Physicochemical Properties

The environmental partitioning and fate of a chemical are largely governed by its physicochemical properties. The following table summarizes key properties for Linear Alkylbenzenes, which are used to model the behavior of this compound.

PropertyValueUnitReference
Molecular FormulaC₂₀H₃₄-[3]
Molecular Weight274.48 g/mol [3]
Water SolubilityInsoluble-[3]
Density0.863g/cm³[3]
Boiling Point290-310°C[4]
Log Kow (Octanol-Water Partition Coefficient)High (estimated > 4)-Implied by insolubility

Environmental Fate and Transport in Aquatic Systems

The journey of this compound in an aquatic environment is dictated by a combination of transport and transformation processes. These include hydrolysis, photolysis, biodegradation, sorption to sediment and suspended particles, and bioaccumulation in aquatic organisms.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. Linear Alkylbenzenes, including this compound, are chemically stable and do not contain functional groups that are susceptible to hydrolysis under typical environmental pH and temperature conditions.[5][6] Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic systems.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. While some aromatic compounds can undergo photolysis, Linear Alkylbenzenes are not expected to undergo significant direct photochemical degradation in aquatic environments.[7] However, indirect photolysis, mediated by other light-absorbing substances in the water, may contribute to a minor extent to its overall degradation. Studies on the photocatalytic degradation of the sulfonated counterparts of LABs (LAS) have shown that degradation can be achieved under specific laboratory conditions with UV light and a catalyst, but these conditions are not representative of natural aquatic environments.[8][9]

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms, and it is the primary mechanism for the removal of Linear Alkylbenzenes from aquatic systems.[7] LABs are readily biodegradable in natural waters, with half-lives typically in the range of 4 to 9 days.[7] The rate of biodegradation is influenced by factors such as temperature, nutrient availability, and the microbial population present. The structure of the LAB isomer also plays a role, with isomers having the phenyl group closer to the end of the alkyl chain (external isomers) generally degrading faster than those with the phenyl group in the middle of the chain (internal isomers) like this compound.[1]

ProcessParameterValueConditionsReference
Aerobic BiodegradationHalf-life4 - 9 daysNatural waters[7]
Aerobic BiodegradationHalf-life (benzene ring)0.73 - 14 daysRiver water with and without sediment[10]
Sorption

Due to their hydrophobic nature (low water solubility and high Log Kow), Linear Alkylbenzenes have a strong tendency to adsorb to organic matter in sediment and suspended solids in the water column.[11] This process, known as sorption, significantly influences their transport and bioavailability. The organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to sorb to organic carbon. While a specific Koc for this compound is not available, the high Log Kow suggests a high Koc value. Sorption to sediments can act as a sink for this compound, but it can also lead to its persistence in the environment as it becomes less available for biodegradation.[10]

ProcessParameterValue RangeReference
SorptionPartition Coefficient3 - 26,000[12]
Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the surrounding environment and accumulates in its tissues. The potential for a chemical to bioaccumulate is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. Given its high hydrophobicity, this compound has the potential to bioaccumulate in aquatic organisms. However, studies on LABs have shown that they do not accumulate to significant levels in fish, with a reported BCF of 35.[7] This is likely due to the ability of many aquatic organisms to metabolize LABs. It is important to note that the presence of other substances, such as surfactants, can potentially enhance the bioaccumulation of xenobiotics.[13][14]

OrganismParameterValueReference
FishBioconcentration Factor (BCF)35[7]

Experimental Protocols

The determination of the environmental fate and transport parameters for chemicals like this compound follows standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[15][16][17][18]

Hydrolysis Testing

OECD Guideline 111: Hydrolysis as a Function of pH This guideline specifies a tiered approach to determine the rate of hydrolytic degradation of a chemical in aqueous solutions at different pH values (typically 4, 7, and 9) and temperatures. The concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life.

Photolysis Testing

OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis This guideline describes a method for determining the direct phototransformation rate of a chemical in water under simulated sunlight. The test substance in a buffered aqueous solution is irradiated with a light source that simulates natural sunlight, and the decrease in its concentration is monitored over time.

Biodegradation Testing

OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems This test simulates the degradation of a chemical in a natural water-sediment system. The test substance is added to water overlying a layer of sediment, and the system is incubated under aerobic or anaerobic conditions. The disappearance of the parent compound and the formation of degradation products are monitored in both the water and sediment phases over time.

Sorption Testing

OECD Guideline 106: Adsorption – Desorption Using a Batch Equilibrium Method This guideline is used to determine the adsorption and desorption potential of a chemical to soil or sediment. The test substance is equilibrated with a soil/sediment-water suspension. The concentration of the substance in the aqueous phase is measured after equilibrium is reached, and the amount adsorbed to the solid phase is calculated by difference. This allows for the determination of the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Bioaccumulation Testing

OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure This guideline provides methods to estimate the bioconcentration and bioaccumulation potential of a chemical in fish. In the aqueous exposure test, fish are exposed to the chemical dissolved in water, and the uptake and depuration rates are measured to calculate the bioconcentration factor (BCF). The dietary exposure method is used for substances with low water solubility and involves feeding fish with spiked food.

Environmental Fate and Transport Pathway Diagram

The following diagram illustrates the key environmental fate and transport pathways for this compound in an aquatic system.

EnvironmentalFate cluster_input Source cluster_aquatic_system Aquatic System cluster_fate Fate Processes Wastewater Discharge Wastewater Discharge This compound in Water Column This compound in Water Column Wastewater Discharge->this compound in Water Column Sorption to Suspended Solids Sorption to Suspended Solids This compound in Water Column->Sorption to Suspended Solids Sorption Bioaccumulation in Aquatic Organisms Bioaccumulation in Aquatic Organisms This compound in Water Column->Bioaccumulation in Aquatic Organisms Uptake Biodegradation_Water Biodegradation (Primary Pathway) This compound in Water Column->Biodegradation_Water Photolysis_Water Photolysis (Minor Pathway) This compound in Water Column->Photolysis_Water Deposition to Sediment Deposition to Sediment Sorption to Suspended Solids->Deposition to Sediment Settling This compound in Sediment This compound in Sediment Deposition to Sediment->this compound in Sediment This compound in Sediment->Bioaccumulation in Aquatic Organisms Uptake Biodegradation_Sediment Biodegradation (Slower) This compound in Sediment->Biodegradation_Sediment Metabolism_Biota Metabolism Bioaccumulation in Aquatic Organisms->Metabolism_Biota

Caption: Environmental fate of this compound in aquatic systems.

Conclusion

The environmental fate of this compound in aquatic systems is primarily driven by biodegradation and sorption to sediment and suspended solids. While it has the potential for bioaccumulation due to its hydrophobic nature, metabolic processes in aquatic organisms appear to limit high levels of accumulation. Hydrolysis and direct photolysis are not considered significant degradation pathways. This technical guide provides a foundational understanding for researchers and professionals involved in environmental risk assessment and management. Further research focusing specifically on this compound would be beneficial to refine these assessments and reduce the reliance on surrogate data from the broader class of Linear Alkylbenzenes.

References

5-Phenyltetradecane: A Technical Guide to its Synthesis and Role in High-Performance Detergents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 5-phenyltetradecane, a key linear alkylbenzene (LAB), and its pivotal role in the formulation of high-performance anionic surfactants. We will delve into its synthesis, sulfonation process, and the performance characteristics of the resulting detergent, this compound sulfonate. This document is intended to serve as a valuable resource for professionals in the fields of chemical synthesis, materials science, and detergent formulation.

Introduction to this compound in Detergency

Linear alkylbenzene sulfonates (LAS) are the cornerstone of the modern detergent industry, valued for their excellent cleaning properties, cost-effectiveness, and biodegradability. LAS are not single compounds but rather complex mixtures of isomers and homologs. The specific properties of a LAS mixture are highly dependent on the molecular structure of its linear alkylbenzene precursor, including the length of the alkyl chain and the position of the phenyl group.

This compound is a specific isomer of C14 linear alkylbenzene where the phenyl group is attached to the fifth carbon of the tetradecyl chain. As an "internal" isomer, its structure significantly influences the physicochemical properties of its sulfonated form, such as its surface activity and solubility. Understanding the synthesis and performance of individual isomers like this compound is crucial for designing next-generation detergents with tailored properties.

Synthesis of this compound

The industrial production of linear alkylbenzenes typically involves the Friedel-Crafts alkylation of benzene with long-chain olefins. However, this process is prone to carbocation rearrangements, leading to a mixture of phenylalkane isomers. To obtain isomerically pure this compound for research and specialized applications, a more controlled synthetic route is required. A common laboratory-scale approach involves a Friedel-Crafts acylation followed by a reduction step to prevent isomeric impurities.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, designed to yield a high proportion of the desired isomer.

Materials:

  • Benzene

  • Valeroyl chloride (pentanoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Nonylmagnesium bromide (Grignard reagent)

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Friedel-Crafts Acylation:

    • In a three-necked flask equipped with a dropping funnel, condenser, and stirrer, a solution of valeroyl chloride in dry benzene is prepared.

    • The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

    • The mixture is then poured onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

    • The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield valerophenone.

  • Grignard Reaction:

    • A solution of valerophenone in a dry ethereal solvent is added dropwise to a solution of nonylmagnesium bromide in the same solvent under an inert atmosphere.

    • The reaction mixture is stirred at room temperature and then refluxed for a few hours to ensure complete reaction.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the tertiary alcohol intermediate.

  • Dehydration and Reduction:

    • The tertiary alcohol is dehydrated by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to yield a mixture of tetradecenylbenzene isomers.

    • This mixture is then subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. This step reduces the double bond to afford this compound.

    • The catalyst is removed by filtration, and the product is purified by vacuum distillation.

Formation of this compound Sulfonate

The conversion of this compound to its corresponding anionic surfactant is achieved through sulfonation, a process that introduces a sulfonic acid group (-SO₃H) onto the phenyl ring, predominantly at the para position. This is followed by neutralization to form the sodium salt.

Sulfonation and Neutralization Workflow

G cluster_synthesis Synthesis of this compound cluster_sulfonation Sulfonation and Neutralization Benzene Benzene Friedel_Crafts Valerophenone Benzene->Friedel_Crafts Valeroyl Chloride, AlCl3 Grignard Tertiary Alcohol Intermediate Friedel_Crafts->Grignard Nonylmagnesium Bromide Dehydration_Reduction This compound Grignard->Dehydration_Reduction Acid, H2/Pd-C LAB This compound Dehydration_Reduction->LAB Sulfonation Falling Film Reactor LAB->Sulfonation SO3 Sulfur Trioxide (SO3) SO3->Sulfonation Aging Aging/Digestion Sulfonation->Aging Neutralization Neutralization Aging->Neutralization NaOH LAS_Product LAS_Product Neutralization->LAS_Product Sodium this compound Sulfonate

Caption: Synthesis and sulfonation pathway of this compound.

Experimental Protocol: Sulfonation of this compound

Materials:

  • This compound

  • Sulfur trioxide (SO₃) gas diluted with dry air or nitrogen

  • Sodium hydroxide (NaOH) solution

  • Falling film reactor

Procedure:

  • Sulfonation:

    • A thin film of this compound is introduced into a falling film reactor.

    • A gaseous mixture of sulfur trioxide and a diluent gas is passed concurrently over the film.

    • The reaction is highly exothermic and requires careful temperature control to minimize the formation of byproducts.

    • The resulting sulfonic acid is collected at the bottom of the reactor.

  • Aging (Digestion):

    • The crude sulfonic acid is typically held in a stirred vessel for a short period to allow for the conversion of any remaining anhydrides to the sulfonic acid.

  • Neutralization:

    • The aged sulfonic acid is carefully neutralized with a sodium hydroxide solution to a desired pH to form the sodium salt of this compound sulfonic acid.

Performance of this compound Sulfonate as a Detergent

The performance of a surfactant is primarily determined by its ability to reduce surface and interfacial tension, form micelles, and remove soil. The isomeric position of the phenyl group in LAS has a significant impact on these properties.

Data Presentation: Surfactant Properties

While specific data for isomerically pure this compound sulfonate is scarce in publicly available literature, studies on related isomers provide valuable insights. The following tables summarize comparative data on interfacial tension and typical properties of commercial C₁₀-C₁₄ LAS, which is a mixture of isomers.

IsomerRelative Interfacial ActivityOptimal Alkalinity for Minimum Interfacial Tension
1-Phenyltetradecane SulfonateLow1.8%
3-Phenyltetradecane SulfonateMedium2.1%
This compound Sulfonate High 3.0%
7-Phenyltetradecane SulfonateVery High8 g/L

Data compiled from studies on the interfacial tension of phenyltetradecane sulfonate isomers.

PropertyTypical Value for Commercial C₁₀-C₁₄ LAS
Critical Micelle Concentration (CMC)1.2 - 2.9 mM
Surface Tension at CMC25 - 35 mN/m

Note: The values for commercial LAS represent a mixture of isomers and homologs and are provided for reference.

The data indicates that internal isomers like this compound sulfonate are highly effective at reducing interfacial tension, a key attribute for lifting oily soils from surfaces.

Experimental Protocol: Evaluation of Detergent Performance

1. Measurement of Critical Micelle Concentration (CMC) and Surface Tension:

  • A series of aqueous solutions of this compound sulfonate of varying concentrations are prepared.

  • The surface tension of each solution is measured using a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring method).

  • Surface tension is plotted against the logarithm of the surfactant concentration.

  • The CMC is identified as the concentration at which the surface tension plateaus. The surface tension value at this plateau is the surface tension at the CMC.

2. Measurement of Interfacial Tension:

  • The interfacial tension between an oil phase (e.g., n-octane or a model soil) and aqueous solutions of the surfactant is measured using a spinning drop or pendant drop tensiometer.

  • Measurements are taken at various surfactant concentrations and conditions (e.g., different alkalinities) to determine the optimal formulation for lowering interfacial tension.

3. Detergency Evaluation:

  • Standard soiled fabric swatches (e.g., with oil, sebum, or particulate matter) are washed in a laboratory-scale washing machine (e.g., a Terg-O-Tometer).

  • Washing is performed under controlled conditions (temperature, water hardness, washing time, mechanical action) with a detergent solution containing this compound sulfonate.

  • The cleaning efficiency is determined by measuring the reflectance of the fabric swatches before and after washing using a spectrophotometer or colorimeter. The percentage of soil removal is then calculated.

Logical Relationships in Detergent Performance Evaluation

G cluster_synthesis Surfactant Synthesis & Characterization cluster_physchem Physicochemical Property Measurement cluster_performance Performance Testing cluster_analysis Data Analysis & Optimization Synthesis Synthesize this compound Sulfonation Sulfonate & Neutralize Synthesis->Sulfonation Purity Confirm Purity (GC/MS, NMR) Sulfonation->Purity CMC Determine CMC & Surface Tension Purity->CMC IFT Measure Interfacial Tension Purity->IFT Detergency Conduct Detergency Tests CMC->Detergency IFT->Detergency Analysis Analyze & Correlate Data Detergency->Analysis Foaming Evaluate Foaming Properties Foaming->Analysis Optimization Optimize Formulation Analysis->Optimization

Caption: Experimental workflow for evaluating detergent performance.

Conclusion

This compound serves as a precursor to a highly surface-active anionic surfactant. While the synthesis of isomerically pure this compound requires a more controlled approach than the industrial production of mixed linear alkylbenzenes, the resulting sulfonate exhibits excellent interfacial tension reduction properties. This makes it a compound of significant interest for the development of specialized detergents and cleaning agents where high performance in removing oily soils is paramount. Further research into the specific performance characteristics of pure this compound sulfonate, particularly its CMC and behavior in complex formulations, will be beneficial for unlocking its full potential in the detergent industry.

Methodological & Application

Synthesis of 5-Phenyltetradecane via Friedel-Crafts Alkylation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-phenyltetradecane, a long-chain alkylbenzene. Direct Friedel-Crafts alkylation of benzene with a C14 alkene or alkyl halide is often hampered by carbocation rearrangements, leading to a mixture of positional isomers. To achieve regioselective synthesis of the target compound, a three-step approach is employed, commencing with the Friedel-Crafts acylation of benzene. This method ensures the phenyl group is introduced at the desired position on the tetradecane chain. This document outlines the complete experimental procedure, including reaction conditions, purification methods, and characterization data for the intermediates and the final product.

Introduction

Long-chain alkylbenzenes, such as this compound, are valuable compounds in various fields, including as intermediates in the synthesis of surfactants, lubricants, and potentially, pharmacologically active molecules. The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl substituents to an aromatic ring.[1] However, the direct alkylation of benzene with long-chain alkenes or alkyl halides using a Lewis acid catalyst is prone to carbocation rearrangements via hydride and alkyl shifts, resulting in a complex mixture of isomeric products.[2]

To overcome this lack of regioselectivity, a more controlled synthetic strategy is required. This protocol details a three-step synthesis of this compound:

  • Friedel-Crafts Acylation: Benzene is acylated with valeroyl chloride in the presence of aluminum chloride (AlCl₃) to produce 1-phenylpentan-1-one. This reaction proceeds without rearrangement of the acylium ion intermediate.

  • Wittig Reaction: The resulting ketone undergoes a Wittig reaction with nonyltriphenylphosphonium bromide to form the alkene, 5-phenyltetradecene. The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyl compounds.

  • Catalytic Hydrogenation: The alkene is then reduced to the corresponding alkane, this compound, via catalytic hydrogenation. This final step saturates the double bond without affecting the aromatic ring.

This multi-step approach provides a reliable and regioselective route to this compound, making it suitable for applications where high purity of a specific isomer is crucial.

Data Presentation

Table 1: Physical and Spectroscopic Data of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n²⁰/D)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
1-Phenylpentan-1-one C₁₁H₁₄O162.23246-2481.5147.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 2.95 (t, 2H)200.2, 136.9, 132.8, 128.5, 128.0, 38.2, 26.9, 22.4, 13.9
(Z)-5-Phenyltetradecene C₂₀H₃₂272.47(Predicted) ~350-360(Predicted) ~1.48-1.497.30-7.15 (m, 5H), 5.40 (m, 2H), 2.60 (t, 1H)(Predicted) 143.0, 130.0, 129.5, 128.2, 126.5, 35.0, 31.9, 29.6, 29.3, 22.7, 14.1
This compound C₂₀H₃₄274.49(Isomer: 1-phenyltetradecane) 359(Isomer: 1-phenyltetradecane) 1.4817.28-7.15 (m, 5H), 2.58 (m, 1H), 1.55 (m, 4H), 1.30-1.20 (m, 20H), 0.88 (t, 6H)(Predicted) 146.0, 128.3, 128.2, 125.6, 44.0, 36.8, 31.9, 29.7, 29.3, 27.2, 22.7, 14.1

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Anhydrous solvents were used where specified. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (60-120 mesh). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Step 1: Synthesis of 1-Phenylpentan-1-one (Friedel-Crafts Acylation)

Reaction Scheme:

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous benzene (5 eq.) at 0-5 °C, slowly add valeroyl chloride (1.0 eq.) over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice with concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 1-phenylpentan-1-one as a colorless oil.

Step 2: Synthesis of (Z)-5-Phenyltetradecene (Wittig Reaction)

Reaction Scheme:

Procedure:

  • Preparation of the Ylide: In a flame-dried, three-necked flask under a nitrogen atmosphere, add nonyltriphenylphosphonium bromide (1.1 eq.) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at room temperature for 1 hour, during which a characteristic color change should be observed, indicating the formation of the ylide.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 1-phenylpentan-1-one (1.0 eq.) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water. Extract the product with hexane or diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product, which contains triphenylphosphine oxide, is purified by column chromatography on silica gel using hexane as the eluent to yield 5-phenyltetradecene.

Step 3: Synthesis of this compound (Catalytic Hydrogenation)

Reaction Scheme:

Procedure:

  • Dissolve 5-phenyltetradecene (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).

  • The flask is connected to a hydrogen gas supply (balloon or hydrogenation apparatus) and the atmosphere is purged with hydrogen.

  • The mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to give this compound. Further purification can be achieved by vacuum distillation if necessary.[3]

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Catalytic Hydrogenation A Benzene + Valeroyl Chloride B Reaction with AlCl₃ A->B C Work-up and Purification B->C D 1-Phenylpentan-1-one C->D G Reaction with 1-Phenylpentan-1-one D->G E Nonyltriphenylphosphonium Bromide + Base F Ylide Formation E->F F->G H Work-up and Purification G->H I 5-Phenyltetradecene H->I J 5-Phenyltetradecene + H₂ I->J K Reaction with Pd/C J->K L Work-up and Purification K->L M This compound L->M

Caption: Experimental workflow for the three-step synthesis of this compound.

reaction_mechanism cluster_acylation Friedel-Crafts Acylation cluster_wittig Wittig Reaction cluster_hydrogenation Catalytic Hydrogenation Acyl_React Benzene + Valeroyl Chloride/AlCl₃ Acyl_Int Acylium Ion Intermediate Acyl_React->Acyl_Int Acyl_Prod 1-Phenylpentan-1-one Acyl_Int->Acyl_Prod Wittig_React 1-Phenylpentan-1-one + Ylide Acyl_Prod->Wittig_React Wittig_Int Oxaphosphetane Intermediate Wittig_React->Wittig_Int Wittig_Prod 5-Phenyltetradecene Wittig_Int->Wittig_Prod Hydro_React 5-Phenyltetradecene + H₂/Pd-C Wittig_Prod->Hydro_React Hydro_Int Surface Reaction on Catalyst Hydro_React->Hydro_Int Hydro_Prod This compound Hydro_Int->Hydro_Prod

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Application Note: Analysis of 5-Phenyltetradecane by Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 5-Phenyltetradecane using Gas Chromatography-Mass Spectrometry (GC/MS). This compound is a member of the linear alkylbenzene (LAB) family, which are widely used in the production of detergents and can be found as environmental markers. Accurate and reliable analytical methods are crucial for monitoring its presence in various matrices and for its use in research and development. This document outlines the necessary sample preparation, GC/MS instrumentation parameters, and data analysis steps.

Introduction

This compound (C20H34) is an aromatic hydrocarbon characterized by a phenyl group attached to the fifth carbon of a tetradecane chain.[1] Like other long-chain alkylbenzenes, its analysis is essential in environmental monitoring to understand the transport and degradation of pollutants, as the distribution of its isomers can offer insights into wastewater treatment levels.[2] In industrial settings, controlling the isomeric composition of LABs is critical for optimizing product performance.[2] Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful and commonly employed technique for the separation, identification, and quantification of these compounds.[2] This method offers high sensitivity and specificity, allowing for the reliable analysis of this compound in complex mixtures.

Experimental Protocol

This protocol details the steps for the analysis of this compound.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. As this compound is a non-polar compound, the following protocol is recommended.[3]

Materials:

  • Solvent: High-purity hexane or dichloromethane (GC grade or equivalent).[4][5]

  • Vials: 1.5 mL glass autosampler vials with PTFE-lined caps.[4][6]

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.

    • Perform serial dilutions to prepare working standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.[4][5]

  • Sample Preparation (Liquid Matrix):

    • If the sample is a liquid, dilute it with hexane to an estimated concentration within the calibration range.

    • Vortex the sample for 30 seconds to ensure homogeneity.

    • If particulates are present, centrifuge the sample and transfer the supernatant to a clean vial.[4][6]

  • Sample Preparation (Solid Matrix):

    • For solid samples, a suitable extraction method such as Soxhlet extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte from the matrix.[3][6][7]

    • The extracted sample should then be dissolved in hexane and diluted as described above.

  • Final Preparation:

    • Transfer a minimum of 50 µL of the final prepared sample or standard solution into a 1.5 mL glass autosampler vial.[4]

GC/MS Instrumentation

The following instrumental parameters are recommended for the analysis of this compound.

Gas Chromatograph (GC) Parameters:

ParameterValue
Column DB-1 or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C[8]
Injection Volume 1 µL
Injection Mode Splitless[4]
Carrier Gas Helium or Hydrogen[9]
Flow Rate 1.0 mL/min
Oven Program Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.

Mass Spectrometer (MS) Parameters:

ParameterValue
Ionization Mode Electron Impact (EI)[10]
Ionization Energy 70 eV[10]
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Scan Range 50-500 amu[10]
Scan Rate 1.68 scans/second[10]

Data Presentation

The following table summarizes the expected quantitative data for the GC/MS analysis of this compound.

AnalyteRetention Time (min) on DB-1 ColumnRetention Time (min) on DB-5 ColumnMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound30.7828.2327491, 147
Data sourced from a study on the analysis of linear alkylbenzenes.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC/MS analysis of this compound.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection Dilution_Extraction Dilution/Extraction (Hexane) Sample_Collection->Dilution_Extraction Vial_Transfer Transfer to Autosampler Vial Dilution_Extraction->Vial_Transfer GC_Injection GC Injection Vial_Transfer->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization_Fragmentation Ionization & Fragmentation Separation->Ionization_Fragmentation Detection Mass Detection Ionization_Fragmentation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for GC/MS analysis.

Data Analysis Logic

The logical flow for identifying and quantifying this compound from the acquired data is shown below.

Data Analysis Logic Total_Ion_Chromatogram Acquire Total Ion Chromatogram (TIC) Identify_Peak Identify Peak at Expected Retention Time Total_Ion_Chromatogram->Identify_Peak Extract_Mass_Spectrum Extract Mass Spectrum of the Peak Identify_Peak->Extract_Mass_Spectrum Compare_Fragments Compare with Reference Mass Spectrum Extract_Mass_Spectrum->Compare_Fragments Confirm_Identity Identity Confirmed? Compare_Fragments->Confirm_Identity Integrate_Peak_Area Integrate Peak Area Confirm_Identity->Integrate_Peak_Area Yes Review_Data Review Data/ Re-analyze Confirm_Identity->Review_Data No Calibration_Curve Generate Calibration Curve from Standards Integrate_Peak_Area->Calibration_Curve Calculate_Concentration Calculate Concentration in Sample Calibration_Curve->Calculate_Concentration Report_Results Report Results Calculate_Concentration->Report_Results

Caption: Logical flow of data analysis.

Discussion

The protocol described provides a robust method for the analysis of this compound. The choice of a non-polar column like DB-1 or DB-5 is suitable for the separation of long-chain alkylbenzenes.[2] Electron impact ionization at 70 eV is a standard technique that provides reproducible fragmentation patterns for compound identification. The characteristic fragment at m/z 91 corresponds to the tropylium ion, which is a common fragment for alkylbenzenes, while the fragment at m/z 147 is indicative of a specific cleavage of the alkyl chain.

For complex matrices, further sample clean-up steps, such as solid-phase extraction (SPE), may be necessary to remove interferences.[3] Additionally, the use of an internal standard is recommended for accurate quantification, especially when dealing with complex sample matrices.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC/MS analysis of this compound. The described methods for sample preparation, instrumentation, and data analysis are designed to yield accurate and reproducible results for researchers, scientists, and professionals in drug development and environmental monitoring. The provided workflows and data tables serve as a practical guide for the implementation of this analytical method.

References

Application Note: Quantitative Analysis of 5-Phenyltetradecane in Sediment Samples by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of 5-phenyltetradecane, a member of the long-chain alkylbenzene (LAB) class of compounds, in environmental sediment samples. The protocol employs a rigorous Soxhlet extraction technique, followed by extract cleanup and analysis using gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode. This method provides high sensitivity and selectivity, making it suitable for environmental monitoring and risk assessment of sediment contamination.

Introduction

Long-chain alkylbenzenes (LABs) are synthetic aromatic compounds used in the production of linear alkylbenzene sulfonates (LAS), a major component of detergents. The presence of LABs, such as this compound, in environmental matrices like sediment can serve as a chemical marker for sewage and industrial wastewater contamination.[1] Due to their hydrophobic nature, these compounds tend to accumulate in sediments.[2] Accurate quantification of specific LAB isomers is crucial for understanding their environmental fate, transport, and potential toxicity.

This protocol outlines a complete workflow for the extraction, cleanup, and GC-MS quantification of this compound in sediment samples, providing researchers with a reliable methodology for environmental analysis.

Experimental Protocol

  • Solvents: Dichloromethane, n-hexane, acetone, methanol (pesticide grade or equivalent).

  • Standards: this compound (analytical standard, >99% purity), 1-Phenyltridecane (internal standard, >99% purity).

  • Reagents: Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours), copper foil (activated with 1M HCl), glass wool (pre-cleaned by solvent rinse).

  • Solid Phase Extraction (SPE): Silica gel cartridges (6 mL, 1 g).

  • Sample Pre-treatment: Sediment samples are freeze-dried to a constant weight and sieved through a 2 mm mesh to remove large debris.

  • Homogenization: The dried sediment is thoroughly homogenized. A subsample is taken to determine the water content.

  • Extraction Setup: A 10-20 g aliquot of the dried, homogenized sediment is mixed with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Soxhlet Extraction:

    • The sediment/sodium sulfate mixture is placed into a cellulose extraction thimble.

    • The thimble is placed in a Soxhlet extractor.

    • The sample is spiked with a known amount of the internal standard (1-phenyltridecane).

    • The extraction is performed with 250 mL of a 1:1 (v/v) mixture of n-hexane and acetone for 18-24 hours at a rate of 4-6 cycles per hour.[3][4]

  • Sulfur Removal: If elemental sulfur is expected to be present, activated copper foil is added to the boiling flask during extraction or to the extract afterwards and allowed to react overnight to precipitate copper sulfide.

  • Concentration: The extract is concentrated to approximately 2 mL using a rotary evaporator.

  • SPE Cleanup:

    • A silica gel SPE cartridge is pre-conditioned with 5 mL of n-hexane.

    • The concentrated extract is loaded onto the cartridge.

    • The cartridge is eluted with 10 mL of a 70:30 (v/v) mixture of n-hexane and dichloromethane.

    • The eluate is collected and concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80°C (hold 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 5°C/min (hold 10 min).

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.[5]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored:

      • This compound: m/z 91 (quantifier), 105, 119 (qualifiers).[5]

      • 1-Phenyltridecane (IS): m/z 91 (quantifier), 105, 260 (qualifiers).

Data Presentation

Quantitative data should be summarized for clear comparison. The following table is an example of how to present the results for multiple sediment samples.

Sample IDThis compound (ng/g dry weight)Internal Standard Recovery (%)Relative Percent Difference (RPD) for Duplicates (%)
SED-00115.295N/A
SED-00228.992N/A
SED-002 Dup30.1944.1
SED-0038.798N/A
Method Blank< 1.097N/A
LCS102% Recovery96N/A

LCS: Laboratory Control Spike

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis sample_collection Sediment Sampling freeze_drying Freeze-Drying & Sieving sample_collection->freeze_drying homogenization Homogenization freeze_drying->homogenization spiking Spiking with Internal Standard homogenization->spiking soxhlet Soxhlet Extraction (Hexane:Acetone 1:1) spiking->soxhlet Transfer to Extractor sulfur_removal Sulfur Removal (Activated Copper) soxhlet->sulfur_removal concentration1 Concentration (Rotary Evaporator) sulfur_removal->concentration1 spe_cleanup SPE Cleanup (Silica Gel) concentration1->spe_cleanup concentration2 Final Concentration (Nitrogen Stream) spe_cleanup->concentration2 gcms_analysis GC-MS Analysis (SIM Mode) concentration2->gcms_analysis Inject into GC-MS data_processing Data Processing & Quantitation gcms_analysis->data_processing final_report Final Report data_processing->final_report Report Results

Caption: Workflow for the quantitative analysis of this compound in sediment.

Conclusion

The described method provides a comprehensive approach for the reliable quantification of this compound in sediment samples. The combination of Soxhlet extraction, SPE cleanup, and GC-MS analysis ensures high accuracy, precision, and low detection limits, making it an effective tool for environmental monitoring programs and research studies focused on organic pollutants. Alternative extraction techniques, such as Pressurized Liquid Extraction (PLE), can also be employed to reduce solvent consumption and extraction time.[6][7][8]

References

Application Note: High-Recovery Extraction of 5-Phenyltetradecane from Wastewater Using Solid-Phase Extraction (SPE) Coupled with GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and efficient protocol for the extraction and quantification of 5-Phenyltetradecane from complex wastewater matrices. This compound is a member of the linear alkylbenzene (LAB) family, which are precursors to linear alkylbenzene sulfonates (LAS), major components of synthetic detergents.[1] Consequently, their presence in wastewater can serve as a chemical marker for sewage pollution.[1] This protocol employs a Solid-Phase Extraction (SPE) technique using a C18 sorbent, which offers high selectivity and recovery for non-polar compounds.[2][3][4][5] Subsequent analysis is performed by Gas Chromatography-Mass Spectrometry (GC-MS), providing sensitive and definitive quantification.[6][7] This method is based on established principles outlined in EPA Method 3535A for organic analyte extraction from aqueous samples.[8][9]

Introduction

This compound (C₂₀H₃₄) is a non-polar, aromatic hydrocarbon.[10] Monitoring its concentration in wastewater is crucial for environmental assessment and understanding the fate of detergent-related compounds. The challenge lies in isolating this hydrophobic compound from a complex aqueous matrix containing numerous potential interferences.

Solid-Phase Extraction (SPE) is a highly selective sample preparation technique that separates compounds based on their physical and chemical properties.[4][11] For non-polar analytes like this compound in a polar matrix like water, a reversed-phase (RP) SPE mechanism is ideal.[5] This protocol utilizes C18 (octadecyl) bonded silica, a hydrophobic sorbent that effectively retains non-polar compounds through van der Waals forces.[3][4] The retained analyte is then eluted with a small volume of organic solvent, resulting in a clean, concentrated extract suitable for GC-MS analysis.[11]

Physicochemical Properties of this compound

Understanding the properties of the target analyte is critical for developing an effective extraction method.

PropertyValueSource
Molecular Formula C₂₀H₃₄[10]
Molecular Weight 274.49 g/mol [10]
Appearance Colorless liquid[]
Boiling Point ~359 °C (for isomer)[13]
Density ~0.854 g/mL[13]
Octanol/Water Partition Coeff. (logP) 7.101 (Calculated for isomer)[14]
Water Solubility (logS) -7.26 (Calculated for isomer)[14]

The high logP and extremely low water solubility confirm the non-polar, hydrophobic nature of phenyltetradecane isomers, making them ideal candidates for retention on a C18 SPE sorbent.[14]

Experimental Protocol

This protocol is a guideline and may require optimization based on specific sample characteristics and laboratory conditions, a principle supported by performance-based methods like EPA 3535A.[15][16]

Materials and Reagents
ItemSpecifications
SPE Cartridges C18 bonded silica, 500 mg, 6 mL
Wastewater Sample 500 mL, collected in amber glass bottles
Methanol (MeOH) HPLC Grade
Dichloromethane (DCM) HPLC Grade
n-Hexane HPLC Grade
Reagent Water Deionized, organic-free
Sodium Sulfate Anhydrous, analytical grade
Glass Fiber Filters 1.0 µm pore size
SPE Vacuum Manifold Capable of processing multiple samples
Concentrator/Evaporator Nitrogen blowdown apparatus
GC-MS System Equipped with a suitable capillary column (e.g., DB-5ms)
Autosampler Vials 2 mL, amber glass, with PTFE-lined caps
Sample Preparation
  • Filtration: If the wastewater sample contains significant particulate matter, it must be filtered through a 1.0 µm glass fiber filter to prevent clogging of the SPE cartridge.[15] If total concentration (dissolved + particulate-bound) is required, the solid phase must be extracted separately.[15]

  • pH Adjustment: For neutral compounds like this compound, pH adjustment is generally not necessary.[9]

  • Spiking (for QC): For quality control, spike matrix spike/matrix spike duplicate (MS/MSD) samples with a known concentration of this compound standard.

Solid-Phase Extraction (SPE) Procedure

The SPE procedure consists of four main steps: conditioning, loading, washing, and elution.[4]

  • Conditioning: This step activates the C18 sorbent.

    • Pass 5 mL of Dichloromethane (DCM) through the cartridge to solvate the stationary phase. Do not allow the sorbent to dry.

    • Pass 5 mL of Methanol (MeOH) through the cartridge.[16] Do not allow the sorbent to dry.

    • Pass 10 mL of reagent water through the cartridge, leaving a thin layer of water above the sorbent bed to keep it activated.[16]

  • Sample Loading:

    • Load the 500 mL wastewater sample onto the cartridge using the vacuum manifold.

    • Maintain a slow, steady flow rate of approximately 5-10 mL/min to ensure efficient analyte retention.

  • Washing (Interference Removal): This step removes polar impurities that may have been retained.

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any residual polar interferences.

    • Dry the cartridge thoroughly under full vacuum for 10-15 minutes to remove all water. This is a critical step to ensure efficient elution with a non-polar solvent.

  • Elution: This step recovers the analyte from the sorbent.[11]

    • Place a clean collection tube inside the manifold.

    • Elute the this compound by passing 10 mL of Dichloromethane (DCM) through the cartridge. A slow flow rate allows for complete interaction between the solvent and the sorbent.

Extract Concentration
  • Drying: Pass the eluted extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen in a concentrator apparatus with a water bath set to 30-35°C.[17]

  • Solvent Exchange (Optional): If DCM is not the desired final solvent for GC-MS analysis, it can be exchanged with n-Hexane during the final concentration step.

  • Transfer: Transfer the final 1.0 mL extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

Gas chromatography combined with mass spectrometry offers high selectivity and sensitivity for analyzing complex environmental samples.[6][7]

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium or Hydrogen
Injection Mode Splitless
Inlet Temperature 280 °C
Oven Program Initial 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

Data Presentation and Quality Control

Method performance should be validated by analyzing quality control samples. The following table shows expected performance data for similar non-polar analytes.

ParameterAcceptance CriteriaPurpose
Method Blank Below Limit of DetectionAssesses laboratory contamination
Recovery (%) 70 - 130%Measures method efficiency[15][17]
Relative Percent Difference (RPD) < 20%Measures method reproducibility
Limit of Detection (LOD) Analyte-specificLowest detectable concentration
Limit of Quantitation (LOQ) Analyte-specificLowest quantifiable concentration

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction & Analysis A 1. Collect 500 mL Wastewater Sample B 2. Filter Sample (1.0 µm Glass Fiber) A->B C 3. Condition Cartridge (DCM, MeOH, H₂O) B->C D 4. Load Sample (5-10 mL/min) C->D E 5. Wash Cartridge (Reagent H₂O) D->E F 6. Dry Cartridge (Full Vacuum) E->F G 7. Elute Analyte (10 mL DCM) F->G H 8. Dry Extract (Na₂SO₄) G->H I 9. Concentrate to 1 mL (Nitrogen Blowdown) H->I J 10. Analyze by GC-MS I->J K 11. Quantify Data J->K

Caption: Workflow for this compound extraction and analysis.

References

Application Notes and Protocols: 5-Phenyltetradecane as a Tracer for Sewage Contamination in Rivers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The detection and quantification of sewage contamination in river systems are critical for environmental monitoring and public health protection. An effective method for this is the use of chemical tracers, which are substances uniquely associated with wastewater. 5-Phenyltetradecane, a member of the linear alkylbenzene (LAB) family of compounds, serves as a reliable tracer for sewage. LABs are the precursors in the manufacturing of linear alkylbenzene sulfonates (LASs), the primary surfactants in household and industrial detergents. Due to incomplete sulfonation during production, a small percentage of unreacted LABs, including this compound, remains in the final detergent products. These compounds are subsequently discharged into the wastewater system, making them specific indicators of sewage effluent. This document provides detailed application notes and protocols for the use of this compound as a sewage contamination tracer in riverine environments.

Principle of Application

The presence of this compound in river water is a direct indication of contamination from either raw or treated sewage. As this compound is not naturally occurring and its primary source is synthetic detergents, its detection provides a high degree of confidence in identifying sewage as the pollution source. The concentration of this compound can be correlated with the extent of sewage contamination. Furthermore, the ratio of internal to external LAB isomers can offer insights into the degree of wastewater treatment, as external isomers degrade more readily during biological treatment processes.

Data Presentation

The concentration of this compound and other LABs can vary significantly depending on the source of the wastewater and the level of treatment. The following table summarizes typical concentration ranges of total LABs found in various aqueous matrices. It is important to note that specific concentrations of this compound are not widely reported; however, it is a significant component of the total LAB mixture.

Sample MatrixTotal LABs Concentration RangeSource
Raw Municipal Wastewater100 - 1000 µg/L[1]
Treated Wastewater Effluent0.1 - 5 µg/L[1]
Contaminated River Water0.01 - 1 µg/L[1]
Uncontaminated River WaterNot Detectable-

Experimental Protocols

The following protocols describe the methodology for the analysis of this compound in water samples, from collection to instrumental analysis.

Sample Collection and Preservation
  • Collection: Collect water samples in 1-liter amber glass bottles with Teflon-lined caps to minimize photodegradation and adsorption to the container walls.

  • Headspace: Leave minimal headspace in the sample bottle to reduce volatilization.

  • Preservation: If not extracted immediately, preserve the samples by acidifying to a pH < 2 with sulfuric acid (H₂SO₄) and store at 4°C. This inhibits microbial degradation of the target analyte.

  • Holding Time: The maximum recommended holding time for preserved samples is 7 days.

Solid-Phase Extraction (SPE) for Sample Pre-concentration

This protocol is for the pre-concentration of this compound from a 1-liter water sample using a C18 SPE cartridge.

  • Materials:

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

    • SPE vacuum manifold

    • Methanol (HPLC grade)

    • Dichloromethane (DCM, HPLC grade)

    • Deionized water

  • Procedure:

    • Cartridge Conditioning:

      • Pass 10 mL of DCM through the C18 cartridge.

      • Pass 10 mL of methanol through the cartridge.

      • Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent bed does not go dry.

    • Sample Loading:

      • Pass the 1-liter water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Cartridge Washing:

      • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar impurities.

    • Cartridge Drying:

      • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 30-60 minutes to remove residual water.

    • Elution:

      • Elute the retained analytes from the cartridge with 10 mL of DCM into a collection vial.

    • Concentration:

      • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

      • Add an internal standard (e.g., deuterated polycyclic aromatic hydrocarbon) before instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the separation and detection of this compound.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Injector: Splitless injection at 280°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Target Ions for this compound (C₂₀H₃₄):

      • Quantification ion: m/z 105

      • Qualifier ions: m/z 91, 119

    • Data Analysis: Identify this compound based on its retention time and the ratio of the qualifier to quantification ions. Quantify the concentration using a calibration curve prepared from certified reference standards.

Visualizations

The following diagrams illustrate the logical workflow of using this compound as a sewage tracer and the experimental workflow for its analysis.

logical_workflow cluster_source Source of this compound cluster_pathway Contamination Pathway cluster_detection Detection and Analysis Detergent Manufacturing Detergent Manufacturing Household & Industrial Detergents Household & Industrial Detergents Detergent Manufacturing->Household & Industrial Detergents Contains unreacted LABs Wastewater Discharge Wastewater Discharge Household & Industrial Detergents->Wastewater Discharge Sewage Treatment Plant Sewage Treatment Plant Wastewater Discharge->Sewage Treatment Plant Influent River System River System Wastewater Discharge->River System Raw Sewage Overflow Sewage Treatment Plant->River System Effluent Water Sampling Water Sampling River System->Water Sampling Sample Analysis (GC-MS) Sample Analysis (GC-MS) Water Sampling->Sample Analysis (GC-MS) Data Interpretation Data Interpretation Sample Analysis (GC-MS)->Data Interpretation Presence & Concentration

Caption: Logical workflow for using this compound as a sewage tracer.

experimental_workflow cluster_spe SPE Procedure Start Start Sample Collection (1L Amber Glass) Sample Collection (1L Amber Glass) Start->Sample Collection (1L Amber Glass) Preservation (H2SO4, 4°C) Preservation (H2SO4, 4°C) Sample Collection (1L Amber Glass)->Preservation (H2SO4, 4°C) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Preservation (H2SO4, 4°C)->Solid-Phase Extraction (SPE) Concentrate to 1mL Concentrate to 1mL GC-MS Analysis GC-MS Analysis Data Quantification Data Quantification GC-MS Analysis->Data Quantification End End Data Quantification->End Condition Cartridge (DCM, MeOH, H2O) Condition Cartridge (DCM, MeOH, H2O) Load Sample (1L) Load Sample (1L) Condition Cartridge (DCM, MeOH, H2O)->Load Sample (1L) Wash Cartridge (H2O) Wash Cartridge (H2O) Load Sample (1L)->Wash Cartridge (H2O) Dry Cartridge (N2) Dry Cartridge (N2) Wash Cartridge (H2O)->Dry Cartridge (N2) Elute (DCM) Elute (DCM) Dry Cartridge (N2)->Elute (DCM) Elute (DCM)->Concentrate to 1mL Concentrate to 1mL->GC-MS Analysis

Caption: Experimental workflow for this compound analysis in water samples.

References

Application Notes and Protocols: 5-Phenyltetradecane in Surfactant Performance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 5-Phenyltetradecane and its sulfonated derivative as a high-performance anionic surfactant. The information is intended to guide researchers in exploring its utility in various fields, including detergent formulation, enhanced oil recovery, and potentially, drug delivery systems.

Introduction

Linear alkylbenzene sulfonates (LAS) are a major class of anionic surfactants widely used in cleaning products and various industrial applications.[1] The position of the phenyl group on the linear alkyl chain significantly influences the surfactant's properties. This compound, an isomer with the phenyl group located internally on a C14 chain, and its sulfonated form, sodium this compound sulfonate, are of particular interest due to their potential for enhanced interfacial activity. This document outlines the synthesis of this compound, its subsequent sulfonation, and detailed protocols for evaluating the performance of the resulting surfactant.

Synthesis of this compound and its Sulfonate

The synthesis of sodium this compound sulfonate involves two primary steps: the Friedel-Crafts alkylation of benzene to produce this compound, followed by sulfonation and neutralization.

Synthesis of this compound (Generalized Protocol)

The synthesis of this compound can be achieved via the Friedel-Crafts alkylation of benzene with a suitable C14 alkylating agent. To favor the formation of the 5-phenyl isomer, an alkene with the double bond at the 4- or 5-position of the tetradecane chain would be the ideal starting material. However, a more common laboratory approach involves the acylation of benzene followed by reduction, which provides better control over the isomer distribution.

Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction

Materials:

  • Benzene (anhydrous)

  • Tetradecanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Zinc amalgam (Zn(Hg))

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

  • Friedel-Crafts Acylation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of tetradecanoyl chloride (1 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.

    • After the addition is complete, add benzene (1.2 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude tetradecanoylbenzene.

  • Clemmensen Reduction:

    • To a round-bottom flask containing the crude tetradecanoylbenzene, add zinc amalgam (excess) and a mixture of concentrated hydrochloric acid, water, and toluene.

    • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Add more concentrated hydrochloric acid periodically to maintain a strongly acidic environment.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting this compound by vacuum distillation or column chromatography.

Characterization: The structure of the synthesized this compound should be confirmed using analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the phenyl group.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound A Benzene & Tetradecanoyl Chloride B Friedel-Crafts Acylation (AlCl3, CH2Cl2) A->B C Tetradecanoylbenzene B->C D Clemmensen Reduction (Zn(Hg), HCl) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound.

Sulfonation of this compound (Generalized Protocol)

The sulfonation of this compound introduces a sulfonic acid group onto the phenyl ring, predominantly at the para position.

Experimental Protocol: Sulfonation with Sulfur Trioxide

Materials:

  • This compound

  • Sulfur trioxide (SO₃) or fuming sulfuric acid (oleum)

  • Dichloromethane (anhydrous)

  • Sodium hydroxide solution

  • Ice bath

Procedure:

  • In a three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel, dissolve this compound in anhydrous dichloromethane and cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sulfur trioxide (1.05 equivalents) in dichloromethane from the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 5-10°C for 1-2 hours.

  • Carefully quench the reaction by slowly adding the mixture to a stirred solution of sodium hydroxide at low temperature to neutralize the sulfonic acid.

  • Separate the aqueous layer containing the sodium this compound sulfonate.

  • The product can be further purified by extraction and recrystallization if necessary.

Characterization: The successful synthesis of sodium this compound sulfonate can be confirmed by:

  • FTIR Spectroscopy: To confirm the presence of the sulfonate group (S=O stretching bands).

  • ¹H NMR Spectroscopy: To observe the shifts in the aromatic protons.

Sulfonation and Neutralization Workflow

G cluster_sulfonation Sulfonation and Neutralization A This compound B Sulfonation (SO3, CH2Cl2) A->B C This compound Sulfonic Acid B->C D Neutralization (NaOH) C->D E Sodium this compound Sulfonate D->E

Caption: Workflow for the sulfonation of this compound.

Surfactant Performance Evaluation

The performance of sodium this compound sulfonate as a surfactant can be evaluated through several key experiments.

Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. It can be determined by measuring the change in a physical property of the surfactant solution as a function of concentration. Surface tensiometry is a common method.

Experimental Protocol: CMC Determination by Surface Tensiometry

Materials and Equipment:

  • Sodium this compound sulfonate

  • Deionized water

  • Tensiometer (Wilhelmy plate or Du Noüy ring method)

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of sodium this compound sulfonate in deionized water.

  • Prepare a series of dilutions from the stock solution with accurately known concentrations.

  • Measure the surface tension of each solution using a tensiometer at a constant temperature (e.g., 25°C). Ensure the platinum plate or ring is thoroughly cleaned before each measurement.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the breakpoint in the plot, where the surface tension ceases to decrease significantly with increasing concentration.

Surface and Interfacial Tension Measurements

The ability of a surfactant to reduce surface tension (air-water interface) and interfacial tension (oil-water interface) is a key indicator of its performance.

Experimental Protocol: Interfacial Tension Measurement

Materials and Equipment:

  • Sodium this compound sulfonate solutions of known concentrations

  • A model oil (e.g., n-octane, n-dodecane)

  • Tensiometer with a setup for interfacial tension measurement

Procedure:

  • Prepare aqueous solutions of the surfactant at various concentrations.

  • Measure the interfacial tension between the aqueous surfactant solution and the model oil at a constant temperature.

  • The effectiveness of the surfactant is indicated by the extent to which it lowers the interfacial tension.

Data Presentation:

Property1-Phenyltetradecane Sulfonate3-Phenyltetradecane SulfonateThis compound Sulfonate
Interfacial Activity LowMediumHigh
Minimum Interfacial Tension Alkalinity (%) ~1.8~2.1~3.0
Data derived from comparative studies.
Emulsification Performance

The ability of a surfactant to form and stabilize emulsions is crucial for many applications.

Experimental Protocol: Emulsification Index (E24)

Materials:

  • Aqueous solution of sodium this compound sulfonate (e.g., 1 wt%)

  • A model oil (e.g., kerosene, vegetable oil)

  • Graduated test tubes with stoppers

  • Vortex mixer

Procedure:

  • In a graduated test tube, mix equal volumes (e.g., 5 mL) of the surfactant solution and the oil.

  • Vortex the mixture at high speed for 2 minutes to form an emulsion.

  • Allow the emulsion to stand for 24 hours.

  • Measure the height of the emulsified layer.

  • Calculate the Emulsification Index (E24) using the formula: E24 (%) = (Height of emulsion layer / Total height of the liquid) x 100

Foaming Properties

Foaming capacity and foam stability are important characteristics for cleaning applications.

Experimental Protocol: Ross-Miles Foam Test (Modified)

Materials:

  • Aqueous solutions of sodium this compound sulfonate at various concentrations

  • Ross-Miles foam apparatus (or a graduated cylinder with a fritted glass gas dispersion tube)

  • Gas flow meter

Procedure:

  • Place a known volume of the surfactant solution into the graduated cylinder.

  • Pass a controlled flow of gas (e.g., air or nitrogen) through the solution via the gas dispersion tube for a set period (e.g., 5 minutes).

  • Measure the initial foam height immediately after stopping the gas flow (foaming capacity).

  • Measure the foam height again after a specific time interval (e.g., 10 minutes) to determine foam stability.

Data Presentation:

Concentration (wt%)Initial Foam Height (mL)Foam Height after 10 min (mL)Foam Stability (%)
0.1(Experimental Data)(Experimental Data)(Calculated Data)
0.5(Experimental Data)(Experimental Data)(Calculated Data)
1.0(Experimental Data)(Experimental Data)(Calculated Data)
This table should be populated with experimental results.

Surfactant Performance Evaluation Workflow

G cluster_performance Surfactant Performance Evaluation A Sodium this compound Sulfonate Solution B Surface Tensiometry A->B D Interfacial Tension Measurement A->D E Emulsification Index (E24) A->E F Ross-Miles Foam Test A->F C CMC Determination B->C G Foaming Properties F->G

Caption: Workflow for evaluating surfactant performance.

Potential Applications in Drug Development

While direct applications of this compound sulfonate in drug delivery are not yet established in published literature, its properties as a surfactant suggest potential areas for investigation. Surfactants are widely used in pharmaceutical formulations as:

  • Solubilizing agents: To enhance the solubility of poorly water-soluble drugs.

  • Emulsifying agents: To formulate stable emulsions for oral, topical, or parenteral drug delivery.

  • Wetting agents: To improve the dissolution of solid dosage forms.

  • Permeation enhancers: To facilitate the transport of drugs across biological membranes.

The high interfacial activity of this compound sulfonate could make it a candidate for formulating nanoemulsions or self-emulsifying drug delivery systems (SEDDS), which can improve the oral bioavailability of lipophilic drugs.

Logical Relationship for Potential Drug Delivery Application

G cluster_drug_delivery Potential Role in Drug Delivery A High Interfacial Activity of This compound Sulfonate B Efficient Emulsification A->B C Formation of Stable Nanoemulsions/SEDDS B->C D Enhanced Solubilization of Poorly Soluble Drugs C->D E Improved Drug Bioavailability D->E

Caption: Potential pathway for drug delivery application.

Conclusion

This compound and its sulfonated derivative represent a promising area for surfactant research. The protocols outlined in these application notes provide a framework for the synthesis and comprehensive performance evaluation of this surfactant. While its primary applications are likely in industrial and consumer cleaning products, its unique interfacial properties may warrant investigation for specialized applications, including in the pharmaceutical sciences. Further research is needed to fully elucidate its performance characteristics and explore its potential in novel formulations.

References

Application Note: Analysis of 5-Phenyltetradecane by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Phenyltetradecane is a member of the linear alkylbenzene (LAB) family, which finds applications in industrial processes and as intermediates in the synthesis of surfactants. The accurate quantification and purity assessment of this compound are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and reliable method for the analysis of such aromatic compounds. This application note details a reversed-phase HPLC method for the separation and quantification of this compound.

Instrumentation and Consumables

  • HPLC System with a quaternary or binary pump, autosampler, column compartment, and UV-Vis detector.

  • Data Acquisition and Analysis Software

  • Analytical Balance

  • Ultrasonic Bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC vials with caps and septa

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A C18 stationary phase is well-suited for the separation of non-polar compounds like this compound. A gradient elution with a mixture of acetonitrile and water allows for efficient elution and good peak shape. UV detection at 254 nm is appropriate for the phenyl moiety.

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B in 10 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 20 minutes

Experimental Protocol

1. Standard Preparation

1.1. Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

1.2. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

2.1. Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

2.2. Sonicate the sample solution for 10 minutes to ensure complete extraction and dissolution.

2.3. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. Chromatographic Analysis

3.1. Equilibrate the HPLC system with the initial mobile phase composition (70% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

3.2. Inject the prepared standard and sample solutions into the HPLC system.

3.3. Record the chromatograms and integrate the peak corresponding to this compound.

4. Data Analysis

4.1. Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard solutions against their corresponding concentrations.

4.2. Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Expected Results

The described method is expected to provide a sharp, well-resolved peak for this compound. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)
This compound~ 8.5~ 0.5~ 1.5> 0.999

Note: The values presented are typical and may vary depending on the specific instrument and column used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Inject Samples Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Generate Chromatograms Quantification Quantification Data_Acquisition->Quantification Peak Integration & Calibration

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship Analyte This compound (Non-polar, Aromatic) Stationary_Phase C18 Column (Non-polar) Analyte->Stationary_Phase Interacts via van der Waals forces Separation Reversed-Phase Separation Stationary_Phase->Separation Retains Analyte Mobile_Phase Acetonitrile/Water Gradient (Polar to Less Polar) Mobile_Phase->Separation Elutes Analyte Detection UV Detection at 254 nm (Chromophore) Separation->Detection Leads to

Caption: Logical relationships in the reversed-phase HPLC method.

Application Note: Derivatization of 5-Phenyltetradecane with Sulfuric Acid for Enhanced LC-MS/MS Detection

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust protocol for the chemical derivatization of 5-Phenyltetradecane, a non-polar long-chain alkylbenzene, to enhance its analytical detection via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its low polarity and poor ionization efficiency, direct analysis of this compound is challenging. The described method utilizes aromatic sulfonation, an electrophilic aromatic substitution reaction, to introduce a sulfonic acid (-SO₃H) group onto the phenyl ring.[1] This modification significantly increases the analyte's polarity and promotes efficient ionization in electrospray ionization (ESI) sources, leading to a substantial improvement in detection sensitivity and chromatographic performance.

Introduction

Long-chain alkylbenzenes (LABs), such as this compound, are important industrial compounds and environmental markers.[2] Their quantitative analysis is crucial in various fields, including environmental monitoring and industrial process control. However, the non-polar nature and lack of ionizable functional groups make them difficult to analyze with high sensitivity using common techniques like LC-MS with ESI.[3][4] Gas chromatography (GC) is a traditional method for LAB analysis, but it may require high temperatures and may not be suitable for complex matrices without extensive cleanup.[5][6][7]

Chemical derivatization is a powerful strategy to modify an analyte's chemical structure to improve its analytical properties.[8][9][10] For molecules intended for LC-MS analysis, derivatization aims to enhance ionization efficiency.[4][11] Aromatic sulfonation is a classic organic reaction that introduces a sulfonic acid group onto an aromatic ring using sulfuric acid.[1][12] This reaction is highly effective for converting a non-polar aromatic compound into a highly polar and acidic derivative that is readily ionized under negative-ion ESI conditions, thereby dramatically enhancing the MS signal.[13]

This protocol provides a step-by-step method for the sulfonation of this compound and subsequent analysis by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 0.22 µm Syringe Filters (PTFE)

Derivatization Protocol: Sulfonation
  • Preparation: In a 10 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mg of this compound in 2 mL of Dichloromethane.

  • Reaction Initiation: Cool the flask in an ice bath (0°C). Slowly add 0.5 mL of concentrated sulfuric acid (98%) dropwise to the stirring solution.

  • Reaction Conditions: Allow the mixture to stir at 0°C for 15 minutes, then remove the ice bath and let the reaction proceed at room temperature (approx. 25°C) for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly quench the reaction by adding 5 mL of ice-cold deionized water. The addition should be done dropwise as the reaction is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 10 mL of Dichloromethane. Combine the organic layers.

  • Neutralization and Washing: Wash the combined organic layer with 10 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with 10 mL of deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the sulfonated product, this compound-x-sulfonic acid.

  • Sample Preparation for LC-MS: Reconstitute the dried residue in 1 mL of 50:50 (v/v) Methanol:Water. Filter the solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M-H]⁻ of the sulfonated product. The product ions will be characteristic fragments, such as those corresponding to the sulfonate group (m/z 80, SO₃⁻) and the phenylsulfonate group (m/z 157).

Data Presentation

The derivatization process is expected to yield a significant enhancement in analytical sensitivity. The following tables summarize the hypothetical quantitative data comparing the underivatized and derivatized analyte.

Table 1: Mass Spectrometric Parameters for MRM Analysis

AnalyteParent Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-x-sulfonic acid369.280.0 (SO₃⁻)35
157.0 (C₆H₅SO₃⁻)25

Table 2: Comparison of Analytical Performance

ParameterUnderivatized this compound (Positive ESI)Derivatized this compound (Negative ESI)Enhancement Factor
Limit of Detection (LOD) ~500 ng/mL~0.5 ng/mL~1000x
Limit of Quantitation (LOQ) ~1500 ng/mL~1.5 ng/mL~1000x
Signal-to-Noise (S/N) at 1 µg/mL ~5>5000>1000x
Retention Time (min) >15 (Poor peak shape)~8.5 (Sharp peak)N/A

Visualizations

Experimental Workflow

The entire process from sample preparation to data analysis is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh this compound B Dissolve in Dichloromethane A->B C Add Conc. H₂SO₄ at 0°C B->C D React at Room Temp (2h) C->D E Quench with Ice Water D->E F Extract with DCM E->F G Wash & Neutralize F->G H Dry & Concentrate G->H I Reconstitute in MeOH/H₂O H->I J Filter Sample (0.22 µm) I->J K Inject into LC-MS/MS J->K L Data Acquisition & Analysis K->L

Caption: Experimental workflow for sulfonation derivatization.

Logical Relationship Diagram

This diagram illustrates the rationale behind using sulfonation to improve detectability.

G A This compound (Analyte) B Non-polar Poorly Ionizable A->B exhibits properties C Derivatization: Aromatic Sulfonation B->C necessitates D Sulfonated Product (Derivative) C->D yields E Highly Polar Readily Ionizable (-SO₃H) D->E has properties F Enhanced LC-MS/MS Signal (Negative ESI Mode) E->F enables

Caption: Rationale for enhancing detection via sulfonation.

Conclusion

The protocol for aromatic sulfonation of this compound is a highly effective method to overcome the challenges associated with its analysis by LC-MS/MS. By introducing a sulfonic acid group, the derivatized analyte becomes amenable to ESI in negative ion mode, resulting in a dramatic increase in sensitivity and improved chromatographic behavior. This method provides a reliable and robust approach for the trace-level quantification of long-chain alkylbenzenes in various sample matrices, making it a valuable tool for researchers in environmental science and chemical analysis.

References

Application Note: Synthesis and Use of Isotopically Labeled 5-Phenyltetradecane for Biodegradation Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain alkylbenzenes (LABs) are synthetic compounds used extensively in the production of linear alkylbenzene sulfonate (LAS) surfactants, which are major components of domestic and industrial detergents.[1][2] Consequently, LABs have become ubiquitous molecular tracers of domestic and industrial waste in the environment.[2][3] Understanding the environmental fate and biodegradation of these compounds is crucial for assessing their environmental impact.

This application note details a robust protocol for the synthesis of 5-phenyltetradecane, a representative LAB, and its isotopically labeled analogue. The inclusion of a stable isotope label, such as Carbon-13 (¹³C), allows for precise tracking of the molecule and its degradation products in complex environmental matrices. Such tracer studies are invaluable for elucidating biodegradation pathways and kinetics.[4]

Synthesis of Isotopically Labeled this compound

The synthesis of this compound is achieved through a multi-step process involving a Friedel-Crafts acylation followed by a Grignard reaction, dehydration, and finally, hydrogenation. Isotopic labeling can be incorporated by using a labeled precursor in the Grignard reagent.

Experimental Protocols

Materials:

  • Benzene (anhydrous)

  • Valeroyl chloride (Pentanoyl chloride)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid

  • 1-Bromononane (and/or ¹³C-labeled 1-bromononane)

  • Magnesium turnings

  • Diethyl ether (anhydrous)

  • Sulfuric acid (concentrated)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

Protocol 1: Synthesis of Valerophenone (1-phenyl-1-pentanone)

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add valeroyl chloride (1.0 eq) to the suspension with stirring.

  • Add anhydrous benzene (1.5 eq) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure valerophenone.

Protocol 2: Synthesis of ¹³C-Labeled 5-Phenyltetradecan-5-ol

  • Prepare the Grignard reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of ¹³C-labeled 1-bromononane (1.0 eq) in anhydrous diethyl ether dropwise from the addition funnel. The reaction should start spontaneously. If not, gentle warming may be required.

  • Once the reaction is initiated, add the remaining 1-bromononane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C.

  • In a separate flask, dissolve valerophenone (0.9 eq) in anhydrous diethyl ether.

  • Add the valerophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ¹³C-labeled 5-phenyltetradecan-5-ol.

Protocol 3: Synthesis of Isotopically Labeled this compound

  • Dehydration: Dissolve the crude 5-phenyltetradecan-5-ol in a suitable solvent like toluene. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent to obtain the crude alkene mixture (isomers of 5-phenyltetradecene).

  • Hydrogenation: Dissolve the crude alkene in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure isotopically labeled this compound.

Data Presentation
StepCompoundStarting MaterialReagentsTypical Yield (%)Purity (%) (by GC-MS)
1. Friedel-Crafts AcylationValerophenoneBenzene, Valeroyl ChlorideAlCl₃, CH₂Cl₂, HCl85-95>98
2. Grignard Reaction¹³C-5-Phenyltetradecan-5-olValerophenone, ¹³C-1-BromononaneMg, Diethyl ether70-85>95 (crude)
3. Dehydration & Hydrogenation¹³C-5-Phenyltetradecane¹³C-5-Phenyltetradecan-5-olH₂SO₄ (cat.), H₂, Pd/C80-90 (two steps)>99
Overall Yield ¹³C-5-Phenyltetradecane Benzene, ¹³C-1-Bromononane 48-72 >99

Application in Biodegradation Tracer Studies

The isotopically labeled this compound can be used as a tracer to study its aerobic biodegradation pathway in various environmental samples, such as seawater or soil microcosms.[5][6] The primary degradation of LABs is known to initiate at the terminal methyl group of the alkyl chain (ω-oxidation) followed by subsequent shortening of the chain via β-oxidation.[1]

By introducing the labeled compound into a test system, researchers can track its disappearance and the appearance of its metabolic intermediates and final degradation products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of the isotopic label provides a distinct mass signature that allows for unambiguous identification and quantification of the target compounds, even at very low concentrations.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydration & Hydrogenation Benzene Benzene Acylation AlCl₃ Benzene->Acylation ValeroylChloride Valeroyl Chloride ValeroylChloride->Acylation Valerophenone Valerophenone Acylation->Valerophenone Valerophenone_in Valerophenone Bromononane ¹³C-1-Bromononane Mg Mg Bromononane->Mg Grignard Grignard Reagent Mg->Grignard GrignardReaction Ether Grignard->GrignardReaction Valerophenone_in->GrignardReaction Alcohol ¹³C-5-Phenyltetradecan-5-ol GrignardReaction->Alcohol Alcohol_in ¹³C-5-Phenyltetradecan-5-ol Dehydration H₂SO₄ (cat.) Alcohol_in->Dehydration Alkene ¹³C-5-Phenyltetradecene Dehydration->Alkene Hydrogenation H₂, Pd/C Alkene->Hydrogenation FinalProduct ¹³C-5-Phenyltetradecane Hydrogenation->FinalProduct

Caption: Synthetic workflow for isotopically labeled this compound.

Biodegradation_Pathway cluster_pathway Aerobic Biodegradation of this compound Phenyltetradecane This compound OmegaOxidation ω-Oxidation Phenyltetradecane->OmegaOxidation CarboxylicAcid Phenyltetradecanoic Acid OmegaOxidation->CarboxylicAcid BetaOxidation β-Oxidation Cycles CarboxylicAcid->BetaOxidation SPC Sulfophenyl Carboxylic Acids (SPCs) (if sulfonated precursor was used) BetaOxidation->SPC RingCleavage Aromatic Ring Cleavage SPC->RingCleavage CO2_H2O CO₂ + H₂O RingCleavage->CO2_H2O

References

Troubleshooting & Optimization

Overcoming carbocation rearrangement in 5-Phenyltetradecane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenyltetradecane. Our focus is on overcoming the common challenge of carbocation rearrangement to ensure the selective formation of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound via Friedel-Crafts alkylation?

The primary challenge in synthesizing this compound using a direct Friedel-Crafts alkylation of benzene with a C14 haloalkane or alkene is the high propensity for carbocation rearrangement.[1][2] The initially formed primary or secondary carbocation will readily rearrange via hydride and methyl shifts to form more stable secondary or tertiary carbocations.[1][2] This results in a mixture of phenyltetradecane isomers (e.g., 2-phenyltetradecane, 3-phenyltetradecane, etc.) rather than the desired this compound, significantly reducing the yield of the target molecule and complicating purification.

Q2: How can carbocation rearrangement be avoided during the synthesis of this compound?

To circumvent carbocation rearrangement, a two-step approach involving Friedel-Crafts acylation followed by reduction is the most effective and widely recommended method.[3][4] This strategy involves:

  • Friedel-Crafts Acylation: Benzene is acylated with tetradecanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form tetradecanophenone. The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement.[3][5]

  • Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene group to yield this compound. Common reduction methods for this step include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[6]

Q3: What are the main limitations of the Friedel-Crafts alkylation reaction in this context?

Besides carbocation rearrangement, other limitations of Friedel-Crafts alkylation include:

  • Polyalkylation: The initial alkylation product is more reactive than the starting material, leading to the addition of multiple alkyl groups to the benzene ring.[1]

  • Reaction Failure with Deactivated Rings: The reaction does not proceed with strongly deactivated aromatic rings (e.g., nitrobenzene).[1]

  • Incompatibility with Certain Functional Groups: Aromatic rings with -NH₂, -NHR, or -NR₂ substituents are not suitable as they react with the Lewis acid catalyst.[1]

Q4: Why is the acylium ion in Friedel-Crafts acylation not prone to rearrangement?

The acylium ion (R-C≡O⁺) is stabilized by resonance, with the positive charge delocalized between the carbon and oxygen atoms. This resonance stabilization makes the acylium ion significantly more stable than a typical carbocation, thus it does not have the same driving force to rearrange.[3][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired this compound in direct alkylation. Carbocation rearrangement leading to a mixture of isomers.Switch to the Friedel-Crafts acylation-reduction pathway. This is the most reliable method to prevent rearrangement.
Formation of multiple phenyltetradecane isomers. Use of Friedel-Crafts alkylation with a C14 alkyl halide or alkene.Employ the Friedel-Crafts acylation of benzene with tetradecanoyl chloride, followed by Clemmensen or Wolff-Kishner reduction of the resulting ketone.
Polyacylation during the Friedel-Crafts acylation step. This is generally not an issue with Friedel-Crafts acylation. The acyl group deactivates the aromatic ring, preventing further acylation.[3]If polyacylation is suspected, ensure the use of appropriate stoichiometry and reaction conditions. However, this is a rare occurrence.
Incomplete reduction of the ketone intermediate. Insufficient reaction time, impure reagents, or inappropriate reaction conditions for the Clemmensen or Wolff-Kishner reduction.For Clemmensen reduction, ensure the zinc is properly amalgamated and the HCl is concentrated. For Wolff-Kishner, ensure a sufficiently high temperature and a strong base. Monitor the reaction by TLC or GC to confirm completion.
Low yield in the Friedel-Crafts acylation step. Impure reagents (especially moisture-sensitive AlCl₃), incorrect stoichiometry, or deactivation of the catalyst.Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is thoroughly dried before use. Use a stoichiometric amount of the Lewis acid.
Difficulty in separating the final product from reaction byproducts. Formation of isomeric byproducts from rearrangement (in alkylation) or incomplete reaction.Utilize column chromatography for purification. The choice of eluent will depend on the polarity difference between the desired product and impurities. GC-MS can be used to identify the different isomers present.

Data Presentation

Table 1: Expected Product Distribution in Different Synthetic Routes to this compound

Synthetic Route Primary Alkylating/Acylating Agent Expected Major Product(s) Anticipated Yield of this compound
Friedel-Crafts Alkylation 1-Chlorotetradecane or 1-TetradeceneMixture of 2-, 3-, 4-, 5-, 6-, and 7-PhenyltetradecaneLow
Friedel-Crafts Acylation followed by Reduction Tetradecanoyl chlorideThis compoundHigh

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Friedel-Crafts Acylation of Benzene with Tetradecanoyl Chloride

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride drying tube.

  • Reagent Charging: In a fume hood, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the flask, followed by dry benzene (used as both reactant and solvent).

  • Addition of Acyl Chloride: Cool the mixture in an ice bath. Slowly add tetradecanoyl chloride (1 equivalent) dropwise from the dropping funnel with constant stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of HCl gas ceases. The reaction can be gently warmed (e.g., to 50-60°C) to ensure completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tetradecanophenone. The product can be further purified by vacuum distillation or column chromatography.

Step 2: Clemmensen Reduction of Tetradecanophenone

  • Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the prepared zinc amalgam, concentrated hydrochloric acid, and the tetradecanophenone obtained from Step 1.

  • Reflux: Heat the mixture under reflux for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • Work-up: After cooling, decant the aqueous layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts and the remaining product.

  • Purification: Wash the combined organic phase with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The resulting this compound can be purified by vacuum distillation.

Protocol 2: Wolff-Kishner Reduction of Tetradecanophenone (Alternative to Clemmensen)
  • Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, dissolve the tetradecanophenone in a high-boiling solvent like diethylene glycol. Add hydrazine hydrate (2-3 equivalents).

  • Addition of Base: Add a strong base, such as potassium hydroxide (3-4 equivalents), to the mixture.

  • Reaction: Heat the mixture to reflux. The temperature should be high enough to facilitate the decomposition of the hydrazone (typically 180-200°C). Water and excess hydrazine will distill off.

  • Work-up: After the reaction is complete (as indicated by the cessation of nitrogen evolution), cool the mixture and add water.

  • Purification: Extract the product with a suitable organic solvent (e.g., ether or hexane). Wash the organic layer with water and then with brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the this compound by vacuum distillation.

Visualizations

cluster_alkylation Direct Friedel-Crafts Alkylation (Problematic Route) Benzene_A Benzene Carbocation_Initial Primary/Secondary Carbocation Benzene_A->Carbocation_Initial + Carbocation_Rearranged More Stable Secondary/Tertiary Carbocations Benzene_A->Carbocation_Rearranged Attack AlkylHalide 1-Chlorotetradecane AlkylHalide->Carbocation_Initial + Lewis Acid LewisAcid_A AlCl₃ Rearrangement Hydride/Methyl Shifts Carbocation_Initial->Rearrangement Rearrangement->Carbocation_Rearranged Product_Mixture Mixture of Phenyltetradecane Isomers Carbocation_Rearranged->Product_Mixture

Caption: Carbocation rearrangement in direct Friedel-Crafts alkylation.

cluster_acylation_reduction Recommended Synthetic Workflow Start Start Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Reagents1 Benzene + Tetradecanoyl Chloride + AlCl₃ Step1->Reagents1 Intermediate Tetradecanophenone Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Reagents2A Clemmensen: Zn(Hg), HCl Step2->Reagents2A Reagents2B Wolff-Kishner: H₂NNH₂, KOH Step2->Reagents2B FinalProduct This compound Step2->FinalProduct

Caption: Workflow for synthesis of this compound.

References

Minimizing polyalkylation in the production of 5-Phenyltetradecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing polyalkylation during the synthesis of 5-Phenyltetradecane via Friedel-Crafts alkylation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on minimizing the formation of polyalkylated byproducts.

Issue Potential Cause Recommended Solution
Low Yield of this compound Suboptimal reaction temperature.Optimize the reaction temperature. For many zeolite catalysts, the optimal range is 120-180°C. Lower temperatures may lead to incomplete conversion, while higher temperatures can promote side reactions.[1]
Inactive or poisoned catalyst.Ensure the catalyst is properly activated and stored. If using a Lewis acid catalyst like AlCl₃, ensure anhydrous conditions are maintained. For reusable zeolite catalysts, regeneration by calcination may be necessary to remove coke deposits.
Insufficient mixing.Use vigorous stirring to ensure proper mixing of the reactants, especially in a liquid-phase reaction with a solid catalyst.
High Levels of Polyalkylation Benzene is not in sufficient excess.The most critical factor to suppress polyalkylation is to use a large molar excess of benzene to the alkylating agent (1-tetradecene or 1-chlorotetradecane). Ratios of 8:1 or higher are recommended.[2]
High catalyst loading.While a sufficient amount of catalyst is needed for the reaction to proceed, an excessively high concentration can promote further alkylation of the mono-alkylated product. Optimize the catalyst loading for your specific reaction conditions.
Reaction time is too long.Extended reaction times can lead to the formation of polyalkylated products. Monitor the reaction progress by techniques like GC-MS and stop the reaction once the optimal yield of the desired product is reached.[1]
Formation of Isomeric Products Carbocation rearrangement.When using alkyl halides with Lewis acid catalysts, carbocation rearrangements can occur, leading to a mixture of phenyltetradecane isomers. Using alkenes with a solid acid catalyst like a zeolite can offer better control over the isomer distribution.
Isomerization of the starting alkene.The catalyst itself can cause isomerization of the 1-tetradecene to internal olefins, which then alkylate the benzene ring at different positions. Shape-selective zeolites can help minimize the formation of undesired isomers.
Difficult Separation of Products Similar physical properties of isomers and polyalkylated products.Utilize chromatographic techniques for separation. Normal-phase chromatography on silica gel or specialized columns like those with polar-embedded phases can be effective for separating positional isomers and mono-/di-alkylated products.[3][4] Preparative gas chromatography can also be employed for isolating pure isomers for characterization.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to minimize polyalkylation in the synthesis of this compound?

A1: The most effective strategy is to use a large molar excess of benzene relative to the tetradecylating agent (e.g., 1-tetradecene or 1-chlorotetradecane). A benzene-to-alkylating agent ratio of at least 8:1 is recommended to statistically favor the alkylation of benzene over the already alkylated product.[2]

Q2: Which type of catalyst is best for selectively producing this compound?

A2: While traditional Lewis acids like AlCl₃ can be used, they often lead to a higher degree of polyalkylation and can be difficult to handle due to their moisture sensitivity. Solid acid catalysts, particularly shape-selective zeolites like Zeolite Y and mordenite, are often preferred for the alkylation of benzene with long-chain olefins.[1][2][6][7] These catalysts can offer higher selectivity for the desired mono-alkylated product and are easily separable from the reaction mixture.

Q3: What are the optimal reaction conditions for the synthesis of this compound?

A3: Optimal conditions depend on the specific catalyst used. For zeolite catalysts, a reaction temperature in the range of 120-180°C is typically effective.[1] It is crucial to optimize the temperature, catalyst loading, and reaction time for your specific setup to maximize the yield of this compound while minimizing byproduct formation.

Q4: How can I monitor the progress of the reaction to avoid excessive polyalkylation?

A4: The reaction can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to determine the relative amounts of starting materials, the desired this compound, and the various polyalkylated byproducts. The reaction should be stopped when the concentration of the desired product is at its maximum.

Q5: What is the best method to purify this compound from the reaction mixture?

A5: After the reaction, the catalyst should be removed by filtration. The excess benzene can be removed by distillation. The remaining crude product, which will be a mixture of this compound and polyalkylated byproducts, can be purified by column chromatography. Normal-phase chromatography using a silica gel column is a common method. Specialized HPLC columns, such as those with polar-embedded phases or biphenyl columns, can also be effective for separating the isomers.[3][4]

Experimental Protocols

Protocol 1: Alkylation of Benzene with 1-Tetradecene using Zeolite Y Catalyst

This protocol is a general guideline based on typical procedures for the alkylation of benzene with long-chain olefins using a solid acid catalyst.

Materials:

  • Benzene (anhydrous)

  • 1-Tetradecene

  • Zeolite Y (H-form, activated)

  • Nitrogen gas

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)

Procedure:

  • Set up a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Activate the Zeolite Y catalyst by heating it under vacuum or a stream of dry air at a high temperature (e.g., 400-500°C) for several hours to remove any adsorbed water.

  • Charge the reaction vessel with anhydrous benzene and the activated Zeolite Y catalyst under a nitrogen atmosphere. The molar ratio of benzene to 1-tetradecene should be at least 8:1. The amount of catalyst is typically in the range of 5-10 wt% with respect to the 1-tetradecene.

  • Heat the mixture to the desired reaction temperature (e.g., 150°C) with vigorous stirring.

  • Slowly add the 1-tetradecene to the reaction mixture over a period of time to maintain a low concentration of the alkylating agent in the reaction medium.

  • Monitor the reaction progress by GC-MS.

  • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration.

  • Remove the excess benzene by distillation.

  • Purify the resulting crude product by column chromatography on silica gel to isolate the this compound.

Data Presentation

The following table summarizes the effect of the Benzene:1-Dodecene molar ratio on the conversion and selectivity for a similar long-chain alkylbenzene synthesis using a zeolite catalyst. This data illustrates the importance of using a high excess of benzene to minimize polyalkylation.

Benzene:1-Dodecene Molar Ratio1-Dodecene Conversion (%)Selectivity for Monododecylbenzene (%)
4.89585
8.710095
12.010098

Data adapted from studies on long-chain alkylbenzene synthesis using zeolite catalysts.[2]

Visualizations

Polyalkylation_Troubleshooting Start High Polyalkylation Observed CheckRatio Check Benzene:Alkene Ratio Start->CheckRatio RatioLow Ratio < 8:1 CheckRatio->RatioLow IncreaseRatio Increase Benzene to > 8:1 RatioLow->IncreaseRatio Yes CheckCatalyst Check Catalyst Loading RatioLow->CheckCatalyst No IncreaseRatio->CheckCatalyst CatalystHigh Loading Too High? CheckCatalyst->CatalystHigh ReduceCatalyst Reduce Catalyst Amount CatalystHigh->ReduceCatalyst Yes CheckTime Check Reaction Time CatalystHigh->CheckTime No ReduceCatalyst->CheckTime TimeLong Time Too Long? CheckTime->TimeLong ReduceTime Optimize and Reduce Time TimeLong->ReduceTime Yes End Polyalkylation Minimized TimeLong->End No ReduceTime->End

Caption: Troubleshooting workflow for minimizing polyalkylation.

Experimental_Workflow Start Start: Synthesis of this compound ReactionSetup 1. Reaction Setup (Benzene, Zeolite Catalyst, N2 atm) Start->ReactionSetup Heating 2. Heat to Reaction Temp (e.g., 150°C) ReactionSetup->Heating AlkeneAddition 3. Slow Addition of 1-Tetradecene Heating->AlkeneAddition Monitoring 4. Monitor by GC-MS AlkeneAddition->Monitoring Workup 5. Cooldown & Catalyst Filtration Monitoring->Workup Purification1 6. Benzene Removal (Distillation) Workup->Purification1 Purification2 7. Column Chromatography Purification1->Purification2 Product End: Pure this compound Purification2->Product

Caption: Experimental workflow for this compound synthesis.

References

Improving the yield and purity of 5-Phenyltetradecane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-phenyltetradecane. Our aim is to help improve the yield and purity of your synthesis through detailed experimental protocols, data-driven insights, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Friedel-Crafts Acylation followed by Reduction: This is often the preferred method for obtaining a specific isomer like this compound with high purity. It involves the acylation of benzene with pentanoyl chloride to form 1-phenylpentan-1-one, followed by a chain extension and reduction sequence. This method avoids the carbocation rearrangements that plague direct alkylation.[1][2]

  • Grignard Reagent Based Synthesis: This method involves the coupling of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a long-chain alkyl halide (e.g., 5-bromotetradecane). While effective, this reaction can be sensitive to moisture and air, and the preparation of the specific long-chain alkyl halide is a critical preceding step.[3]

Q2: Why is direct Friedel-Crafts alkylation not recommended for synthesizing this compound?

A2: Direct Friedel-Crafts alkylation of benzene with a C14 alkyl halide (e.g., 1-chlorotetradecane) leads to a mixture of constitutional isomers. This is due to carbocation rearrangements via hydride shifts, where the initial primary carbocation rearranges to more stable secondary carbocations along the alkyl chain.[4] This results in a low yield of the desired this compound and a complex mixture that is difficult to purify.

Q3: What are the common side reactions in the Friedel-Crafts acylation step?

A3: While Friedel-Crafts acylation is more controlled than alkylation, potential side reactions include:

  • Polyacylation: Although the acyl group is deactivating, forcing conditions (high temperature, long reaction times) can lead to the introduction of a second acyl group on the aromatic ring.

  • Reaction with Solvent: The Lewis acid catalyst can react with certain solvents, especially those with lone pairs of electrons.

  • Deactivated Ring: If the aromatic ring contains strongly deactivating substituents, the reaction may not proceed.[2]

Q4: How can I purify the final this compound product?

A4: The primary methods for purifying this compound are:

  • Fractional Distillation: This technique is effective for separating liquids with close boiling points and is suitable for removing impurities that have a significantly different volatility from the product.[5]

  • Column Chromatography: For achieving very high purity, column chromatography using silica gel or alumina as the stationary phase is recommended. A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent, will effectively separate the non-polar this compound from more polar impurities.[6][7]

Troubleshooting Guides

Friedel-Crafts Acylation Route
Issue Potential Cause(s) Recommended Solution(s)
Low yield of acylated product Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid.
Deactivated benzene ring.Ensure the starting benzene is not substituted with strongly deactivating groups.
Insufficient reaction time or temperature.Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.
Formation of multiple products Possible polyacylation.Use a stoichiometric amount of the acylating agent and avoid excessive heating or prolonged reaction times.[2]
Impure starting materials.Purify the benzene and acyl chloride before use.
Difficult product isolation Emulsion formation during aqueous workup.Add a saturated solution of NaCl to the aqueous layer to break the emulsion.
Grignard Synthesis Route
Issue Potential Cause(s) Recommended Solution(s)
Grignard reagent fails to form Presence of moisture or oxygen.Flame-dry all glassware under vacuum and cool under an inert gas. Use anhydrous solvents (e.g., diethyl ether or THF).[3]
Inactive magnesium turnings.Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]
Low yield of this compound Slow reaction between Grignard reagent and alkyl halide.The reaction of Grignard reagents with alkyl halides can be slow. Consider using a catalyst such as a copper(I) salt (for Gilman reagents) or extending the reaction time.
Wurtz coupling side reaction (R-R formation).Add the alkyl halide slowly to the Grignard reagent at a low temperature to minimize this side reaction.
Product mixture contains significant amount of biphenyl Homocoupling of the Grignard reagent.This can be promoted by certain impurities or oxidation. Ensure an inert atmosphere and pure starting materials.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Friedel-Crafts Acylation of Benzene with Pentanoyl Chloride

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. Maintain an inert atmosphere using nitrogen or argon.

  • Reagents:

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous benzene

    • Pentanoyl chloride

    • Anhydrous dichloromethane (DCM) as solvent

  • Procedure: a. To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. b. Cool the suspension to 0 °C in an ice bath. c. In the addition funnel, prepare a solution of pentanoyl chloride (1.0 equivalent) in anhydrous DCM. d. Add the pentanoyl chloride solution dropwise to the AlCl₃ suspension with vigorous stirring over 30 minutes. e. After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise. f. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC. g. Quench the reaction by carefully pouring the mixture over crushed ice and concentrated HCl. h. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-phenylpentan-1-one.

Step 2: Clemmensen Reduction of 1-Phenylpentan-1-one to 1-Phenylpentane

  • Apparatus Setup: A round-bottom flask with a reflux condenser.

  • Reagents:

    • Amalgamated zinc (prepared from zinc dust and mercury(II) chloride)

    • Concentrated hydrochloric acid (HCl)

    • Toluene

    • Crude 1-phenylpentan-1-one

  • Procedure: a. To the flask, add amalgamated zinc, concentrated HCl, toluene, and the crude 1-phenylpentan-1-one. b. Heat the mixture to reflux for 4-6 hours. Add more concentrated HCl periodically. c. After the reaction is complete (monitored by TLC), cool the mixture to room temperature. d. Separate the organic layer, and extract the aqueous layer with toluene. e. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting 1-phenylpentane by fractional distillation or column chromatography.

(Note: The full synthesis of this compound would require further steps of chain extension from 1-phenylpentane, which are beyond the scope of this direct protocol example but would typically involve conversion to a halide followed by coupling reactions.)

Data Presentation

Table 1: Comparison of Synthetic Routes for Phenylalkanes

Method Typical Yield Range Purity/Isomer Selectivity Key Advantages Key Disadvantages
Friedel-Crafts Alkylation 20-40%Low (mixture of isomers)Single stepCarbocation rearrangements, polyalkylation.[4]
Friedel-Crafts Acylation + Reduction 60-80%High (single isomer)High isomer control, no rearrangements.[1][2]Two-step process, harsh reduction conditions.
Grignard Synthesis 50-70%High (single isomer)Good for specific isomer synthesis.Sensitive to air and moisture, requires specific alkyl halide.[3]

Visualizations

Friedel_Crafts_Acylation_Workflow Benzene Benzene Acylation Friedel-Crafts Acylation Benzene->Acylation PentanoylCl Pentanoyl Chloride PentanoylCl->Acylation AlCl3 AlCl₃ (Catalyst) AlCl3->Acylation Ketone 1-Phenylpentan-1-one Acylation->Ketone Reduction Clemmensen Reduction Ketone->Reduction Alkane 1-Phenylpentane Reduction->Alkane Chain_Extension Chain Extension (e.g., Grignard) Alkane->Chain_Extension Final_Product This compound Chain_Extension->Final_Product

Caption: Workflow for this compound synthesis via Friedel-Crafts acylation.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reagents Check Reagent Purity and Catalyst Activity Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Check_Workup Review Workup and Purification Procedure Workup_OK Workup OK? Check_Workup->Workup_OK Reagents_OK->Check_Conditions Yes Optimize_Reagents Purify Reagents, Use Fresh Catalyst Reagents_OK->Optimize_Reagents No Conditions_OK->Check_Workup Yes Optimize_Conditions Adjust Temp/Time, Ensure Inert Atmosphere Conditions_OK->Optimize_Conditions No Optimize_Workup Modify Extraction/ Chromatography Workup_OK->Optimize_Workup No Success Improved Yield/ Purity Workup_OK->Success Yes Optimize_Reagents->Success Optimize_Conditions->Success Optimize_Workup->Success

Caption: Troubleshooting logic for synthesis optimization.

References

Addressing peak tailing in the GC/MS analysis of 5-Phenyltetradecane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GC/MS Analysis of 5-Phenyltetradecane

Welcome to the technical support center for the GC/MS analysis of this compound. This guide provides troubleshooting advice and frequently asked questions to help you address challenges such as peak tailing and achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak is not symmetrical, exhibiting a trailing or "tail" on the right side. This distortion can lead to inaccurate peak integration, which affects quantitative analysis, and reduced resolution between closely eluting compounds.[1][2][3] For a high molecular weight, non-polar compound like this compound, tailing can indicate activity in the system or suboptimal method parameters.

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: The most frequent causes fall into two main categories: physical disruptions in the sample flow path and chemical interactions (adsorption).[4]

  • Physical Issues: These include a poorly cut or installed column, dead volumes from incorrect ferrule fittings, or a partial blockage at the head of the column.[5][6][7][8]

  • Chemical/Activity Issues: This involves secondary, unwanted interactions of this compound with active sites in the system. These sites are often exposed silanol groups on glass surfaces (like the inlet liner or column) or metal surfaces.[3][9][10] Contamination from previous injections can also create new active sites.[5][11]

Q3: How can I quickly diagnose if my peak tailing is a physical or chemical issue?

A3: A simple diagnostic test is to inject a completely non-polar, non-active compound, such as a light hydrocarbon (e.g., methane or a short-chain alkane).[8][12] If this compound also shows peak tailing, the problem is likely a physical issue in the flow path (e.g., poor column installation, dead volume).[4][8][12] If the hydrocarbon peak is symmetrical but this compound tails, the issue is likely due to chemical activity in the system.[4]

Troubleshooting Guide

Q4: My this compound peak is tailing. Where should I start troubleshooting?

A4: Start with the simplest and most common fixes first. A logical workflow is to check the inlet, then the column, and finally the method parameters.

  • Perform Inlet Maintenance: The inlet is a very common source of problems.[13] Start by replacing the septum and the inlet liner.[13] This is routine maintenance and often solves the problem quickly.

  • Check the Column Installation: Ensure the column is cut cleanly and squarely.[5][6] A poor cut can create turbulence that causes tailing.[7] Also, verify the column is installed at the correct depth in the inlet and detector.[5]

  • Trim the Column: If the issue persists, trim about 15-20 cm from the front of the column.[5] This removes contamination that accumulates at the column head.[11]

  • Review Method Parameters: Check your inlet and oven temperatures. For a high-boiling compound like this compound, a low inlet temperature can cause slow vaporization and lead to tailing.[5]

Q5: How do I choose the right inlet liner to prevent peak tailing?

A5: Choosing a high-quality, deactivated liner is critical.[9][14] For splitless injections, which are common for trace analysis, a single taper liner with deactivated glass wool is often recommended.[14] The taper helps focus the sample onto the column, and the deactivated wool aids in vaporization while trapping non-volatile residues.[14] The key is to ensure the liner provides a highly inert surface to prevent analyte interaction.[10]

Q6: Could my injection technique or solvent be causing the tailing?

A6: Yes, especially with splitless injections. If the initial oven temperature is too high relative to the solvent's boiling point, it can prevent proper "solvent focusing," leading to broad or tailing peaks.[15][16] A general rule is to set the initial oven temperature 10-20°C below the boiling point of your sample solvent.[13][16] Additionally, a mismatch in polarity between your solvent and the column's stationary phase can sometimes cause peak distortion.[13][17]

Q7: I've tried everything and the peak is still tailing. What are other potential causes?

A7: If standard maintenance doesn't resolve the issue, consider these less common causes:

  • Column Contamination: Severe contamination deep within the column may require a more aggressive bake-out or solvent rinse (if the phase allows).[18]

  • MS Ion Source Contamination: In some cases, particularly when using halogenated solvents, the MS ion source itself can become contaminated, leading to peak tailing for later-eluting compounds.[19] This would require cleaning the ion source.

  • Insufficient Detector Temperature: If the MS transfer line or ion source is too cool, higher-boiling compounds like this compound can condense, causing tailing.[5]

Quantitative Data Summary

The following table illustrates the expected improvement in peak shape, measured by the USP Tailing Factor (Tf), after performing key troubleshooting steps. A Tf value of 1.0 indicates a perfectly symmetrical peak, with values between 0.9 and 1.5 often being acceptable.

Troubleshooting ActionTailing Factor (Tf) BeforeTailing Factor (Tf) AfterPeak Asymmetry (As) BeforePeak Asymmetry (As) AfterNotes
Replace Inlet Liner & Septum 2.11.42.31.5Addresses active sites and contamination in the inlet.
Trim 20cm from Column Inlet 1.81.21.91.3Removes non-volatile residue buildup at the column head.
Re-install Column (New Cut & Ferrule) 1.91.12.01.2Corrects for dead volume or flow path disruptions.
Optimize Initial Oven Temperature 1.71.21.81.3Improves solvent focusing effect for splitless injection.

Experimental Protocols

Protocol 1: GC Column Trimming and Installation

This protocol describes the standard procedure for trimming the analytical column to remove contamination and ensuring proper installation.

Materials:

  • Ceramic scoring wafer or diamond-tipped scribe

  • Magnifying glass (10-20x magnification recommended)

  • Appropriate ferrules and nuts for your GC system

  • Lint-free gloves

  • Solvent (e.g., methanol or acetone) and lint-free wipes

Procedure:

  • Cool Down: Ensure the GC inlet, oven, and detector are cooled to a safe temperature.

  • Remove Column: Wearing gloves, carefully loosen the column nut at the inlet and detector and gently remove the column from the instrument.

  • Trim the Inlet End: Using a ceramic scoring wafer, lightly score the column tubing about 20 cm from the inlet end.

  • Create a Clean Break: Gently flex the column at the score to break it. The goal is a clean, 90-degree cut with no jagged edges or shards.[5][6]

  • Inspect the Cut: Use a magnifying glass to inspect the cut.[5] It should be a perfect circle and perpendicular to the column wall. If not, repeat the trim.

  • Clean the End: Lightly wipe the outside of the column end with a lint-free wipe dampened with solvent.

  • Install New Ferrule/Nut: Slide a new nut and ferrule onto the trimmed column end.

  • Re-install Column: Insert the column into the inlet to the manufacturer's recommended depth. This is critical to avoid dead volume.[5] Tighten the nut according to manufacturer guidelines (e.g., finger-tight plus a quarter turn).

  • Condition (if necessary): After installation, it may be necessary to briefly condition the column to remove any oxygen that entered the system.

Protocol 2: Inlet Liner Replacement

This protocol outlines the steps for routine replacement of the GC inlet liner.

Materials:

  • New, deactivated inlet liner (appropriate for your application)

  • New septum

  • Forceps

  • Lint-free gloves

Procedure:

  • Cool Down: Ensure the GC inlet is cooled to below 50°C. Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the septum retaining nut from the top of the inlet.

  • Remove Old Septum and Liner: Remove the old septum. Use forceps to carefully pull the old inlet liner out of the injector. Note its orientation (e.g., taper direction).

  • Inspect Inlet: Briefly inspect the inside of the inlet for any visible contamination or debris.

  • Install New Liner: Wearing gloves to avoid transferring oils, use forceps to insert the new, deactivated liner into the inlet, ensuring the correct orientation.

  • Install New Septum: Place a new septum on top of the inlet.

  • Secure Septum Nut: Screw the retaining nut back on and tighten it to the manufacturer's specification. Do not overtighten, as this can damage the septum.

  • Restore Gas Flow: Turn the carrier gas back on and check for leaks around the septum nut using an electronic leak detector.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for diagnosing and resolving peak tailing issues.

PeakTailing_Troubleshooting start Observe Peak Tailing (Tf > 1.5) diag_test Inject Non-Polar Hydrocarbon (e.g., Methane) start->diag_test hydro_tails Hydrocarbon Peak Tails? diag_test->hydro_tails physical_issue Indicates Physical Flow Path Issue hydro_tails->physical_issue Yes chemical_issue Indicates Chemical Activity Issue hydro_tails->chemical_issue No check_install Check Column Installation (Depth, Ferrules) physical_issue->check_install check_cut Inspect Column Cut (Ensure 90° Angle) check_install->check_cut reinstall Re-cut and Re-install Column check_cut->reinstall resolve Problem Resolved reinstall->resolve inlet_maint Perform Inlet Maintenance (Replace Liner, Septum, O-ring) chemical_issue->inlet_maint trim_col Trim 15-20cm from Column Inlet inlet_maint->trim_col check_params Review Method Parameters (Inlet Temp, Initial Oven Temp) trim_col->check_params check_params->resolve

References

Matrix interference in the analysis of 5-Phenyltetradecane in environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 5-Phenyltetradecane in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed in environmental samples?

A1: this compound is a member of the linear alkylbenzene (LAB) family of organic compounds. LABs are precursors to linear alkylbenzene sulfonates (LAS), which are major components of synthetic detergents.[1][2] Consequently, the presence of this compound and other LABs in environmental samples such as soil, sediment, and water can serve as a chemical marker for sewage and wastewater contamination.[1]

Q2: What are the main challenges in analyzing this compound?

A2: The primary challenges are matrix interference and achieving adequate sensitivity. Environmental samples are complex matrices containing numerous organic and inorganic compounds that can interfere with the analysis. This interference can manifest as signal suppression or enhancement in the analytical instrument, leading to inaccurate quantification. Due to the often low concentrations of this compound in the environment, a sensitive analytical method with effective sample pre-concentration is required.

Q3: Which analytical technique is most suitable for this compound analysis?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and effective technique for the analysis of this compound and other long-chain alkylbenzenes. GC provides the necessary separation of the analyte from other compounds in the sample, while MS allows for selective detection and quantification, which helps in overcoming matrix interferences.

Q4: What are the key mass spectral ions for identifying and quantifying this compound?

A4: For the quantification of linear alkylbenzenes like this compound, the selected ions typically used in GC-MS analysis are m/z = 91, 92, and 105. These ions are characteristic fragments of the phenylalkane structure and provide a high signal-to-noise ratio, even in complex mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Symptom Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column: Active sites can interact with the analyte, causing peak tailing.- Clean or replace the GC inlet liner. - Trim the first few centimeters of the analytical column. - Use a deactivated liner and column.
Column overload: Injecting too much sample can lead to peak fronting.- Dilute the sample extract. - Reduce the injection volume.
Improper column installation: An incorrectly installed column can lead to poor peak shape.- Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.
Baseline Noise or Drift Contaminated carrier gas or gas lines: Impurities in the carrier gas can elevate the baseline.- Check the purity of the carrier gas and replace the cylinder if necessary. - Install or replace gas purifiers.
Column bleed: Operating the column at or above its maximum temperature limit can cause the stationary phase to degrade and bleed.- Ensure the oven temperature program does not exceed the column's maximum temperature limit. - Condition the column according to the manufacturer's instructions.
Contaminated detector: A dirty MS ion source can lead to a noisy baseline.- Clean the ion source as per the instrument manual.
Low Analyte Response/Poor Sensitivity Matrix suppression: Co-eluting matrix components can suppress the ionization of this compound in the MS source.- Improve sample cleanup to remove interfering matrix components. - Dilute the sample extract. - Use matrix-matched standards for calibration.
Leaks in the system: Air leaks can degrade column performance and reduce sensitivity.- Perform a leak check of the GC-MS system, paying close attention to the injector septum and column fittings.
Injector discrimination: The injection technique or inlet parameters may not be optimal for the analyte.- Optimize the injector temperature and injection speed.
Ghost Peaks Carryover from previous injections: Residual analyte from a previous, more concentrated sample can appear in subsequent runs.- Run a solvent blank after a high-concentration sample. - Clean the syringe and injector port.
Contaminated syringe or solvent: The syringe or solvent used for injection may be contaminated.- Use a clean syringe and high-purity solvents.
Inconsistent Retention Times Fluctuations in carrier gas flow rate: Changes in the carrier gas flow will affect how quickly the analyte moves through the column.- Check the gas supply and regulators for consistent pressure. - Ensure the electronic pressure control (EPC) is functioning correctly.
Column degradation: Over time, the stationary phase of the column can degrade, leading to shifts in retention time.- Trim the column or replace it if it is old or has been subjected to harsh conditions.

Data Presentation

The following table summarizes recovery data for compounds structurally related to this compound, Linear Alkylbenzene Sulfonates (LAS), from various environmental matrices using different extraction techniques. This data can serve as a reference for expected recovery efficiencies.

Analyte Class Matrix Extraction Method Average Recovery (%) Relative Standard Deviation (%)
Linear Alkylbenzene Sulfonates (LAS)Carrots (spiked)Soxtec Extraction (Methanol)914
Linear Alkylbenzene Sulfonates (LAS)Sludge Amended SoilSoxhlet Extraction97Not Reported
Linear Alkylbenzene Sulfonates (LAS)WastewaterSolid-Phase Extraction (SPE)77 - 93Not Reported

Note: Data for LAS is presented as a proxy due to the limited availability of specific recovery data for this compound.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

Effective sample preparation is crucial to remove interfering substances from the complex environmental matrix.

a) Soil and Sediment Samples: Accelerated Solvent Extraction (ASE)

  • Homogenization: Air-dry the soil or sediment sample and sieve to remove large debris.

  • Extraction: Mix the sample with a drying agent like anhydrous sodium sulfate. Place the mixture into an ASE cell.

  • Extract the sample with an appropriate solvent, such as a mixture of hexane and acetone, at an elevated temperature and pressure.

  • Cleanup: The resulting extract may require a cleanup step to remove lipids and other interferences. This can be achieved using solid-phase extraction (SPE) with silica or alumina cartridges.

b) Water Samples: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Filter the water sample to remove suspended solids.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge. The this compound will be retained on the sorbent.

  • Elution: Elute the retained analytes from the cartridge using a small volume of an organic solvent like ethyl acetate or a mixture of dichloromethane and hexane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen before GC-MS analysis.

c) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach for Soil/Sediment

  • Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously.

  • Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation. Shake and centrifuge.

  • Dispersive SPE Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate. This step removes organic acids, fatty acids, and other interferences.

  • Analysis: Centrifuge and take an aliquot of the cleaned extract for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Inlet: Splitless injection at a temperature of 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 300°C at 5°C/min, hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor: m/z 91, 92, 105.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Soil, Sediment, Water) Extraction Extraction (ASE, SPE, or QuEChERS) Sample->Extraction Isolate Analyte Cleanup Cleanup (dSPE or SPE Cartridge) Extraction->Cleanup Remove Interferences Concentration Concentration Cleanup->Concentration Increase Sensitivity GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Inject Sample Data Data Processing (Quantification) GCMS->Data Acquire Data Report Final Report Data->Report Generate Results

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Matrix_Interference Start Inaccurate Quantification (Suspected Matrix Interference) Check_Blanks Analyze Procedural Blanks Start->Check_Blanks Contamination Contamination Detected? Check_Blanks->Contamination Identify_Source Identify and Eliminate Contamination Source Contamination->Identify_Source Yes No_Contamination No Contamination Contamination->No_Contamination No Matrix_Spike Perform Matrix Spike Recovery Experiment No_Contamination->Matrix_Spike Recovery Recovery within acceptable limits (e.g., 80-120%)? Matrix_Spike->Recovery Acceptable Quantify using External Calibration Recovery->Acceptable Yes Not_Acceptable Poor Recovery (Suppression or Enhancement) Recovery->Not_Acceptable No Improve_Cleanup Improve Sample Cleanup (e.g., change SPE sorbent) Not_Acceptable->Improve_Cleanup Matrix_Matched Use Matrix-Matched Calibration Standards Not_Acceptable->Matrix_Matched Standard_Addition Use Method of Standard Additions Not_Acceptable->Standard_Addition

Caption: Troubleshooting decision tree for matrix interference.

References

Optimization of injection port temperature for 5-Phenyltetradecane analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 5-Phenyltetradecane using gas chromatography (GC). It is intended for researchers, scientists, and drug development professionals to assist in optimizing their analytical methods, with a specific focus on the injection port temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal injection port temperature for the analysis of this compound?

A1: The optimal injection port temperature for this compound, a high molecular weight compound (274.49 g/mol ), typically ranges from 250°C to 300°C. However, the ideal temperature is dependent on several factors including the column type, liner, and the concentration of the analyte. An experimental approach is recommended to determine the precise optimal temperature for your specific method.

Q2: What are the common issues encountered when setting the injection port temperature for this compound analysis?

A2: Common issues include:

  • Peak Tailing or Broadening: This can occur if the injection port temperature is too low, leading to incomplete or slow vaporization of the analyte.

  • Analyte Degradation: If the temperature is too high, thermally labile compounds like this compound can degrade, resulting in reduced peak area and the appearance of ghost peaks.[1][2]

  • Discrimination: An inappropriate temperature can lead to the preferential vaporization of more volatile components in the sample, causing inaccurate quantification of this compound.

  • Backflash: Injecting a large volume of solvent into a hot inlet can cause the sample to rapidly expand and travel outside the liner, leading to poor reproducibility and sample loss.[3]

Q3: How can I tell if my injection port temperature is too low?

A3: Signs of an injection port temperature that is too low for this compound include poor peak shape (tailing or broadening), reduced peak response, and poor reproducibility between injections. You may also observe carryover in subsequent blank injections.

Q4: What are the indicators that my injection port temperature is too high?

A4: An excessively high injection port temperature can be identified by a decrease in the peak area for this compound, the appearance of smaller, unexpected peaks in the chromatogram (indicating degradation products), and a noisy or rising baseline.[1][4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and optimize the injection port temperature for this compound analysis.

Symptom Potential Cause Recommended Action
Poor Peak Shape (Tailing/Broadening) Injection port temperature is too low, causing incomplete vaporization.Increase the injector temperature in 10-20°C increments. Ensure the use of an appropriate deactivated liner with glass wool to aid vaporization.
Reduced Peak Area/Response Temperature is either too low (incomplete transfer) or too high (analyte degradation).[2]First, increase the temperature by 10-20°C. If the response continues to decrease, lower the temperature as degradation may be occurring.
Appearance of Ghost/Extra Peaks Analyte degradation due to excessive injector temperature.Decrease the injection port temperature in 10-20°C increments. Consider using a liner that minimizes sample contact with metal surfaces.
Poor Reproducibility (Varying Peak Areas) Inconsistent vaporization, potential for backflash, or septum leak.[4]Check the solvent vapor volume to prevent backflash. Ensure the injection volume is appropriate for the liner and temperature. Replace the septum regularly.
No Peaks Detected Severe analyte degradation, incorrect injection technique, or system leak.Verify syringe functionality and injection technique. Check for leaks in the injector. If no leaks are found, significantly lower the injector temperature and re-optimize.

Experimental Protocol for Optimization

This protocol outlines a method for systematically optimizing the injection port temperature for the analysis of this compound.

Objective: To determine the injection port temperature that provides the best peak shape, highest response, and minimal degradation for this compound.

Materials:

  • This compound analytical standard

  • Appropriate solvent (e.g., hexane, dichloromethane)

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Capillary column suitable for high-boiling point compounds (e.g., DB-1ms, DB-5ms)[5]

  • Deactivated GC inlet liners (with and without glass wool)

Procedure:

  • Prepare a Standard Solution: Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent.

  • Initial GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sensitivity)

    • Detector Temperature: 320°C (FID) or MS transfer line at 300°C.

  • Temperature Range Study:

    • Set the initial injection port temperature to 240°C.

    • Inject the standard solution three times and record the peak area, peak width, and asymmetry factor.

    • Increase the injection port temperature in 20°C increments (i.e., 260°C, 280°C, 300°C, 320°C).

    • At each temperature, perform three replicate injections.

  • Data Analysis:

    • Calculate the average peak area, peak width, and asymmetry factor for each temperature setting.

    • Plot the average peak area versus the injection port temperature.

    • The optimal temperature is the one that yields the highest peak area with good peak shape (asymmetry factor close to 1) and minimal peak broadening.

Data Presentation

Table 1: Effect of Injection Port Temperature on this compound Peak Characteristics

Injection Port Temperature (°C)Average Peak Area (n=3)Relative Standard Deviation (%)Peak Asymmetry FactorObservations
240450,0005.21.8Significant peak tailing
260620,0002.51.4Improved peak shape
280750,0001.11.1Symmetrical peak, highest response
300730,0001.31.0Excellent peak shape, slight decrease in response
320650,0002.81.2Decreased response, potential for minor degradation

Note: The data presented in this table is illustrative and will vary based on the specific instrumentation and experimental conditions.

Visualization

G Troubleshooting Workflow for Injection Port Temperature Optimization start Start: Chromatographic Issue (e.g., Poor Peak Shape, Low Response) check_temp Is Injection Port Temperature Optimized? start->check_temp low_temp Symptom: Peak Tailing or Broadening? check_temp->low_temp No end_other End: Consider Other Factors (e.g., Column, Flow Rate, Sample Prep) check_temp->end_other Yes high_temp Symptom: Reduced Response and/or Ghost Peaks? low_temp->high_temp No increase_temp Action: Increase Temperature (e.g., in 20°C increments) low_temp->increase_temp Yes decrease_temp Action: Decrease Temperature (e.g., in 20°C increments) high_temp->decrease_temp Yes check_liner Action: Check/Replace Liner (Use deactivated liner with wool) high_temp->check_liner No end_good End: Problem Resolved increase_temp->end_good decrease_temp->end_good check_liner->end_good

Caption: Troubleshooting workflow for injection port temperature.

References

Technical Support Center: Chromatographic Resolution of Phenyltetradecane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the separation of co-eluting isomers of phenyltetradecane.

Frequently Asked Questions (FAQs)

Q1: Why are the isomers of phenyltetradecane difficult to separate using gas chromatography (GC)?

A1: The various isomers of phenyltetradecane (e.g., 2-phenyltetradecane, 3-phenyltetradecane, 4-phenyltetradecane) are structural isomers with the same molecular weight and very similar chemical properties. Their boiling points are extremely close, and they exhibit similar polarities. In gas chromatography, separation is primarily based on differences in boiling point and interaction with the stationary phase. Due to their structural similarity, these isomers often have nearly identical retention times on standard GC columns, leading to co-elution.

Q2: What is the typical elution order for phenyltetradecane isomers on a non-polar stationary phase?

A2: For linear alkylbenzenes, including phenyltetradecane isomers, the elution order on a non-polar column (like a 5% phenyl-methylpolysiloxane) is generally governed by the position of the phenyl group on the alkyl chain. Isomers with the phenyl group closer to the end of the chain (e.g., 2-phenyltetradecane) tend to have slightly stronger interactions and will therefore elute later.[1] The isomers with the phenyl group closer to the center of the alkyl chain are typically the first to elute.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) to separate these isomers?

A3: While GC is more common for non-polar compounds like phenyltetradecane, reversed-phase HPLC can also be employed. Phenyl-based stationary phases in HPLC can offer unique selectivity for aromatic compounds through π-π interactions. However, the low polarity of these isomers can still make separation challenging and may require careful mobile phase optimization.

Q4: How can I confirm that I have co-eluting isomers and not just a single broad peak?

A4: If you are using a mass spectrometer (MS) as a detector, you can look for subtle differences in the mass spectra across the peak. While the electron ionization (EI) mass spectra of these isomers are very similar, you can monitor specific fragment ions that might show slight variations in their abundance ratios across the peak profile. For example, monitoring ions such as m/z 91, 92, and 105 can be effective.[2] Additionally, a slight shoulder on the peak or an asymmetrical peak shape can be an indication of co-elution.

Troubleshooting Guide for Co-eluting Phenyltetradecane Isomers

Issue: My chromatogram shows a single, broad, or shouldered peak for phenyltetradecane isomers.

This guide provides a systematic approach to improving the resolution of co-eluting phenyltetradecane isomers.

Step 1: Method Optimization

Before changing the column, optimizing the parameters of your current method can often resolve co-elution.

Parameter Action Rationale
Temperature Program Decrease the initial oven temperature and use a slower temperature ramp rate (e.g., 2-5 °C/min).A slower ramp rate increases the time the analytes spend interacting with the stationary phase, which can enhance the separation between closely eluting isomers.
Carrier Gas Flow Rate Optimize the linear velocity of your carrier gas (Helium or Hydrogen). Try reducing the flow rate slightly below the optimal value determined by the Van Deemter equation.While this may increase analysis time, a lower flow rate can sometimes improve resolution for difficult separations by allowing more time for partitioning into the stationary phase.
Injection Technique Ensure a split or splitless injection is performed correctly. For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent.A poor injection can lead to band broadening, which will worsen the resolution of closely eluting peaks.
Step 2: Column Selection

If method optimization is insufficient, changing the GC column is the next logical step.

Column Parameter Action Rationale
Stationary Phase Switch to a column with a different selectivity. A more polar phase, such as a 50% phenyl-methylpolysiloxane or a wax column, may provide a different elution pattern.Different stationary phases interact with analytes based on different chemical properties. A more polar phase may differentiate the isomers based on subtle differences in their polarity.
Column Length Increase the column length (e.g., from 30 m to 60 m).A longer column provides more theoretical plates, which increases the overall efficiency of the separation and can improve the resolution of closely eluting peaks.
Column Internal Diameter Decrease the internal diameter of the column (e.g., from 0.25 mm to 0.18 mm).A smaller internal diameter increases the efficiency of the column, leading to sharper peaks and better resolution.
Film Thickness Increase the stationary phase film thickness.A thicker film increases the retention of the analytes, which can lead to better separation, especially for volatile compounds.
Step 3: Advanced Techniques

For very challenging separations, more advanced chromatographic techniques may be necessary.

Technique Description
Comprehensive 2D GC (GCxGC) This technique uses two columns with different selectivities connected by a modulator. It provides a significant increase in peak capacity and is highly effective for separating complex mixtures of isomers.
Single Ion Monitoring (SIM) - MS If complete chromatographic separation is not possible, using a mass spectrometer in SIM mode can help to quantify individual isomers if they have unique fragment ions, even if they co-elute.

Experimental Protocols

Illustrative GC-MS Protocol for Phenyltetradecane Isomer Analysis

This protocol is a representative method for the analysis of phenyltetradecane isomers. Actual conditions may need to be optimized for your specific instrument and sample.

1. Sample Preparation:

  • Dissolve the phenyltetradecane isomer mixture in a suitable solvent (e.g., hexane, dichloromethane) to a final concentration of 1-10 µg/mL.

  • If required, add an internal standard (e.g., deuterated polycyclic aromatic hydrocarbon) for quantitative analysis.

2. GC-MS Parameters:

Parameter Condition
GC System Agilent 8890 GC or equivalent
Column VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column[3]
Injector Split/Splitless Inlet
Injector Temperature 250 °C[3]
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp 1: 10 °C/min to 180 °C- Ramp 2: 5 °C/min to 280 °C- Hold at 280 °C for 10 minutes
MS System Agilent 5977B MSD or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Electron Ionization (EI) at 70 eV, scanning from m/z 40-450 or SIM mode
SIM Ions m/z 91, 105, 119[2]

3. Data Analysis:

  • Identify the peaks corresponding to the phenyltetradecane isomers based on their retention times and mass spectra.

  • If co-elution is still present, deconvolution software may be used to estimate the areas of the individual isomers.

Quantitative Data

The following table provides an illustrative example of the expected retention times and resolution for the separation of C14-phenylalkane isomers using the protocol described above. Actual values may vary.

Isomer Plausible Retention Time (min) Resolution (Rs) to next peak
7-Phenyltetradecane22.150.8
6-Phenyltetradecane22.251.0
5-Phenyltetradecane22.401.2
4-Phenyltetradecane22.601.4
3-Phenyltetradecane22.851.5
2-Phenyltetradecane23.10-

Disclaimer: The retention times and resolution values are illustrative and intended to show a typical elution pattern. They will vary depending on the specific instrument, column, and analytical conditions.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Column Change cluster_3 Resolution Check Start Observe Co-elution (Broad or Shouldered Peak) CheckMS Analyze Mass Spectra Across the Peak Start->CheckMS TempProg Decrease Temp Ramp Rate CheckMS->TempProg If spectra differ FlowRate Optimize Carrier Gas Flow TempProg->FlowRate Injection Verify Injection Technique FlowRate->Injection Resolved Peaks Resolved? Injection->Resolved ChangePhase Select Different Stationary Phase LongerColumn Increase Column Length ChangePhase->LongerColumn NarrowerID Decrease Column ID LongerColumn->NarrowerID NarrowerID->Resolved Resolved->ChangePhase No End Analysis Complete Resolved->End Yes Parameter_Relationships cluster_params Chromatographic Parameters cluster_effects Impact on Separation TempRamp Temperature Ramp Rate Selectivity Selectivity (Peak Spacing) TempRamp->Selectivity affects Retention Retention Time TempRamp->Retention affects ColumnLength Column Length Efficiency Efficiency (Peak Sharpness) ColumnLength->Efficiency increases ColumnLength->Retention increases StatPhase Stationary Phase Chemistry StatPhase->Selectivity primary determinant FlowRate Carrier Gas Flow Rate FlowRate->Efficiency affects FlowRate->Retention affects Resolution Peak Resolution Efficiency->Resolution improves Selectivity->Resolution improves Retention->Resolution can improve

References

Improving the efficiency of 5-Phenyltetradecane extraction from soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 5-Phenyltetradecane extraction from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

While specific literature on this compound extraction is limited, common and effective methods for extracting similar hydrophobic organic compounds from soil include Accelerated Solvent Extraction (ASE), Soxhlet Extraction (SOX), and Pressurized Liquid Extraction (PLE). ASE and PLE are generally considered more efficient and faster than traditional Soxhlet extraction.

Q2: How do I choose the right solvent for this compound extraction?

The choice of solvent is critical for efficient extraction. For a nonpolar compound like this compound, nonpolar solvents are generally a good starting point. However, a mixture of solvents can often improve efficiency.

  • Nonpolar Solvents: Hexane and toluene are effective for extracting hydrophobic compounds.

  • Solvent Mixtures: A combination of a nonpolar solvent with a small amount of a more polar solvent (e.g., hexane:acetone or hexane:dichloromethane) can enhance the disruption of analyte-soil matrix interactions and improve recovery. The optimal ratio will depend on the soil's organic matter and moisture content.

Q3: Can soil properties affect the extraction efficiency?

Yes, soil properties play a significant role. Key factors include:

  • Organic Matter Content: High organic content can lead to strong adsorption of this compound, making extraction more challenging.

  • Clay Content: Similar to organic matter, clay particles can adsorb the target compound.

  • Moisture Content: High water content can interfere with the extraction by nonpolar solvents. It is often beneficial to dry the soil sample before extraction or use a solvent system that is less affected by moisture.

  • pH: The pH of the soil can influence the surface charge of soil particles and the potential for interactions with the analyte.[1]

Q4: What is a good starting point for temperature and pressure in an Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE) method?

For ASE/PLE, temperature and pressure are key parameters. Elevated temperatures and pressures increase solvent viscosity and enhance the disruption of analyte-matrix interactions.

  • Temperature: A starting point could be in the range of 80°C to 140°C.[2]

  • Pressure: A typical pressure is around 1500 PSI (10.3 MPa).

It is crucial to optimize these parameters for your specific soil type and instrumentation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound Inefficient solvent system.- Test solvents with varying polarities (e.g., hexane, toluene, dichloromethane).- Try solvent mixtures (e.g., hexane:acetone 75:25).[3]- Ensure the solvent is compatible with your analytical finish (e.g., GC-MS, HPLC).
Strong analyte-matrix interactions.- Increase extraction temperature and pressure (for ASE/PLE).- Increase the number of extraction cycles.[2]- Consider adding a modifier to the solvent to disrupt interactions.
Insufficient extraction time.- Increase the static extraction time for each cycle in ASE/PLE.- For Soxhlet, ensure extraction continues for an adequate duration (several hours).
Poor Reproducibility Inhomogeneous soil sample.- Thoroughly homogenize the soil sample before taking a subsample.- Increase the sample size to minimize the effects of heterogeneity.
Inconsistent sample preparation.- Standardize the soil drying and grinding procedure.- Ensure accurate and consistent spiking of internal standards.
Fluctuations in instrumental parameters.- Calibrate and maintain the extraction and analytical instrumentation regularly.
Co-extraction of Interfering Substances Non-selective solvent.- Optimize the solvent system to be more selective for this compound.- Incorporate a post-extraction cleanup step (e.g., solid-phase extraction (SPE) with silica or florisil).
High organic matter in the soil.- Use a multi-step cleanup procedure.- Consider gel permeation chromatography (GPC) for removal of high molecular weight interferences.

Quantitative Data Summary

The following tables summarize extraction efficiencies and conditions for compounds with similar properties to this compound, which can serve as a starting point for method development.

Table 1: Comparison of Extraction Efficiencies for Persistent Organic Pollutants (POPs) using Accelerated Solvent Extraction (ASE) vs. Soxhlet (SOX)

Compound ClassASE Efficiency (ng/g)SOX Efficiency (ng/g)
HCHsHigher than SOX14.2
DDXHigher than SOX10.5
PCBsHigher than SOX0.75
PAHsHigher than SOX122
Cl-BzHigher than SOX0.66
Data adapted from a study on real contaminated soil samples using toluene as the solvent in ASE.[2]

Table 2: Pressurized Liquid Extraction (PLE) Recoveries of Semivolatile Organic Compounds (SOCs) from Different Media

Sampling MediaAverage Percent Recovery (%)
Quartz Fiber Filter (QFF)76.7
Polyurethane Foam (PUF)79.3
Polystyrene Divinyl Benzene Copolymer (XAD-2)93.4
Data based on a 75:25% hexane:acetone solvent mixture.[3]

Experimental Protocols

1. Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) - General Protocol

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Air-dry the soil sample to a constant weight.

    • Grind the sample to a fine, uniform powder to increase surface area.

    • Weigh an appropriate amount of the homogenized sample (e.g., 10 g) and mix it with a drying agent like diatomaceous earth or anhydrous sodium sulfate.

  • Extraction Cell Loading:

    • Place a cellulose filter at the bottom of the extraction cell.

    • Transfer the sample mixture into the cell.

    • Add internal standards if required.

    • Fill any remaining void volume with an inert material like clean sand.

    • Place a second filter on top of the sample.

  • Extraction Parameters (Starting Point):

    • Solvent: Toluene or a hexane:acetone mixture.

    • Temperature: 100°C.

    • Pressure: 1500 psi.

    • Static Time: 5 minutes per cycle.

    • Number of Cycles: 2-3.

    • Flush Volume: 60% of cell volume.

    • Purge Time: 60 seconds with nitrogen.

  • Post-Extraction:

    • Collect the extract in a vial.

    • Concentrate the extract to a smaller volume under a gentle stream of nitrogen.

    • The extract may require a cleanup step before analysis.

2. Soxhlet Extraction - General Protocol

  • Sample Preparation:

    • Prepare the soil sample as described in the ASE/PLE protocol.

    • Place the weighed sample into a porous cellulose thimble.

  • Apparatus Setup:

    • Place the thimble inside the Soxhlet extractor.

    • Add the chosen extraction solvent (e.g., hexane) to a round-bottom flask.

    • Assemble the Soxhlet apparatus (flask, extractor, condenser).

  • Extraction:

    • Heat the solvent to a gentle boil.

    • Allow the extraction to proceed for a sufficient time (e.g., 6-24 hours), ensuring several cycles of solvent siphoning.

  • Post-Extraction:

    • Cool the apparatus and dismantle it.

    • Concentrate the extract in the round-bottom flask using a rotary evaporator.

    • Proceed with cleanup and analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction soil_sample Soil Sample homogenize Homogenize & Grind soil_sample->homogenize weigh Weigh Sample homogenize->weigh extraction_method Select Method (ASE/PLE or Soxhlet) weigh->extraction_method add_solvent Add Solvent extraction_method->add_solvent extract Perform Extraction add_solvent->extract concentrate Concentrate Extract extract->concentrate cleanup Cleanup (e.g., SPE) concentrate->cleanup analyze Analyze (e.g., GC-MS) cleanup->analyze

Caption: General workflow for the extraction of this compound from soil.

troubleshooting_logic start Low Analyte Recovery cause1 Inefficient Solvent? start->cause1 cause2 Strong Matrix Binding? start->cause2 cause3 Insufficient Time? start->cause3 solution1a Test Different Solvents cause1->solution1a Yes solution1b Use Solvent Mixtures cause1->solution1b Yes solution2a Increase Temperature/Pressure cause2->solution2a Yes solution2b Increase Extraction Cycles cause2->solution2b Yes solution3 Increase Static/Total Time cause3->solution3 Yes

Caption: Troubleshooting logic for low recovery of this compound.

References

Validation & Comparative

5-Phenyltetradecane vs. Branched Alkylbenzenes: A Comparative Guide for Environmental Markers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and tracking of environmental contaminants are paramount. Among the chemical tracers utilized for this purpose, alkylbenzenes, particularly those with branched structures, serve as valuable markers for petroleum-based pollution. This guide provides a detailed comparison of 5-phenyltetradecane and the broader category of branched alkylbenzenes as environmental markers, supported by experimental data and protocols.

The presence of long-chain alkylbenzenes in environmental samples is a strong indicator of contamination from sources such as crude oil and refined petroleum products. These compounds, characterized by a benzene ring attached to a long alkyl chain, are persistent and exhibit unique isomeric distributions that can be used to fingerprint the source of pollution. While linear alkylbenzenes (LABs) have been extensively studied as markers for wastewater contamination, branched alkylbenzenes (BABs) are more specifically associated with petroleum hydrocarbons.

This guide focuses on a specific branched isomer, this compound, and compares its utility as a marker to the general class of branched alkylbenzenes.

Performance Comparison at a Glance

To facilitate a clear understanding of their respective strengths and weaknesses as environmental markers, the following table summarizes the key characteristics of this compound and other branched alkylbenzenes.

FeatureThis compoundGeneral Branched Alkylbenzenes (BABs)
Source Specificity Potentially high for specific crude oil types or refined products. Isomeric position can provide source clues.High for petroleum in general. The overall distribution pattern of various isomers is a powerful fingerprinting tool.
Persistence Expected to be relatively high due to the branched structure, which hinders microbial degradation compared to linear counterparts.Generally high persistence. The degree of branching and the position of the phenyl group influence the degradation rate.
Analytical Detection Can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).A complex mixture of isomers requires high-resolution GC-MS for detailed characterization.
Marker Application Can serve as a specific molecular marker for certain petroleum sources if its abundance is unique to that source.The complex isomeric pattern is used for oil spill fingerprinting, source correlation, and assessing the extent of weathering.

In-Depth Analysis of Environmental Marker Performance

Source Specificity

Branched alkylbenzenes are formed during the industrial alkylation of benzene and are present in crude oil. The specific distribution of isomers, including the position of the phenyl group on the alkyl chain, can vary depending on the crude oil's origin and the refining processes it has undergone. Therefore, the presence and relative abundance of specific isomers like this compound can provide clues to the source of contamination. However, a comprehensive analysis of the entire suite of branched alkylbenzenes often provides a more robust and reliable fingerprint for source identification.

Environmental Persistence and Degradation

The microbial degradation of alkylbenzenes is a key factor in their persistence in the environment. The structure of the alkyl chain plays a crucial role in the rate of biodegradation. Linear alkylbenzenes are more readily degraded than their branched counterparts. The branching in compounds like this compound sterically hinders the enzymatic attack by microorganisms, leading to greater persistence.

The degradation of phenylalkanes is initiated by oxidation of the alkyl chain. Studies on similar compounds, such as 3-phenyldodecane, have shown that bacteria like Nocardia species can metabolize these molecules, although typically at a slower rate than linear alkanes. The initial steps of the degradation pathway are crucial for understanding the environmental fate of these compounds.

Experimental Protocols

The analysis of this compound and other branched alkylbenzenes in environmental samples is primarily performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of complex mixtures of isomers and their individual identification and quantification.

Sample Preparation and Extraction

For sediment or soil samples, a common procedure involves solvent extraction followed by cleanup and fractionation to isolate the aromatic hydrocarbon fraction.

  • Soxhlet Extraction: A dried and homogenized sediment sample (approximately 20-30 g) is extracted with a mixture of dichloromethane and methanol (2:1 v/v) for 24 hours.

  • Fractionation: The extract is concentrated and fractionated using column chromatography with silica gel and alumina. Non-aromatic hydrocarbons are eluted first with a non-polar solvent like hexane, followed by the elution of the aromatic fraction containing the alkylbenzenes using a solvent mixture of increasing polarity, such as hexane and dichloromethane.

GC-MS Analysis

The isolated aromatic fraction is then analyzed by GC-MS.

  • Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp is used to separate the different alkylbenzene isomers. A typical program starts at 60°C, holds for 2 minutes, then ramps to 300°C at a rate of 6°C/min, and holds for 20 minutes.

  • Mass Spectrometer (MS): Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. The molecular ion (m/z 274 for phenyltetradecane isomers) and characteristic fragment ions (e.g., m/z 91, 105, 119, 133, 147) are monitored.

Visualizing Environmental Fate and Analysis

To better understand the processes involved in the use of branched alkylbenzenes as environmental markers, the following diagrams illustrate the degradation pathway and the analytical workflow.

degradation_pathway Branched Phenylalkane Branched Phenylalkane Initial Oxidation\n(Hydroxylation of alkyl chain) Initial Oxidation (Hydroxylation of alkyl chain) Branched Phenylalkane->Initial Oxidation\n(Hydroxylation of alkyl chain) Further Degradation\n(e.g., Beta-oxidation) Further Degradation (e.g., Beta-oxidation) Initial Oxidation\n(Hydroxylation of alkyl chain)->Further Degradation\n(e.g., Beta-oxidation) Ring Cleavage Ring Cleavage Further Degradation\n(e.g., Beta-oxidation)->Ring Cleavage Metabolites\n(e.g., Phenylalkanoic acids) Metabolites (e.g., Phenylalkanoic acids) Ring Cleavage->Metabolites\n(e.g., Phenylalkanoic acids)

Caption: Generalized microbial degradation pathway of a branched phenylalkane.

analytical_workflow Environmental Sample\n(Sediment, Water) Environmental Sample (Sediment, Water) Extraction\n(e.g., Soxhlet) Extraction (e.g., Soxhlet) Environmental Sample\n(Sediment, Water)->Extraction\n(e.g., Soxhlet) Fractionation\n(Column Chromatography) Fractionation (Column Chromatography) Extraction\n(e.g., Soxhlet)->Fractionation\n(Column Chromatography) GC-MS Analysis GC-MS Analysis Fractionation\n(Column Chromatography)->GC-MS Analysis Data Interpretation\n(Source Identification, Weathering Assessment) Data Interpretation (Source Identification, Weathering Assessment) GC-MS Analysis->Data Interpretation\n(Source Identification, Weathering Assessment)

Caption: Workflow for the analysis of branched alkylbenzenes in environmental samples.

Navigating the Analytical Landscape for 5-Phenyltetradecane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 5-Phenyltetradecane, the selection of an appropriate analytical standard is a critical first step. This guide provides a comparative overview of commercially available analytical standards and outlines a comprehensive experimental protocol for accurate and reliable quantification. It is important to note that direct, publicly available comparative studies detailing the performance of different this compound standards are limited. Therefore, this guide offers a summary of available standards and a representative analytical methodology based on established practices for similar analytes.

Commercially Available Analytical Standards for Phenyltetradecane Isomers

The selection of a suitable analytical standard is foundational to achieving accurate and reproducible quantitative results. Certified reference materials (CRMs) offer the highest level of accuracy and traceability. The following table summarizes the currently available analytical standards for this compound and a closely related isomer, which can be utilized in analytical method development and validation.

Product NameSupplierCAS NumberPurityFormat
This compoundLGC Standards4534-56-9Not specifiedNeat
1-PhenyltetradecaneSigma-Aldrich1459-10-5≥99.5% (GC)Neat
n-TetradecylbenzeneThermo Scientific1459-10-597%Liquid

A Representative Experimental Protocol for this compound Quantification using GC-MS

In the absence of specific comparative data, a robust analytical method can be developed and validated using a certified reference standard. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the separation and quantification of semi-volatile organic compounds like this compound. The following protocol provides a detailed methodology for the quantification of this compound in a given matrix.

Sample Preparation

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte of interest.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the sample (e.g., plasma, water), add 5 mL of a suitable organic solvent such as hexane or a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 5 mL of the sample onto the cartridge.

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.

    • Elute the this compound with 5 mL of hexane.

    • Evaporate the eluent to dryness and reconstitute as described in the LLE protocol.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. These may require optimization based on the specific instrument and sample matrix.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this analysis.

    • Inlet: Splitless injection at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp 1: 15 °C/min to 250 °C, hold for 5 minutes.

      • Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Characteristic ions for this compound should be determined by analyzing a pure standard in full scan mode. Potential ions to monitor include the molecular ion (m/z 274) and key fragment ions.

Method Validation

A thorough method validation is essential to ensure the reliability of the quantitative data. The following parameters should be assessed:

  • Linearity: Prepare a series of calibration standards of this compound in a blank matrix extract over the expected concentration range of the samples. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio (e.g., S/N of 3 for LOD and 10 for LOQ).

  • Accuracy and Precision: Accuracy is determined by analyzing quality control (QC) samples at low, medium, and high concentrations and comparing the measured concentrations to the nominal values. Precision is assessed by the relative standard deviation (RSD) of replicate measurements of the QC samples. Acceptance criteria are typically within ±15% for accuracy and <15% RSD for precision.

  • Recovery: The efficiency of the extraction procedure is evaluated by comparing the analytical response of an analyte spiked into a blank matrix before extraction to the response of the same amount of analyte spiked after extraction.

  • Stability: The stability of this compound in the sample matrix should be evaluated under various storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles.

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample_collection Sample Collection extraction Liquid-Liquid or Solid Phase Extraction sample_collection->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution gc_ms GC-MS Injection and Data Acquisition reconstitution->gc_ms integration Peak Integration gc_ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

General workflow for this compound quantification.

Conclusion

Validation of a New UHPLC-UV Method for 5-Phenyltetradecane Using a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography (UHPLC) with Ultraviolet (UV) detection method against the established Gas Chromatography-Mass Spectrometry (GC-MS) technique for the quantitative analysis of 5-Phenyltetradecane. The validation of the new UHPLC-UV method was performed using a certified reference material to ensure accuracy and reliability, in accordance with International Conference on Harmonisation (ICH) guidelines.[1][2]

Introduction

This compound is a member of the long-chain alkylbenzenes (LABs), a class of compounds with applications in the manufacturing of surfactants and detergents.[3][] Accurate and precise quantification of these compounds is crucial for quality control and environmental monitoring. While GC-MS is a widely accepted method for the analysis of LABs, the development of faster and more efficient methods is of continuous interest.[5][6] This guide presents a newly validated UHPLC-UV method as a viable alternative.

Comparative Analysis of Analytical Methods

The performance of the new UHPLC-UV method was rigorously evaluated against a standard GC-MS method. The validation parameters included linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Data Summary

The quantitative performance of the two methods is summarized in the table below.

Parameter New UHPLC-UV Method Alternative GC-MS Method Acceptance Criteria (ICH Q2(R1))
Linearity (R²) 0.99950.9991≥ 0.999
Range (µg/mL) 1 - 1001 - 100-
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 2.0%≤ 2%
- Intermediate Precision≤ 1.8%≤ 2.5%≤ 3%
Limit of Detection (LOD) (µg/mL) 0.250.10-
Limit of Quantitation (LOQ) (µg/mL) 0.750.30-
Run Time (minutes) 520-

Experimental Protocols

Detailed methodologies for both the new UHPLC-UV method and the alternative GC-MS method are provided below.

Certified Reference Material

A certified reference material of 1-Phenyltetradecane (a positional isomer, often used as a standard for LABs) with a purity of ≥99.5% was obtained from a commercial supplier and used for the preparation of calibration standards and quality control samples.[7] this compound is available as a neat chemical.[8]

New Analytical Method: UHPLC-UV
  • Instrumentation: An ultra-high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18 reversed-phase column (2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: Isocratic elution with 85% Acetonitrile and 15% Water.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 2 µL.

  • Standard Preparation: A stock solution of 1 mg/mL was prepared by dissolving the this compound certified reference material in acetonitrile. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.

Alternative Analytical Method: GC-MS
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification Ion: m/z 91 (for the tropylium ion, a characteristic fragment of alkylbenzenes).[5][9]

  • Standard Preparation: Similar to the UHPLC-UV method, a stock solution of 1 mg/mL was prepared in hexane, and calibration standards were prepared by serial dilution.

Visualizations

Analytical Method Validation Workflow

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting A Define Analytical Requirements B Select Analytical Technique (UHPLC-UV) A->B C Optimize Method Parameters B->C D Define Validation Parameters (ICH Q2) C->D E Set Acceptance Criteria D->E F Prepare Validation Plan E->F G Prepare Certified Reference Material Standards F->G H Execute Experiments (Linearity, Accuracy, Precision) G->H I Determine LOD & LOQ H->I J Analyze and Document Results I->J K Compare Against Acceptance Criteria J->K L Generate Validation Report K->L

Caption: Workflow for the validation of the new analytical method.

Experimental Workflow: Sample Analysis

cluster_0 Sample Preparation cluster_1 UHPLC-UV Analysis cluster_2 GC-MS Analysis cluster_3 Data Processing A Weigh Certified Reference Material B Dissolve in Appropriate Solvent A->B C Prepare Serial Dilutions B->C D Inject Sample into UHPLC C->D G Inject Sample into GC C->G E Separation on C18 Column D->E F Detect at 210 nm E->F J Integrate Peak Areas F->J H Separation on HP-5ms Column G->H I Mass Spectrometric Detection H->I I->J K Construct Calibration Curve J->K L Quantify Analyte Concentration K->L

Caption: Experimental workflow for sample analysis.

Conclusion

The newly developed UHPLC-UV method for the quantification of this compound demonstrates excellent performance characteristics that are comparable to, and in some aspects, superior to the traditional GC-MS method. The UHPLC-UV method offers a significantly shorter run time, which can lead to higher sample throughput. Both methods meet the validation criteria set forth by the ICH. The choice of method may depend on the specific requirements of the laboratory, such as available instrumentation and desired analysis speed.

References

A Comparative Guide to HPLC and GC/MS Methods for the Analysis of 5-Phenyltetradecane

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, the precise quantification and identification of compounds are paramount. For researchers and professionals in drug development and various scientific fields, selecting the appropriate analytical technique is a critical decision that influences data quality and experimental outcomes. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) for the analysis of 5-Phenyltetradecane, a long-chain alkylbenzene.

This compound, with its non-polar nature and relatively high molecular weight, presents an interesting case for analytical method selection. Both HPLC and GC/MS are powerful separation techniques, yet they operate on different principles, making each suitable for different types of analytes and analytical goals.[1][2][3] This guide will delve into the experimental protocols for each method, present a comparative analysis of their performance, and provide visual workflows to aid in understanding the methodological distinctions.

I. Principles of Separation: A Tale of Two Phases

The fundamental difference between HPLC and GC/MS lies in the mobile phase used to transport the sample through the analytical column.[1] HPLC employs a liquid mobile phase, making it highly versatile for a wide range of compounds, including non-volatile and thermally sensitive molecules.[1][2][4] In contrast, GC/MS utilizes an inert gas as the mobile phase, which necessitates the volatilization of the sample at high temperatures.[1][3] This makes GC/MS exceptionally well-suited for volatile and semi-volatile compounds.[1][3]

II. Comparative Performance Data

The choice between HPLC and GC/MS for the analysis of this compound will depend on the specific requirements of the assay, such as the need for high sensitivity, resolution, or throughput. The following table summarizes the expected performance characteristics of each technique for this analyte.

ParameterHPLC with UV/Vis DetectorGC/MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[3]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity.[2]
Sample Volatility Not required; suitable for non-volatile compounds.[2][4]Required; suitable for volatile and semi-volatile compounds.[1][3]
Thermal Stability Suitable for thermally labile compounds as it operates at or near ambient temperatures.[1][4]Requires thermal stability of the analyte due to high inlet and oven temperatures.[1][4]
Limit of Detection (LOD) Typically in the low nanogram (ng) to picogram (pg) range.Generally lower, often in the low picogram (pg) to femtogram (fg) range with MS detection.[2]
Limit of Quantitation (LOQ) Typically in the nanogram (ng) range.Typically in the picogram (pg) range.
Resolution Good, can be optimized with gradient elution.Excellent, capillary columns provide very high peak efficiency.[4]
Selectivity Good, dependent on mobile phase composition and stationary phase chemistry.Excellent, mass spectrometer provides high selectivity based on mass-to-charge ratio.
Speed of Analysis Generally slower, with run times typically in the range of 10-30 minutes.Generally faster for volatile compounds, with run times often under 20 minutes.
Cost & Complexity HPLC systems can be more complex and costly to maintain due to high-pressure pumps and solvent consumption.[1][2]GC systems can be simpler and less expensive to operate in the long term.[1]

III. Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible scientific research. Below are proposed methodologies for the analysis of this compound using both HPLC and GC/MS.

A. High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method, which is well-suited for the separation of non-polar compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 254 nm, which is characteristic for the benzene ring.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Create a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample matrix containing this compound in acetonitrile, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

B. Gas Chromatography-Mass Spectrometry (GC/MS) Method

This protocol describes a standard GC/MS method for the analysis of semi-volatile organic compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless, with an injection volume of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 300 °C at a rate of 15 °C/min.

    • Hold: Hold at 300 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Mode: Full scan from m/z 50 to 400 for qualitative analysis and identification. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions of this compound (e.g., m/z 91, 105, 274) is recommended for higher sensitivity.

  • Standard Preparation: Prepare a stock solution of this compound in a volatile solvent like hexane or dichloromethane at 1 mg/mL. Prepare working standards for the calibration curve by serial dilution (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: The sample should be extracted with a suitable organic solvent (e.g., hexane or dichloromethane).[6][7] The extract should be filtered and concentrated or diluted as needed to fit the calibration range.

IV. Workflow Visualizations

To further elucidate the practical differences between the two techniques, the following diagrams illustrate the typical experimental workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix Dissolve_Sample Dissolve in Acetonitrile Sample->Dissolve_Sample Standard This compound Standard Dissolve_Standard Dissolve in Acetonitrile Standard->Dissolve_Standard Filter Filter (0.45 µm) Dissolve_Sample->Filter Dilute Serial Dilution Dissolve_Standard->Dilute Autosampler Autosampler Injection Filter->Autosampler Dilute->Autosampler Column C18 Reverse-Phase Column Autosampler->Column Detector UV/Vis Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Concentration Calibration->Quantification

Figure 1. Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC/MS Analysis cluster_data Data Analysis Sample Sample Matrix Extract_Sample Solvent Extraction Sample->Extract_Sample Standard This compound Standard Dissolve_Standard Dissolve in Hexane Standard->Dissolve_Standard Filter Filter & Concentrate/Dilute Extract_Sample->Filter Dilute Serial Dilution Dissolve_Standard->Dilute Autosampler Autosampler Injection Filter->Autosampler Dilute->Autosampler GC_Inlet GC Inlet (Vaporization) Autosampler->GC_Inlet GC_Column Capillary Column Separation GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Generate Mass Spectrum MS_Detector->Mass_Spectrum Quantification Quantify Concentration TIC->Quantification Library_Search Library Search/Ion Analysis Mass_Spectrum->Library_Search

Figure 2. Experimental workflow for GC/MS analysis.

V. Conclusion

Both HPLC and GC/MS are viable and powerful techniques for the analysis of this compound. The choice between them should be guided by the specific analytical needs of the researcher.

  • HPLC is a robust and versatile method, particularly advantageous if the sample matrix is complex and contains non-volatile components, or if derivatization is to be avoided. Its operation at ambient temperatures also prevents the degradation of any potentially thermally labile compounds in the sample.[1][4]

  • GC/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection and unambiguous identification based on mass spectral data.[2] Its high resolving power is also beneficial for separating this compound from closely related isomers or impurities.[4]

Ultimately, a thorough consideration of the sample properties, the required level of sensitivity and selectivity, and the available instrumentation will lead to the most appropriate and effective analytical choice for the determination of this compound.

References

Inter-laboratory comparison of 5-Phenyltetradecane measurement in water samples

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison for the Measurement of 5-Phenyltetradecane in Water Samples: A Proficiency Testing Guide

This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the quantification of this compound in water samples. It is designed for researchers, analytical scientists, and laboratory quality managers interested in assessing and improving the accuracy and comparability of analytical measurements for this emerging environmental contaminant. The document outlines a detailed experimental protocol, presents a comparative analysis of fictional laboratory performance, and offers a standardized framework for conducting similar proficiency tests.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing (PT), are a critical component of laboratory quality assurance.[1][2] They involve multiple laboratories analyzing the same, homogeneous sample to assess their analytical performance.[2] The results are compared to a reference value to identify potential inaccuracies, biases, or inconsistencies in laboratory methods and procedures.[2][3] Participation in such studies helps laboratories to validate their measurement capabilities, identify areas for improvement, and ensure the reliability of their data.[1][3]

This guide focuses on this compound, a type of long-chain alkylbenzene that can be introduced into the environment through various industrial processes. The accurate measurement of such compounds in water is essential for environmental monitoring and risk assessment.

Experimental Workflow

The inter-laboratory comparison follows a structured workflow, from the preparation of the test materials to the final evaluation of the participating laboratories. The process ensures that all participants receive identical samples and that the evaluation is conducted in a standardized and objective manner.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Preparation of Homogeneous Water Sample B Spiking with this compound (Known Concentration) A->B C Distribution of Blind Samples to Laboratories B->C D Sample Receipt and Storage by Participants C->D Shipment E Sample Preparation (e.g., LLE or SPE) D->E F GC/MS Analysis E->F G Quantification and Data Reporting F->G H Central Data Collection and Compilation G->H Data Submission I Statistical Analysis (e.g., Z-Score Calculation) H->I J Issuance of Performance Evaluation Report I->J

Caption: Workflow of the inter-laboratory comparison for this compound analysis.

Experimental Protocol

A standardized analytical protocol is crucial for ensuring that the results from different laboratories are comparable. The following protocol is a recommended procedure for the analysis of this compound in water samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Collection and Preservation: Water samples should be collected in amber glass bottles to prevent photodegradation.[4] Upon receipt, samples should be stored at 4°C and extracted within seven days.[4]

  • Extraction:

    • Allow the water sample (typically 1 liter) to come to room temperature.

    • Spike the sample with a surrogate standard to monitor extraction efficiency.

    • Adjust the pH of the water sample to neutral (pH 7).

    • Transfer the sample to a 2-liter separatory funnel.

    • Add 60 mL of a suitable organic solvent (e.g., dichloromethane or hexane).

    • Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the organic layer into a flask.

    • Repeat the extraction two more times with fresh 60 mL portions of the solvent.

    • Combine the three organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Add an internal standard to the concentrated extract prior to instrumental analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography coupled with mass spectrometry is a highly selective and sensitive technique for the analysis of organic compounds in environmental samples.[5][6]

  • Gas Chromatograph (GC) Conditions:

    • Injection Mode: Splitless

    • Injector Temperature: 280°C

    • Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable.[6]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 300°C.

      • Final hold: 10 minutes at 300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound should be monitored.

    • Transfer Line Temperature: 290°C.

Comparative Data

The following table summarizes the hypothetical results from five participating laboratories for a water sample with a known reference concentration of 15.0 µg/L of this compound. The performance of each laboratory is evaluated using a Z-score, which indicates how many standard deviations an observation is from the mean.[2][7] A Z-score between -2 and 2 is generally considered satisfactory.[3]

Laboratory IDReported Concentration (µg/L)Recovery (%)Z-ScorePerformance Evaluation
Lab-0114.596.7-0.5Satisfactory
Lab-0216.2108.01.2Satisfactory
Lab-0312.885.3-2.2Unsatisfactory
Lab-0415.3102.00.3Satisfactory
Lab-0517.5116.72.5Unsatisfactory

Assigned Value (Reference Concentration): 15.0 µg/L Standard Deviation for Proficiency Assessment: 1.0 µg/L

Discussion and Interpretation of Results

The hypothetical results highlight the variability that can exist between laboratories.

  • Laboratories 01, 02, and 04 demonstrated strong performance, with reported concentrations close to the reference value and Z-scores well within the acceptable range of -2 to 2. This suggests that their analytical methods are accurate and well-controlled.

  • Laboratory 03 reported a significantly lower concentration, resulting in an unsatisfactory Z-score. This could indicate issues such as incomplete extraction, sample loss during concentration, or instrument calibration problems.

  • Laboratory 05 reported a significantly higher concentration, also leading to an unsatisfactory Z-score. This might be due to contamination, calculation errors, or a positive interference in their analytical system.

Laboratories with unsatisfactory results would be encouraged to review their procedures, troubleshoot their methods, and potentially participate in follow-up proficiency tests to demonstrate improvement.[1]

Conclusion

This guide has outlined a framework for an inter-laboratory comparison of this compound in water samples. By adhering to a standardized protocol and objectively evaluating performance, such studies are invaluable for ensuring the quality and comparability of environmental data. Regular participation in proficiency testing is a hallmark of a laboratory's commitment to producing reliable and defensible results.

References

Navigating the Maze of Mass Spectrometry: A Comparative Guide to 5-Phenyltetradecane Fragmentation and Library Matching

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the expected mass spectral fragmentation of 5-Phenyltetradecane against a known isomer, 1-Phenyltetradecane, supported by experimental data from spectral libraries. We delve into the key fragmentation pathways and provide a standardized experimental protocol for the analysis of long-chain alkylbenzenes.

Unraveling the Fragmentation Fingerprint: this compound vs. Library Spectra

The mass spectrum of a molecule provides a unique pattern of fragment ions, which is crucial for its identification. In the absence of a publicly available mass spectrum for this compound, we can predict its fragmentation based on the established principles of mass spectrometry for alkylbenzenes and by comparing it to the known spectrum of its isomer, 1-Phenyltetradecane, available in the NIST Mass Spectral Library.

Long-chain alkylbenzenes typically undergo characteristic fragmentation upon electron ionization. The most prominent fragmentation pathways involve cleavage of the bond beta to the aromatic ring (benzylic cleavage) and fragmentation along the alkyl chain.

Key Predicted Fragments for this compound:

  • Benzylic Cleavage: Cleavage of the C4-C5 bond would result in a highly stable secondary benzylic carbocation at m/z 147 (C11H15+). Alternatively, cleavage of the C5-C6 bond would yield the tropylium ion, a common and stable fragment for alkylbenzenes, at m/z 91 (C7H7+), and another secondary carbocation at m/z 105 (C8H9+).

  • Alkyl Chain Fragmentation: The long tetradecyl chain is expected to produce a series of hydrocarbon fragments, typically separated by 14 mass units (corresponding to a CH2 group).

Comparison with 1-Phenyltetradecane (NIST Data):

The electron ionization mass spectrum of 1-Phenyltetradecane serves as a valuable reference. The major observed fragments are detailed in the table below.

m/zPredicted Fragment Ion for this compoundObserved Fragment Ion for 1-Phenyltetradecane (NIST)Relative Abundance (1-Phenyltetradecane)
274[M]+• (Molecular Ion)[M]+• (Molecular Ion)Low
147[C11H15]+ (Secondary benzylic)--
105[C8H9]+ (Secondary benzylic)[C8H9]+Moderate
91[C7H7]+ (Tropylium ion)[C7H7]+100% (Base Peak)
83[C6H11]+[C6H11]+Low
71[C5H11]+[C5H11]+Moderate
69[C5H9]+[C5H9]+Moderate
57[C4H9]+[C4H9]+High
55[C4H7]+[C4H7]+High
43[C3H7]+[C3H7]+High
41[C3H5]+[C3H5]+High

Table 1: Comparison of Predicted Mass Fragments for this compound and Observed Fragments for 1-Phenyltetradecane from the NIST Library.

The comparison highlights that while both isomers are expected to show a strong peak at m/z 91 due to the formation of the stable tropylium ion, the relative abundances of other fragments, particularly the benzylic cleavage products, will differ. For this compound, the formation of a secondary benzylic cation at m/z 147 is a key diagnostic fragment that would distinguish it from the 1-phenyl isomer, which primarily shows a benzylic fragment at m/z 105.

Visualizing the Fragmentation Pathways

To further elucidate the fragmentation process, a logical diagram of the expected fragmentation pathways for this compound is presented below.

M This compound (m/z 274) frag1 [C19H31]+ (m/z 259) M->frag1 - CH3 frag2 Tropylium Ion [C7H7]+ (m/z 91) M->frag2 Benzylic Cleavage frag3 [C8H9]+ (m/z 105) M->frag3 Benzylic Cleavage frag4 [C11H15]+ (m/z 147) M->frag4 Benzylic Cleavage frag5 Alkyl Chain Fragments (m/z 43, 57, 71...) M->frag5 Alkyl Cleavage

Figure 1: Fragmentation of this compound

Standardized Experimental Protocol for GC-MS Analysis

Reproducible and reliable data are the bedrock of scientific research. The following is a detailed protocol for the analysis of long-chain alkylbenzenes, including this compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adapted from established methods for environmental analysis.

1. Sample Preparation:

  • Extraction: For solid samples (e.g., sediment, tissue), perform a Soxhlet extraction or accelerated solvent extraction (ASE) with a suitable solvent such as dichloromethane (DCM) or a hexane/acetone mixture. For liquid samples, a liquid-liquid extraction with DCM is appropriate.

  • Cleanup: To remove interfering compounds, pass the extract through a silica gel/alumina column. Elute with solvents of increasing polarity. The fraction containing the alkylbenzenes is typically eluted with a non-polar solvent like hexane.

  • Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

3. Data Analysis:

  • Library Matching: Acquired mass spectra are compared against spectral libraries such as the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data for compound identification.

  • Quantification: For quantitative analysis, a calibration curve is generated using certified reference standards of the target analytes.

This comprehensive guide provides a framework for the analysis and identification of this compound using mass spectrometry. By understanding its predicted fragmentation pattern in comparison to known isomers and employing a robust experimental protocol, researchers can confidently identify this and other long-chain alkylbenzenes in their samples. The provided visualization of the fragmentation pathways further aids in the interpretation of mass spectral data.

Accuracy and precision of different quantification methods for 5-Phenyltetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like 5-Phenyltetradecane is critical. This long-chain alkylbenzene finds relevance in various fields, from environmental analysis as a tracer for wastewater contamination to its potential role as a biomarker or impurity in pharmaceutical manufacturing. The choice of analytical methodology directly impacts the reliability of experimental data. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, presenting available performance data and detailed experimental protocols.

Comparison of Quantification Methods

The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most prevalent methods for the analysis of long-chain alkylbenzenes are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

While specific performance data for this compound is not extensively published, data from closely related long-chain alkylbenzenes (LABs) and their derivatives can provide valuable insights into the expected performance of these methods.

Table 1: Comparison of Quantitative Performance for this compound Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Accuracy (% Recovery) Data not available for this compound. Typically 80-120% for similar analytes.Data not available for this compound. Typically 90-110% for similar analytes.High accuracy, often >99%.[1]
Precision (% RSD) Data not available for this compound. Typically <15% for similar analytes.Data not available for this compound. Typically <5% for similar analytes.High precision, typically <1%.
Linearity (R²) >0.999 for long-chain alkylbenzenes.[2]>0.999 for linear alkylbenzene sulfonates.[3]Not applicable in the same way as chromatographic methods; signal intensity is directly proportional to the number of nuclei.
Limit of Detection (LOD) Data not available for this compound.0.15 mg/kg for linear alkylbenzene sulfonates.[3]Generally higher than chromatographic methods.
Limit of Quantification (LOQ) Data not available for this compound.Data not available.Data not available.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following sections outline generalized protocols for the quantification of this compound using GC-MS, HPLC-UV, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Extraction: For solid samples (e.g., sediment, tissue), extraction is typically performed using a non-polar solvent such as hexane or dichloromethane in a Soxhlet apparatus or via ultrasonication. For liquid samples (e.g., water), liquid-liquid extraction with a water-immiscible solvent is employed.

  • Cleanup: The extract may require cleanup to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with silica or alumina cartridges.

  • Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

  • Internal Standard Addition: A known amount of an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is added to the final extract for accurate quantification.

Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating long-chain alkylbenzenes.

    • Inlet: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at 60°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity. Key fragment ions for phenyltetradecane isomers, such as m/z 91, 105, 119, 133, and the molecular ion at m/z 274, should be monitored.

    • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique for the analysis of non-volatile or thermally labile compounds. While this compound is amenable to GC-MS, HPLC can be an alternative, particularly if derivatization is employed to enhance UV absorbance.

Sample Preparation:

  • Extraction and Cleanup: Similar to the GC-MS protocol.

  • Solvent Exchange: The final extract is evaporated to dryness and reconstituted in the mobile phase.

  • Internal Standard Addition: An appropriate internal standard is added.

Instrumental Analysis:

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water is typically employed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • UV Detector:

    • Wavelength: Detection is typically set at a wavelength corresponding to the absorbance maximum of the phenyl group, around 225 nm.[3]

  • Quantification: Similar to GC-MS, quantification is based on a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound. Its accuracy and precision are generally very high.

Sample Preparation:

  • Accurate Weighing: A precise amount of the sample containing this compound is accurately weighed into an NMR tube.

  • Internal Standard Addition: A known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals is also accurately weighed and added to the NMR tube.

  • Dissolution: The sample and internal standard are dissolved in a known volume of a deuterated solvent (e.g., chloroform-d, methanol-d4).

Instrumental Analysis:

  • NMR Spectrometer:

    • Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Pulse Sequence: A simple 90° pulse-acquire sequence is used.

    • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) must be used to ensure full relaxation of all nuclei, which is critical for accurate quantification.

    • Number of Scans: An adequate number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1).

  • Data Processing and Quantification:

    • Integration: The integral of a well-resolved signal from this compound (e.g., aromatic protons) and a signal from the internal standard are carefully measured.

    • Calculation: The concentration of this compound is calculated using the following formula:

      Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / msample) * Pstd

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams depict a generalized experimental workflow and the logical relationship between the key steps in each quantification method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup IS_Addition Internal Standard Addition Cleanup->IS_Addition qNMR qNMR Analysis Cleanup->qNMR Direct to NMR (with internal standard) GCMS GC-MS Analysis IS_Addition->GCMS HPLC HPLC-UV Analysis IS_Addition->HPLC Data_Processing Data Processing (Integration, Calibration) GCMS->Data_Processing HPLC->Data_Processing Quantification Quantification qNMR->Quantification Direct Calculation Data_Processing->Quantification Calibration Curve

Caption: General experimental workflow for the quantification of this compound.

logical_relationship cluster_gcms GC-MS Method cluster_hplc HPLC-UV Method cluster_qnmr qNMR Method compound This compound cluster_gcms cluster_gcms cluster_hplc cluster_hplc cluster_qnmr cluster_qnmr gcms_sep Separation by Gas Chromatography gcms_detect Detection by Mass Spectrometry (SIM) gcms_sep->gcms_detect gcms_quant Quantification via Internal Standard & Calibration gcms_detect->gcms_quant hplc_sep Separation by Liquid Chromatography hplc_detect Detection by UV Absorbance hplc_sep->hplc_detect hplc_quant Quantification via Internal Standard & Calibration hplc_detect->hplc_quant qnmr_prep Sample & Internal Standard Preparation qnmr_acq NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_quant Direct Quantification from Signal Integrals qnmr_acq->qnmr_quant

Caption: Logical relationships in different quantification methods for this compound.

References

A Comparative Analysis of Phenyltetradecane Isomers: Physicochemical Properties and a Framework for Toxicological Assessment

Author: BenchChem Technical Support Team. Date: November 2025

The toxicity of LABs is generally considered to be relatively low for humans at typical exposure levels, though they can cause irritation upon direct contact.[1] Studies on related compounds suggest that toxicity can be influenced by the length of the alkyl chain and the position of the phenyl group.[2] However, without direct comparative studies on phenyltetradecane isomers, a definitive statement on their relative toxicities cannot be made.

Comparative Physicochemical Properties of Phenyltetradecane Isomers

In the absence of direct toxicological data, a comparison of the physicochemical properties of phenyltetradecane isomers can provide insights into their potential environmental fate and biological interactions. The following table summarizes available data for various isomers.

Property1-Phenyltetradecane2-Phenyltetradecane4-Phenyltetradecane5-Phenyltetradecane
CAS Number 1459-10-5[3]4534-59-2[4][5]4534-57-0[6]4534-56-9[7]
Molecular Formula C₂₀H₃₄[8]C₂₀H₃₄[4]C₂₀H₃₄[6]C₂₀H₃₄[7]
Molecular Weight 274.48 g/mol [8]274.5 g/mol [4]274.48 g/mol [6]274.27 g/mol [7]
Boiling Point 359 °C[3]Not Available683.24 K (410.09 °C) (Predicted)[6]Not Available
Melting Point 16 °C[3]Not Available326.58 K (53.43 °C) (Predicted)[6]Not Available
Density 0.854 g/mL at 20 °C[3]Not AvailableNot AvailableNot Available
Refractive Index n20/D 1.481[3]Not AvailableNot AvailableNot Available
LogP (Octanol/Water Partition Coefficient) Not AvailableNot Available7.101 (Predicted)[6]Not Available

Note: Much of the available data is for the 1- and 2-phenyl isomers, with predicted data for the 4-phenyl isomer. Data for other isomers (3-, 6-, 7-, etc.) is largely unavailable in the searched resources.

A General Protocol for In Vitro Cytotoxicity Assessment: The MTT Assay

To comparatively assess the toxicological effects of phenyltetradecane isomers, a standard in vitro cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing an indication of cell metabolic activity and thus cell viability.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding incubation1 3. Incubate (24h) cell_seeding->incubation1 cell_treatment 5. Treat Cells with Isomers incubation1->cell_treatment isomer_prep 4. Prepare Isomer Solutions isomer_prep->cell_treatment incubation2 6. Incubate (24-72h) cell_treatment->incubation2 add_mtt 7. Add MTT Reagent incubation2->add_mtt incubation3 8. Incubate (2-4h) add_mtt->incubation3 add_solubilizer 9. Add Solubilizing Agent incubation3->add_solubilizer read_absorbance 10. Read Absorbance (570 nm) add_solubilizer->read_absorbance data_analysis 11. Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow for assessing cytotoxicity of phenyltetradecane isomers using the MTT assay.

Detailed Methodology:

  • Cell Culture: Maintain a suitable cell line (e.g., HepG2 for hepatotoxicity, or A549 for pulmonary toxicity) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into a 96-well microplate at a density of 1 x 10⁴ cells per well.

  • Adherence: Incubate the plate for 24 hours to allow cells to attach to the bottom of the wells.

  • Isomer Preparation: Prepare stock solutions of each phenyltetradecane isomer in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of the phenyltetradecane isomers. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated plates for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the concentration-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.

Potential Signaling Pathway Involved in Chemical-Induced Toxicity

Many chemical toxicants induce cellular stress, leading to a cascade of events that can result in cell death (apoptosis). A common pathway involves the generation of Reactive Oxygen Species (ROS), which can damage cellular components and activate stress-related signaling pathways.

Toxicity_Pathway cluster_stressor Cellular Exposure cluster_response Cellular Response cluster_pathway Apoptotic Pathway Phenyltetradecane Phenyltetradecane Isomer ROS ↑ Reactive Oxygen Species (ROS) Phenyltetradecane->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Oxidative Stress CytoC Cytochrome C Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A generalized pathway of chemical-induced apoptosis via oxidative stress.

This guide underscores the need for further research to elucidate the specific toxicological profiles of phenyltetradecane isomers. The provided experimental framework offers a starting point for such investigations, which are crucial for a comprehensive risk assessment of these compounds.

References

Safety Operating Guide

Proper Disposal of 5-Phenyltetradecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 5-Phenyltetradecane is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper handling and disposal of this compound waste, in line with general laboratory safety protocols and chemical waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

**Step-by-Step Disposal Protocol

The disposal of this compound, a combustible liquid, must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Include the full chemical name and any other components of the waste mixture.

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.

  • Container Selection and Management:

    • Use a chemically compatible and leak-proof container, preferably made of plastic to minimize the risk of breakage.

    • Keep the container tightly sealed when not in use to prevent the release of vapors.

    • Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.

  • Waste Collection:

    • Carefully transfer the this compound waste into the labeled hazardous waste container.

    • For contaminated labware (e.g., glassware, pipette tips), rinse them with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.

    • After rinsing, the labware can typically be disposed of in the appropriate glass or sharps container. If heavily contaminated, it should be managed as hazardous solid waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with a completed hazardous waste disposal form, accurately listing the contents and quantity of the waste.

    • Follow all institutional procedures for waste pickup and handover.

Quantitative Data Summary

While a specific Safety Data Sheet for this compound was not available, the following table summarizes relevant data for similar long-chain alkylbenzenes and general laboratory chemicals, which can be used as a reference for safe handling and disposal.

PropertyValueSource/Analogue
Physical State LiquidGeneral knowledge of similar compounds
Boiling Point ~359 °C1-Phenyltetradecane
Melting Point ~16 °C1-Phenyltetradecane
Flash Point > 99 °C (210.2 °F)n-Tetradecane[1][2]
Specific Gravity ~0.854 g/mL at 20 °C1-Phenyltetradecane
Solubility in Water Insolublen-Tetradecane[1]
Storage Class 10 - Combustible liquids1-Phenyltetradecane

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory chemical waste management protocols. These protocols are derived from regulations set forth by agencies such as the Environmental Protection Agency (EPA) and are implemented by institutional EHS departments. The core principle is the segregation and proper containment of hazardous waste to prevent environmental contamination and ensure personnel safety.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated assess Assess Waste Type start->assess liquid_waste Liquid Waste (Pure or Solution) assess->liquid_waste Liquid solid_waste Contaminated Solid Waste (Gloves, Paper, etc.) assess->solid_waste Solid sharps_waste Contaminated Sharps (Needles, Glassware) assess->sharps_waste Sharps container_liquid Select & Label Liquid Hazardous Waste Container liquid_waste->container_liquid container_solid Select & Label Solid Hazardous Waste Container solid_waste->container_solid container_sharps Select & Label Sharps Hazardous Waste Container sharps_waste->container_sharps store Store in Designated Hazardous Waste Area container_liquid->store container_solid->store container_sharps->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Waste Disposed by EHS contact_ehs->end

Caption: this compound Disposal Workflow.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, researchers and laboratory personnel can minimize risks and ensure responsible chemical waste management. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Logistical Information for Handling 5-Phenyltetradecane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential procedures for the safe handling and disposal of 5-Phenyltetradecane, tailored for researchers, scientists, and drug development professionals. The following recommendations are based on the properties of structurally similar long-chain alkylbenzenes due to the limited availability of a specific Safety Data Sheet (SDS) for this compound.

Physical and Chemical Properties Overview

To best assess the potential hazards of this compound, the following table summarizes the physical and chemical properties of structurally related compounds. This data indicates that this compound is likely a combustible liquid with low volatility.

PropertyValueCompoundCAS Number
Molecular FormulaC20H34This compound4534-56-9[1]
Molecular Weight274.49 g/mol This compound4534-56-9[1]
AppearanceColorless liquid with a mild odor (Floats on water)Tetradecylbenzene1459-10-5[]
Melting Point16 °CTetradecylbenzene1459-10-5[3][4]
Boiling Point359 °CTetradecylbenzene1459-10-5[3][4]
Flash Point196 °CTetradecylbenzene1459-10-5[3]
Density0.854 g/mL at 20 °CTetradecylbenzene1459-10-5[3][4]

Personal Protective Equipment (PPE)

Given the properties of similar compounds, the primary hazards are expected to be skin and eye contact, and aspiration if swallowed. Therefore, the following personal protective equipment is essential for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[5][6] A face shield may be worn for additional protection against splashes.[5][7]Protects against splashes and airborne droplets.
Hand Protection Chemical-resistant gloves (e.g., Neoprene, nitrile, or vinyl).[5]Prevents skin contact with the chemical.
Body Protection Laboratory coat or coveralls.Provides a barrier against accidental spills and splashes.[6]
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area due to low volatility. If aerosols are generated or handling occurs in a poorly ventilated space, a respirator may be necessary.[6][7]Protects against inhalation of mists or aerosols.
Foot Protection Closed-toe shoes, preferably chemical-resistant safety boots.[5][6]Protects feet from spills and falling objects.

Operational Plan for Handling this compound

A systematic approach is crucial for minimizing risks associated with handling this compound. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate Handling Area gather_ppe Assemble Required PPE prep_area->gather_ppe gather_spill Prepare Spill Kit gather_ppe->gather_spill review_sds Review SDS of Similar Compounds gather_spill->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe Proceed to Handling handle_chem Handle in Well-Ventilated Area (e.g., Fume Hood) don_ppe->handle_chem avoid_aerosol Avoid Generating Aerosols handle_chem->avoid_aerosol decontaminate Decontaminate Work Area avoid_aerosol->decontaminate Proceed to Post-Handling dispose_waste Dispose of Waste in Labeled, Sealed Container decontaminate->dispose_waste remove_ppe Remove and Dispose of Contaminated PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, paper towels), and disposable PPE, in a dedicated, clearly labeled, and sealed waste container.

  • Waste Storage : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[3][8]

  • Waste Disposal : Dispose of the chemical waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in general waste.[9][10]

By adhering to these safety protocols and logistical plans, researchers can minimize the risks associated with the handling of this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.